molecular formula C9H14O3Si B147435 Phenyltrimethoxysilane CAS No. 2996-92-1

Phenyltrimethoxysilane

Katalognummer: B147435
CAS-Nummer: 2996-92-1
Molekulargewicht: 198.29 g/mol
InChI-Schlüssel: ZNOCGWVLWPVKAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trimethoxyphenylsilane is an alkyltrimethoxysilane that can used as a silane based filming agent. It can be used as a precursor material and a silanization agent in the preparation of mesoporous silica with phenyl groups.>Trimethoxyphenylsilane (TMPS) is an organotrialkoxysilane that is used as a functional monomer in the sol-gel processing.>

Eigenschaften

IUPAC Name

trimethoxy(phenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3Si/c1-10-13(11-2,12-3)9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOCGWVLWPVKAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C1=CC=CC=C1)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

89885-26-7
Record name Phenyltrimethoxysilane homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89885-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5040700
Record name Trimethoxyphenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear liquid; [Acros Organics MSDS]
Record name Benzene, (trimethoxysilyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenyltrimethoxysilane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21474
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2996-92-1
Record name Trimethoxyphenylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2996-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyltrimethoxysilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002996921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyltrimethoxysilane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93925
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, (trimethoxysilyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trimethoxyphenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethoxyphenylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.152
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMETHOXYPHENYLSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21TQE746S9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Phenyltrimethoxysilane: A Technical Guide to Hydrolysis and Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental reaction mechanisms of phenyltrimethoxysilane (PTMS), a versatile organosilicon compound pivotal in advanced materials science and bioconjugation strategies. Understanding the intricacies of its hydrolysis and condensation is critical for controlling the properties of resulting materials and for the successful design of drug delivery systems and functionalized surfaces. This document provides a comprehensive overview of the reaction pathways, kinetics, influential factors, and the experimental methodologies used to elucidate these processes.

Introduction to this compound Reactions

This compound (C₆H₅Si(OCH₃)₃) is a trifunctional organosilane characterized by a phenyl group and three hydrolyzable methoxy (B1213986) groups attached to a central silicon atom.[1] Its utility stems from the ability of the methoxy groups to undergo hydrolysis in the presence of water, forming reactive silanol (B1196071) groups (Si-OH). These silanols can then participate in condensation reactions with other silanols or hydroxyl groups on a substrate to form stable siloxane bridges (Si-O-Si).[1] This two-step process is the foundation of sol-gel chemistry and surface modification applications.[2]

The overall reaction can be summarized as follows:

  • Hydrolysis: The stepwise replacement of methoxy groups (-OCH₃) with hydroxyl groups (-OH).

  • Condensation: The subsequent reaction of silanol groups to form siloxane bonds, releasing water or methanol.[3]

The kinetics and outcome of these reactions are highly sensitive to a variety of factors, including pH, water-to-silane ratio, catalyst, solvent, and temperature.[4]

The Reaction Mechanism: A Step-by-Step Breakdown

The hydrolysis and condensation of this compound can be catalyzed by either acids or bases, with each pathway proceeding through a distinct mechanism.[3] The pH of the reaction medium is a critical parameter that dictates the relative rates of hydrolysis and condensation.[5][6]

Acid-Catalyzed Mechanism

Under acidic conditions, the hydrolysis reaction is generally fast, while the condensation reaction is slower.[5] This leads to the formation of more linear, less branched polymeric structures.

The mechanism involves the following steps:

  • Protonation: An alkoxy group is rapidly and reversibly protonated by a hydronium ion (H₃O⁺).

  • Nucleophilic Attack: A water molecule attacks the silicon atom in a bimolecular nucleophilic substitution (Sₙ2-Si) reaction. The transition state is positively charged.[3]

  • Deprotonation: A proton is lost from the attacking water molecule, yielding a silanol and regenerating the acid catalyst.

Subsequent condensation under acidic conditions can occur via either a water-producing or an alcohol-producing pathway, with the reaction favoring the formation of siloxane bonds at the ends of growing oligomers.

Base-Catalyzed Mechanism

In basic media, the condensation reaction rate is typically faster than the hydrolysis rate.[6] This condition promotes the formation of highly branched, cross-linked structures and colloidal particles.[3]

The mechanism proceeds as follows:

  • Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) directly attacks the silicon atom.

  • Pentacoordinate Intermediate: A negatively charged, five-coordinate silicon intermediate is formed.[7] This is generally the rate-determining step.

  • Leaving Group Departure: The intermediate expels an alkoxide ion (⁻OCH₃) to form a silanol. The alkoxide then abstracts a proton from water to form methanol.

Condensation under basic conditions is driven by the reaction between an ionized silanol (silanolate, -SiO⁻) and a neutral silanol, which is faster than the reaction between two neutral silanols.

Quantitative Data on Reaction Kinetics

The rate of hydrolysis and condensation of this compound is influenced by several factors. The following tables summarize key quantitative data extracted from the literature.

CatalystSolventWater ConditionRate Constant (k)Reference
K₂CO₃THFExcess Water2.87 ± 0.14 x 10⁻⁸ M⁻²·³ s⁻¹[4]
HClEthanolNot SpecifiedRate increases with alkyl substitution[3]
NH₃EthanolNot SpecifiedRate decreases with alkyl substitution[3]

Table 1: Reported Hydrolysis Rate Constants for this compound and Related Compounds.

pH RangeRelative Hydrolysis RateRelative Condensation RateResulting Structure
Acidic (pH < 7)FastSlowWeakly branched polymers
Neutral (pH ≈ 7)Minimum RateMinimum Rate-
Basic (pH > 7)SlowFastHighly branched colloidal particles

Table 2: General Influence of pH on the Relative Rates of Hydrolysis and Condensation of Alkoxysilanes.[3][5][6]

Experimental Protocols for Studying the Mechanism

Elucidating the hydrolysis and condensation mechanism of this compound requires sophisticated analytical techniques to monitor the consumption of reactants and the formation of intermediates and products in real-time.

In-situ 29Si Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify the various silicon species (unhydrolyzed, partially hydrolyzed, and condensed) present in the reaction mixture over time.[7][8][9]

Methodology:

  • Sample Preparation: this compound is dissolved in a suitable solvent (e.g., an alcohol/water mixture) within an NMR tube.[7]

  • Initiation of Reaction: A catalyst (e.g., HCl or NH₄OH) is added to the NMR tube to initiate the hydrolysis and condensation reactions. The concentration of the catalyst and the water-to-silane ratio are precisely controlled.[10]

  • Data Acquisition: 29Si NMR spectra are acquired at regular time intervals. The chemical shifts in the 29Si NMR spectrum are sensitive to the number of hydroxyl groups and siloxane bridges attached to the silicon atom, allowing for the identification of species such as PhSi(OMe)₃, PhSi(OMe)₂(OH), PhSi(OMe)(OH)₂, PhSi(OH)₃, and various condensed oligomers.[9]

  • Kinetic Analysis: The concentration of each species is determined by integrating the corresponding peaks in the NMR spectra. This data is then used to calculate the rate constants for the individual hydrolysis and condensation steps.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To monitor the changes in functional groups, particularly the consumption of Si-O-CH₃ groups and the formation of Si-OH and Si-O-Si groups.[7]

Methodology:

  • Sample Preparation: A thin film of the reaction mixture is placed between two infrared-transparent windows (e.g., KBr or ZnSe) or analyzed using an Attenuated Total Reflectance (ATR) accessory.[11]

  • Spectral Acquisition: FTIR spectra are recorded over time as the reaction proceeds.

  • Data Analysis: The disappearance of the characteristic absorption bands for the Si-O-CH₃ bond and the appearance of bands for Si-OH (broad peak around 3200-3700 cm⁻¹) and Si-O-Si (broad peak around 1000-1200 cm⁻¹) are monitored.[2] The changes in the peak intensities or areas are used to follow the reaction kinetics.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows.

Hydrolysis_Condensation_Workflow cluster_hydrolysis Hydrolysis Stage cluster_condensation Condensation Stage PTMS This compound (PhSi(OMe)₃) Silanetriol Phenylsilanetriol (PhSi(OH)₃) PTMS->Silanetriol Stepwise Replacement of -OMe H2O Water (H₂O) Catalyst Catalyst (Acid or Base) Methanol Methanol (3 MeOH) Silanetriol2 Phenylsilanetriol (PhSi(OH)₃) Silanetriol->Silanetriol2 Intermediate Product Polysiloxane Polyphenylsiloxane Network (Si-O-Si) Silanetriol2->Polysiloxane Siloxane Bond Formation Byproduct Water or Methanol Acid_Catalyzed_Hydrolysis start PhSi(OR)₃ + H₃O⁺ protonation Protonation [PhSi(OR)₂(ORH)]⁺ start->protonation Fast, Reversible attack Nucleophilic Attack by H₂O (Sₙ2-Si Transition State) protonation->attack deprotonation Deprotonation PhSi(OR)₂(OH) + H₃O⁺ attack->deprotonation end Silanol Product deprotonation->end Base_Catalyzed_Hydrolysis start PhSi(OR)₃ + OH⁻ attack Nucleophilic Attack by OH⁻ start->attack intermediate Pentacoordinate Intermediate [PhSi(OR)₃(OH)]⁻ attack->intermediate Rate-determining departure Leaving Group Departure PhSi(OR)₂(OH) + ⁻OR intermediate->departure end Silanol Product departure->end Experimental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis In-situ Analysis cluster_data Data Processing prep Mix PTMS, Solvent, Water, and Catalyst nmr 29Si NMR Spectroscopy prep->nmr ftir FTIR Spectroscopy prep->ftir kinetics Determine Species Concentration vs. Time nmr->kinetics ftir->kinetics mechanism Elucidate Reaction Rates and Pathways kinetics->mechanism

References

The Sol-Gel Chemistry of Phenyltrimethoxysilane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the sol-gel chemistry of phenyltrimethoxysilane (PTMS). It is intended for researchers, scientists, and drug development professionals who utilize or are exploring the applications of organofunctionalized silane (B1218182) chemistry. This document details the fundamental hydrolysis and condensation reactions, the influence of catalytic conditions, and the resultant material properties. Detailed experimental protocols for the synthesis of PTMS-derived gels under both acidic and basic conditions are provided, along with a compilation of quantitative data for key material characteristics. Visual diagrams generated using Graphviz are included to illustrate the core chemical pathways and experimental workflows, facilitating a deeper understanding of the sol-gel process.

Introduction

The sol-gel process is a versatile method for producing solid materials from small molecules, offering a low-temperature route to the synthesis of amorphous inorganic and hybrid organic-inorganic materials.[1] this compound (PTMS), an organoalkoxysilane, is a key precursor in the fabrication of materials with unique properties. The presence of the phenyl group imparts thermal stability, hydrophobicity, and specific mechanical characteristics to the resulting siloxane network.[2][3] The Si-C bond is stable towards hydrolysis, allowing the phenyl group to act as a network modifier, influencing the degree of crosslinking and the final material properties.[4] This guide will delve into the core principles of PTMS sol-gel chemistry, providing the necessary technical details for its practical application in a research and development setting.

The Sol-Gel Process of this compound

The sol-gel process for PTMS, like other alkoxysilanes, proceeds in two primary stages: hydrolysis and condensation. These reactions convert the monomeric precursor into a colloidal suspension (sol) and subsequently into a continuous solid network (gel).

Hydrolysis

In the presence of water, the methoxy (B1213986) groups (-OCH₃) of PTMS are replaced by hydroxyl groups (-OH) in a stepwise manner. This reaction is typically catalyzed by an acid or a base.[5] The hydrolysis of PTMS can be represented by the following series of reactions:

  • Step 1: C₆H₅Si(OCH₃)₃ + H₂O ⇌ C₆H₅Si(OCH₃)₂(OH) + CH₃OH

  • Step 2: C₆H₅Si(OCH₃)₂(OH) + H₂O ⇌ C₆H₅Si(OCH₃)(OH)₂ + CH₃OH

  • Step 3: C₆H₅Si(OCH₃)(OH)₂ + H₂O ⇌ C₆H₅Si(OH)₃ + CH₃OH

The fully hydrolyzed species, phenylsilanetriol (B1655011) (C₆H₅Si(OH)₃), is a key intermediate in the formation of the polysilsesquioxane network.

Condensation

The subsequent condensation reactions involve the formation of siloxane bonds (Si-O-Si) and the elimination of water or methanol (B129727). There are two types of condensation reactions:

  • Water Condensation: Two silanol (B1196071) groups react to form a siloxane bond and a water molecule. C₆H₅Si(OR)₂(OH) + (HO)Si(OR)₂C₆H₅ → (C₆H₅)(OR)₂Si-O-Si(OR)₂ (C₆H₅) + H₂O

  • Alcohol Condensation: A silanol group reacts with a methoxy group to form a siloxane bond and a methanol molecule. C₆H₅Si(OR)₂(OH) + (CH₃O)Si(OR)₂C₆H₅ → (C₆H₅)(OR)₂Si-O-Si(OR)₂ (C₆H₅) + CH₃OH

These condensation reactions lead to the formation of oligomers and eventually a three-dimensional network characteristic of the gel state.

Sol_Gel_Process cluster_hydrolysis Hydrolysis cluster_condensation Condensation PTMS This compound (C₆H₅Si(OCH₃)₃) PTMS_OH1 C₆H₅Si(OCH₃)₂(OH) PTMS->PTMS_OH1 + H₂O - CH₃OH H2O Water (H₂O) Methanol1 Methanol (CH₃OH) PTMS_OH2 C₆H₅Si(OCH₃)(OH)₂ PTMS_OH1->PTMS_OH2 + H₂O - CH₃OH PTMS_OH3 Phenylsilanetriol (C₆H₅Si(OH)₃) PTMS_OH2->PTMS_OH3 + H₂O - CH₃OH Oligomers Oligomers PTMS_OH3->Oligomers - H₂O / - CH₃OH Water_Methanol Water/Methanol Byproducts Gel Gel Network (Polyphenylsilsesquioxane) Oligomers->Gel Further Condensation

Figure 1: Sol-Gel Process of this compound.

Factors Influencing the Sol-Gel Chemistry of PTMS

Several factors critically influence the kinetics of hydrolysis and condensation, and consequently, the structure and properties of the final material.

  • pH (Catalyst): Acidic or basic catalysts are used to control the rates of hydrolysis and condensation.[6]

    • Acid Catalysis: Promotes rapid hydrolysis and slower condensation, leading to weakly branched, polymer-like networks.[7]

    • Base Catalysis: Results in slower hydrolysis and faster condensation, favoring the formation of more highly cross-linked, particulate, or colloidal gels.[6]

  • Water to Alkoxide Ratio (r): The molar ratio of water to PTMS affects the extent of hydrolysis. A stoichiometric amount of water (r=3) is required for complete hydrolysis. Sub-stoichiometric amounts will result in incomplete hydrolysis and the presence of unreacted methoxy groups in the final gel.

  • Solvent: A mutual solvent, typically an alcohol like ethanol (B145695) or methanol, is used to homogenize the initially immiscible PTMS and water phases.[8] The type of solvent can influence the reaction rates and the solubility of intermediate species.

  • Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation reactions.[9]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of PTMS-derived gels under acidic and basic conditions.

Experimental_Workflow start Start mixing Mixing of Precursors (PTMS, Solvent, Water, Catalyst) start->mixing hydrolysis_condensation Hydrolysis & Condensation (Stirring at Room Temperature) mixing->hydrolysis_condensation gelation Gelation (Formation of Solid Network) hydrolysis_condensation->gelation aging Aging (Strengthening of the Gel Network) gelation->aging drying Drying (Solvent Removal) aging->drying xerogel Final Xerogel drying->xerogel

Figure 2: General Experimental Workflow for PTMS Sol-Gel Synthesis.

Acid-Catalyzed Synthesis of PTMS Gel

This protocol is adapted from methodologies described in the literature.[8][10]

Materials:

  • This compound (PTMS)

  • Ethanol (absolute)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • In a suitable flask, combine 10 mL of PTMS with 20 mL of absolute ethanol.

  • Add a magnetic stir bar and begin stirring the solution.

  • In a separate beaker, prepare an acidic water solution by adding 5 drops of concentrated HCl to 10 mL of deionized water.

  • Slowly add the acidic water solution dropwise to the stirring PTMS/ethanol mixture.

  • Continue stirring the solution at room temperature. The solution will initially be cloudy and will become clear as hydrolysis proceeds.

  • Once the solution is homogeneous, cover the flask and allow it to stand undisturbed for gelation to occur. Gelation time will vary depending on the specific conditions.

  • After gelation, age the gel for 24-48 hours at room temperature to strengthen the network.

  • Dry the gel in an oven at 60-80°C until a constant weight is achieved to obtain the xerogel.

Base-Catalyzed Synthesis of PTMS Gel

This protocol is a generalized procedure based on established sol-gel methods.[6]

Materials:

Procedure:

  • In a flask, mix 10 mL of PTMS with 20 mL of absolute ethanol.

  • Add a magnetic stir bar and commence stirring.

  • In a separate container, prepare a basic water solution by adding 1 mL of concentrated ammonium hydroxide to 10 mL of deionized water.

  • Add the basic water solution dropwise to the stirring PTMS/ethanol mixture. An exothermic reaction may be observed.

  • Continue to stir the mixture vigorously. A precipitate or gel may form rapidly.

  • Allow the mixture to stand for gelation.

  • Age the resulting gel for 24 hours at room temperature.

  • Wash the gel with ethanol to remove unreacted species.

  • Dry the gel under vacuum or in an oven at a low temperature (e.g., 40-60°C) to obtain the final xerogel.

Characterization of PTMS-Derived Materials

Several analytical techniques are crucial for characterizing the sol-gel process and the resulting materials.

  • ²⁹Si Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the local silicon environment, allowing for the identification and quantification of different silicon species (monomers, dimers, trimers, etc.) and the degree of condensation.[11][12] The notation Tⁿ is used, where 'T' denotes a trifunctional silicon atom and 'n' is the number of siloxane bonds.

  • Fourier Transform Infrared (FTIR) Spectroscopy: Used to monitor the progress of the hydrolysis and condensation reactions by observing the changes in vibrational bands associated with Si-O-CH₃, Si-OH, and Si-O-Si bonds.[13][14]

  • Thermal Gravimetric Analysis (TGA): Determines the thermal stability of the gel and the temperature at which the organic phenyl groups decompose.[15]

  • Nitrogen Adsorption-Desorption Analysis (BET): Used to determine the surface area, pore volume, and pore size distribution of the dried xerogels.[16][17]

Quantitative Data Summary

The following tables summarize quantitative data reported in the literature for PTMS and related phenyl-modified silica (B1680970) xerogels.

Table 1: Textural Properties of Phenyl-Modified Silica Xerogels

Precursor SystemMolar % of Phenyl PrecursorBET Surface Area (m²/g)Pore Volume (cm³/g)
TEOS/MPhTEOS7.5--
TEOS/Ph(TEOS)₂7.5--
ClPhTEOS/TEOS56800.35
ClPhTEOS/TEOS105500.29
ClPhTEOS/TEOS155900.31

Data adapted from[16][17]. Note: MPhTEOS is triethoxy(p-tolyl)silane, Ph(TEOS)₂ is 1,4-bis(triethoxysilyl)benzene, and ClPhTEOS is triethoxy(4-chlorophenyl)silane.

Table 2: Thermal Decomposition Data for Phenyl-Modified Silicone Gels

Phenyl Content (wt%)Decomposition Temperature at 10% Weight Loss (°C)
0.88440.5
3.17480.0

Data adapted from[18].

Table 3: ²⁹Si NMR Chemical Shifts for Phenyl-Modified Siloxane Species

Silicon SpeciesChemical Shift Range (ppm)
T⁰ (Monomer)-40 to -45
T¹ (End-group)-48 to -52
T² (Linear)-57 to -61
T³ (Cross-linked)-67 to -71

Data adapted from[11][16].

Applications

The unique properties of PTMS-derived materials make them suitable for a variety of applications, including:

  • Hydrophobic and Protective Coatings: The phenyl groups impart hydrophobicity, making these materials excellent for water-repellent coatings on various substrates.[3]

  • Hybrid Organic-Inorganic Materials: PTMS is a key building block for creating hybrid materials with tailored thermal and mechanical properties.[3][4]

  • Matrices for Drug Delivery: The porous nature of the gels can be controlled, offering potential for the encapsulation and controlled release of therapeutic agents.

  • Optical Materials: The presence of the phenyl group can increase the refractive index of the silica network.

Conclusion

The sol-gel chemistry of this compound offers a versatile platform for the synthesis of advanced materials with a wide range of tunable properties. A thorough understanding of the hydrolysis and condensation reactions, along with the factors that influence them, is essential for controlling the final material structure and performance. This guide has provided a detailed overview of the core principles, experimental procedures, and characterization techniques relevant to the sol-gel processing of PTMS. The presented data and visualizations serve as a valuable resource for researchers and professionals working in the field of materials science and drug development.

References

Phenyltrimethoxysilane Self-Assembled Monolayers: A Technical Guide for Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation of self-assembled monolayers (SAMs) using phenyltrimethoxysilane (PTMS). It covers the fundamental mechanisms, detailed experimental protocols for solution-phase deposition, quantitative characterization data, and applications in biosensor development and drug delivery.

Core Mechanism of this compound SAM Formation

The formation of a robust and ordered this compound (PTMS) self-assembled monolayer on a hydroxylated surface, such as silicon dioxide (SiO₂), is a multi-step process. The presence of a thin layer of adsorbed water on the substrate is crucial for initiating and propagating the formation of the monolayer. The entire process can be conceptualized in three primary stages: hydrolysis, physisorption and lateral organization, and covalent bond formation (condensation).

Stage 1: Hydrolysis of the Methoxysilane Headgroup

The initial and rate-determining step is the hydrolysis of the reactive methoxy (B1213986) groups (-OCH₃) of the PTMS molecule. This reaction is catalyzed by the presence of water molecules on the substrate surface or trace amounts within the deposition solvent. Each of the three methoxy groups is sequentially replaced by a hydroxyl group (-OH), forming silanol (B1196071) intermediates and releasing methanol (B129727) as a byproduct.

Stage 2: Physisorption and In-Plane Organization

The hydrolyzed PTMS molecules, now phenylsilanetriols, adsorb onto the hydroxylated substrate surface through hydrogen bonding between the silanol groups of the PTMS and the hydroxyl groups on the surface. Concurrently, the phenyl groups of adjacent PTMS molecules interact via van der Waals forces, promoting lateral ordering and the formation of a two-dimensional assembly on the surface.

Stage 3: Covalent Bond Formation through Condensation

The final stage involves the condensation reactions that covalently link the PTMS molecules to the substrate and to each other. This occurs through two primary pathways:

  • Vertical Condensation: A silanol group on a hydrolyzed PTMS molecule reacts with a hydroxyl group on the substrate surface, forming a stable siloxane bond (Si-O-Si) and releasing a water molecule. This anchors the monolayer to the surface.

  • Lateral Condensation: Silanol groups on adjacent, surface-adsorbed PTMS molecules react with each other to form intermolecular siloxane bridges. This cross-linking enhances the stability and packing density of the monolayer.

A post-deposition annealing or curing step is often employed to drive these condensation reactions to completion, resulting in a more robust and well-ordered monolayer.

Experimental Protocols

This section provides a detailed methodology for the solution-phase deposition of a PTMS SAM on a silicon dioxide substrate.

Materials and Reagents
  • Silicon wafers with a native oxide layer or a thermally grown oxide layer

  • This compound (PTMS, ≥97% purity)

  • Anhydrous toluene (B28343) (or other suitable anhydrous organic solvent such as hexane)

  • Sulfuric acid (H₂SO₄, 98%)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Acetone (reagent grade)

  • Isopropanol (B130326) (reagent grade)

  • High-purity nitrogen or argon gas

  • Glass beakers and petri dishes

  • Wafer tweezers

Substrate Preparation (Hydroxylation)

A pristine and hydrophilic substrate surface is paramount for the formation of a high-quality SAM.

  • Initial Cleaning: Cut the silicon wafer to the desired dimensions. Sonicate the substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each to remove gross organic and particulate contamination.

  • Piranha Solution Cleaning (Extreme Caution Advised): In a fume hood and with appropriate personal protective equipment (face shield, acid-resistant gloves, and lab coat), prepare a Piranha solution. Slowly and carefully add 1 part of 30% hydrogen peroxide to 3 parts of concentrated sulfuric acid in a glass beaker. The solution is highly exothermic and extremely corrosive. Immerse the cleaned silicon substrates in the Piranha solution for 30-60 minutes. This step removes residual organic contaminants and generates a high density of surface hydroxyl groups.

  • Rinsing and Drying: Carefully remove the substrates from the Piranha solution and rinse them extensively with deionized water. Dry the substrates under a gentle stream of high-purity nitrogen or argon gas. The cleaned, hydroxylated substrates should be used immediately for SAM deposition to prevent atmospheric contamination.

SAM Deposition by Solution-Phase Method

This procedure should be carried out in an environment with controlled humidity, such as a glovebox or under an inert atmosphere, to manage the hydrolysis reaction.

  • Solution Preparation: In a clean, dry glass vessel, prepare a 1% (v/v) solution of this compound in anhydrous toluene.

  • Immersion: Place the freshly cleaned and hydroxylated silicon substrates into the PTMS solution.

  • Incubation: Seal the vessel to minimize exposure to atmospheric moisture and allow the deposition to proceed for 2 to 24 hours at room temperature. The incubation time can be varied to control the density and ordering of the monolayer.

  • Rinsing: After the incubation period, remove the substrates from the silane (B1218182) solution. Rinse them thoroughly with fresh anhydrous toluene to remove any non-covalently bound (physisorbed) PTMS molecules. A brief sonication (1-2 minutes) in fresh toluene can aid in removing aggregated silanes.

  • Final Rinse and Drying: Perform a final rinse with a volatile solvent like isopropanol or ethanol (B145695) to displace the toluene. Dry the substrates under a stream of nitrogen or argon gas.

  • Curing (Annealing): To promote the formation of stable siloxane bonds and enhance the durability of the monolayer, cure the substrates by baking them in an oven at 110-120°C for 30-60 minutes.

Quantitative Data Presentation

The following tables summarize key quantitative data for the characterization of silane-based SAMs. While specific data for PTMS can vary depending on the exact deposition conditions, these values provide a representative range for well-formed monolayers.

ParameterSubstrateSilaneValueReference
Water Contact Angle SiO₂/SiUntreated< 20°[1]
SiO₂/SiPhenyl-terminated Silane~70-80°Inferred from similar systems
SiO₂/SiAlkyl-terminated Silane (e.g., DTS, OTS)102-112°[2]
SiO₂/SiAmino-terminated Silane (e.g., APTES)~50-70°[3]
Monolayer Thickness SiO₂/SiPhenyl-terminated Silane~0.7 - 1.0 nmInferred from molecular length
SiO₂/SiPropyltrimethoxysilane (PTS)~0.47 nm[2]
SiO₂/SiDodecyltriethoxysilane (DTS)~1.02 nm[2]
SiO₂/SiOctadecyltriethoxysilane (OTS)~2.33 nm[2]
Surface Roughness (RMS) SiO₂/SiBare Si~0.17 nm[2]
SiO₂/SiOTS SAM~0.14 nm[2]

Table 1: Surface Properties of Silane Self-Assembled Monolayers. DTS: Dodecyltriethoxysilane, OTS: Octadecyltriethoxysilane, PTS: Propyltrimethoxysilane, APTES: (3-aminopropyl)triethoxysilane.

ElementBinding Energy (eV)AssignmentReference
Si 2p~99Elemental Si (substrate)[4]
~103SiO₂ (substrate)[4]
~102Si-O-Si (silane)[5]
C 1s~284.5C-C/C-H (phenyl)[6]
~285C-Si[6]
O 1s~532.5SiO₂ (substrate)[5]
~533Si-O-Si (silane)[5]

Table 2: Representative XPS Binding Energies for Silane SAMs on Silicon.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

SAM_Formation_Mechanism cluster_solution Solution/Vapor Phase cluster_surface Hydroxylated Surface (e.g., SiO₂) cluster_hydrolysis Hydrolysis cluster_adsorption Physisorption & Organization cluster_condensation Condensation (Covalent Bonding) PTMS This compound (Ph-Si(OCH₃)₃) Hydrolyzed_PTMS Phenylsilanetriol (Ph-Si(OH)₃) PTMS->Hydrolyzed_PTMS + H₂O - CH₃OH Adsorbed_PTMS Surface-Adsorbed PTMS Hydrolyzed_PTMS->Adsorbed_PTMS Hydrogen Bonding SAM PTMS SAM (Cross-linked Monolayer) Adsorbed_PTMS->SAM Vertical & Lateral Condensation (-H₂O)

Caption: Mechanism of this compound SAM formation.

Experimental Workflow

Experimental_Workflow cluster_prep Substrate Preparation cluster_depo SAM Deposition cluster_char Characterization start Start Clean Solvent Cleaning (Acetone, IPA, DI Water) start->Clean Piranha Piranha Etch (Hydroxylation) Clean->Piranha RinseDry_Prep Rinse & Dry (DI Water, N₂) Piranha->RinseDry_Prep Solution Prepare 1% PTMS in Anhydrous Toluene RinseDry_Prep->Solution Immerse Immerse Substrate (2-24 hours) Solution->Immerse RinseDry_Depo Rinse & Dry (Toluene, N₂) Immerse->RinseDry_Depo Cure Cure (Anneal) (110-120°C) RinseDry_Depo->Cure ContactAngle Contact Angle Goniometry Cure->ContactAngle Ellipsometry Ellipsometry (Thickness) Cure->Ellipsometry XPS XPS (Composition) Cure->XPS AFM AFM (Morphology) Cure->AFM end End ContactAngle->end Ellipsometry->end XPS->end AFM->end

Caption: Experimental workflow for PTMS SAM deposition and characterization.

Applications in Biosensors and Drug Development

The ability to precisely control surface properties makes PTMS SAMs valuable in various biomedical applications.

  • Biosensors: The phenyl-terminated surface of a PTMS SAM provides a well-defined, hydrophobic interface. This can be used to immobilize biomolecules, such as proteins or DNA, in a controlled orientation for biosensing applications.[7] The monolayer can also act as a barrier to prevent non-specific adsorption of interfering molecules from complex biological samples, thereby improving the signal-to-noise ratio of the sensor. Furthermore, the phenyl groups can be further functionalized to introduce specific chemical moieties for the covalent attachment of bioreceptors.

  • Drug Delivery and Biomedical Implants: PTMS SAMs can be used to modify the surfaces of drug delivery vehicles or biomedical implants. The hydrophobic nature of the phenyl-terminated surface can influence protein adsorption and subsequent cellular responses, which is a critical factor in the biocompatibility of implanted materials.[8] By creating a well-defined and stable surface chemistry, PTMS SAMs can contribute to the development of materials with improved performance and reduced adverse biological reactions. The functionalization of these surfaces can also be tailored to promote specific cell adhesion or to create drug-eluting surfaces.[9]

References

Spectroscopic Characterization of Phenyltrimethoxysilane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Phenyltrimethoxysilane (PTMS), a key organosilane compound. The following sections detail the methodologies and data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Raman spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a practical resource for the identification, quantification, and structural elucidation of this compound in various research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing detailed information about the hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si) atomic nuclei.

Quantitative NMR Data

The following tables summarize the chemical shifts (δ) observed for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (δ, ppm)Multiplicity
Phenyl-H7.26 - 7.46Multiplet
Methoxy (-OCH₃)3.5 - 3.6Singlet

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AtomChemical Shift (δ, ppm)
C1 (ipso-C)137.5 - 138.2
C2, C6 (ortho-C)134.1 - 134.2
C3, C5 (meta-C)127.8 - 129.3
C4 (para-C)129.1 - 131.0
Methoxy (-OCH₃)49.0 - 50.0

Table 3: ²⁹Si NMR Spectroscopic Data for this compound

Silicon AtomChemical Shift (δ, ppm)
Si-55 to -60
Experimental Protocol for NMR Spectroscopy

The following provides a general experimental protocol for obtaining NMR spectra of this compound.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., Bruker, Varian) with a field strength of 300 MHz or higher.

  • A 5 mm NMR tube.

Sample Preparation:

  • Prepare a solution of this compound by dissolving approximately 10-20 mg of the neat liquid in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

  • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

²⁹Si NMR Acquisition:

  • Tune the NMR probe to the ²⁹Si frequency.

  • Due to the low natural abundance and long relaxation times of ²⁹Si, a sensitivity-enhancement technique such as DEPT (Distortionless Enhancement by Polarization Transfer) or the use of a relaxation agent (e.g., chromium(III) acetylacetonate) may be employed.[1]

  • Inverse-gated decoupling is often used to suppress the negative Nuclear Overhauser Effect (NOE) that can diminish the signal.[1]

  • Acquire the spectrum with a sufficient number of scans to obtain a clear signal. The spectrum is typically referenced to an external standard like TMS.

Vibrational Spectroscopy: FT-IR and Raman

Vibrational spectroscopy provides information about the functional groups present in this compound by probing the vibrational modes of its chemical bonds.

Quantitative Vibrational Spectroscopy Data

Table 4: FT-IR Spectroscopic Data for this compound

Vibrational ModeWavenumber (cm⁻¹)Intensity
C-H aromatic stretching3074, 3052Medium
C-H aliphatic stretching (in -OCH₃)2943, 2841Medium
C=C aromatic ring stretching1593Medium
C-C aromatic ring stretching1427Medium
Si-O-C stretching1072, 1128Strong
Si-C stretching1126Medium
C-H aromatic bending (out-of-plane)734, 692Strong

Data sourced from multiple references, including[2][3].

Table 5: Raman Spectroscopic Data for this compound

Vibrational ModeWavenumber (cm⁻¹)
Phenyl ring deformation1027, 994
C-C aromatic ring stretching~1600
Si-C stretching~738

Note: Detailed quantitative Raman data for this compound is less commonly reported in the literature compared to FT-IR.

Experimental Protocol for Vibrational Spectroscopy

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

  • Sample Preparation: As this compound is a liquid, a small drop can be placed directly onto the ATR crystal.[4]

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal, ensuring good contact.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of absorbance or transmittance.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.[4]

Raman Spectroscopy:

  • Instrument: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).[2][5]

  • Sample Preparation: The liquid sample can be placed in a glass vial or a cuvette.[6]

  • Data Acquisition:

    • The laser is focused on the sample.

    • The scattered light is collected and directed to the spectrometer.

    • A notch or edge filter is used to remove the intense Rayleigh scattering.[6]

    • The Raman spectrum is recorded, typically as a plot of intensity versus Raman shift (in cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to obtain structural information from its fragmentation pattern.

Quantitative Mass Spectrometry Data

Table 6: Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative Intensity (%)Proposed Fragment
198~34[M]⁺ (Molecular Ion)
121~42[M - Si(OCH₃)₃]⁺ or [C₆H₅Si]⁺
120100[C₆H₅Si(OCH₃)₂]⁺ - CH₃
91~38-48[C₇H₇]⁺ (Tropylium ion)
90~37[C₆H₅-O]⁺

Data sourced from PubChem.[6]

Experimental Protocol for Mass Spectrometry (Electron Ionization)
  • Instrument: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS) for sample introduction.[7]

  • Sample Introduction: If using GC-MS, a dilute solution of this compound in a volatile organic solvent is injected into the GC. The compound is separated from the solvent and elutes into the mass spectrometer.

  • Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8][9]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Analysis cluster_data Data Analysis and Interpretation cluster_conclusion Final Characterization Sample This compound (Liquid) NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Sample->NMR Vibrational Vibrational Spectroscopy (FT-IR, Raman) Sample->Vibrational MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Structural Assignment NMR->NMR_Data Vib_Data Vibrational Frequencies (cm⁻¹) Functional Group Identification Vibrational->Vib_Data MS_Data Mass-to-Charge Ratio (m/z) Molecular Weight Determination Fragmentation Pattern Analysis MS->MS_Data Conclusion Comprehensive Structural Elucidation and Purity Assessment NMR_Data->Conclusion Vib_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the spectroscopic characterization of this compound.

References

Thermal Stability of Phenyltrimethoxysilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability of Phenyltrimethoxysilane (PTMS), a versatile organosilicon compound. Due to its unique chemical structure, PTMS finds extensive application as a crosslinking agent, a precursor for silicone resins, and a surface modification agent.[1] A thorough understanding of its thermal behavior is paramount for its effective and safe use in high-temperature applications. This document summarizes key quantitative data, details experimental protocols for thermal analysis, and visualizes the proposed decomposition pathways.

Core Concepts of this compound Thermal Stability

This compound's notable thermal stability is primarily attributed to the presence of the phenyl group directly bonded to the silicon atom.[2] This aromatic ring structure enhances the molecule's resistance to thermal degradation compared to its alkyltrimethoxysilane counterparts. The silicon-phenyl bond is strong, requiring significant energy to cleave. Upon heating, the methoxy (B1213986) groups can undergo hydrolysis and condensation reactions, forming a stable siloxane network, which further contributes to the overall thermal robustness of materials incorporating PTMS.[2]

Quantitative Thermal Decomposition Data

ParameterValueReference
T25 (Temperature at 25% Weight Loss)495 °CBenchChem

It is important to note that this value serves as a general guideline. The actual decomposition profile can be influenced by factors such as the heating rate, atmospheric conditions, and the presence of catalysts or impurities. Studies on materials modified with this compound consistently demonstrate an enhancement in the thermal stability of the resulting composites, underscoring the high intrinsic thermal resistance of PTMS.

Experimental Protocols for Thermal Analysis

To accurately assess the thermal stability of this compound, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.

A general experimental protocol for the TGA of this compound is as follows:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, representative liquid sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

  • Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a typical flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate, commonly 10 °C/min.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key thermal events, including the onset temperature of decomposition (the temperature at which significant mass loss begins) and the peak decomposition temperature (the temperature of the maximum rate of mass loss, determined from the derivative of the TGA curve, the DTG curve).[3]

Differential Scanning Calorimetry (DSC) Protocol

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This provides information on thermal transitions such as melting, crystallization, and glass transitions, as well as heats of reaction.

A general experimental protocol for the DSC of this compound is as follows:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small liquid sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan to prevent volatilization before decomposition. An empty, sealed pan is used as a reference.

  • Atmosphere: The analysis is performed under an inert atmosphere, typically nitrogen, with a constant purge rate.

  • Heating and Cooling Program: A common procedure involves an initial heating ramp (e.g., 10 °C/min) to a temperature above any expected transitions, followed by a controlled cooling ramp (e.g., 10 °C/min) and a second heating ramp. This "heat-cool-heat" cycle helps to erase the thermal history of the sample and provides more reproducible results.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (heat-absorbing) and exothermic (heat-releasing) events. For thermal stability studies, exothermic peaks can indicate decomposition reactions.

Visualizing Thermal Decomposition and Experimental Workflows

To better understand the processes involved in the thermal stability studies of this compound, the following diagrams, generated using the DOT language, illustrate the proposed thermal decomposition pathway and a typical experimental workflow.

Thermal_Decomposition_Pathway PTMS This compound (C₆H₅Si(OCH₃)₃) Initial_Cleavage Initial Bond Cleavage (High Temperature) PTMS->Initial_Cleavage Heat Phenyl_Radical Phenyl Radical (C₆H₅•) Initial_Cleavage->Phenyl_Radical Siloxy_Radical Trimethoxysilyl Radical (•Si(OCH₃)₃) Initial_Cleavage->Siloxy_Radical Secondary_Reactions Secondary Reactions Phenyl_Radical->Secondary_Reactions Siloxy_Radical->Secondary_Reactions Methanol (B129727) Methanol (CH₃OH) Siloxy_Radical->Methanol Further Decomposition Benzene Benzene (C₆H₆) Secondary_Reactions->Benzene Hydrogen Abstraction Biphenyl Biphenyl (C₁₂H₁₀) Secondary_Reactions->Biphenyl Dimerization Siloxane_Network Crosslinked Siloxane Network (Si-O-Si) Secondary_Reactions->Siloxane_Network Condensation Other_Products Other Volatile Organic Compounds Secondary_Reactions->Other_Products

Caption: Proposed thermal decomposition pathway of this compound.

The initial and primary step in the thermal decomposition of phenylsilanes is believed to be the homolytic cleavage of the silicon-phenyl bond, which is the weakest bond in the molecule under high-temperature conditions.[4] This generates a phenyl radical and a trimethoxysilyl radical. These highly reactive species then undergo a series of secondary reactions, including hydrogen abstraction to form benzene, dimerization to form biphenyl, and condensation reactions of the silyl (B83357) radicals to form a stable, crosslinked siloxane network. Further decomposition can also lead to the formation of methanol and other volatile organic compounds.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Sample This compound (Liquid) TGA_Sample Aliquot for TGA (5-10 mg in open pan) Sample->TGA_Sample DSC_Sample Aliquot for DSC (2-5 mg in sealed pan) Sample->DSC_Sample TGA Thermogravimetric Analysis (TGA) TGA_Sample->TGA DSC Differential Scanning Calorimetry (DSC) DSC_Sample->DSC TGA_Curve TGA Curve (Mass vs. Temperature) TGA->TGA_Curve DSC_Thermogram DSC Thermogram (Heat Flow vs. Temperature) DSC->DSC_Thermogram DTG_Curve DTG Curve (d(Mass)/dT vs. Temperature) TGA_Curve->DTG_Curve Analysis Determine: - Onset Decomposition Temp. - Peak Decomposition Temp. - Residual Mass - Thermal Transitions (e.g., Exotherms) TGA_Curve->Analysis DTG_Curve->Analysis DSC_Thermogram->Analysis

Caption: Experimental workflow for TGA and DSC analysis of this compound.

This workflow outlines the key steps in characterizing the thermal stability of this compound, from sample preparation to data analysis. Following a standardized procedure is crucial for obtaining reliable and comparable results.

Conclusion

This compound exhibits high thermal stability, primarily due to the robust silicon-phenyl bond. While a precise decomposition temperature can vary with experimental conditions, the available data indicates that significant thermal degradation occurs at temperatures approaching 500 °C. The proposed decomposition mechanism involves the initial cleavage of the Si-C bond, followed by a cascade of radical reactions. For researchers and professionals working with this compound, a thorough understanding of its thermal properties through techniques like TGA and DSC is essential for ensuring its optimal performance and safety in high-temperature applications. Further research focusing on the detailed analysis of decomposition products under various conditions would provide a more complete picture of the thermal behavior of this important organosilicon compound.

References

Phenyltrimethoxysilane Reaction Kinetics: A Technical Guide to Solvent Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of phenyltrimethoxysilane (PTMS) reaction kinetics, with a specific focus on the influence of different solvent environments. Understanding these kinetics is paramount for applications ranging from the synthesis of silicone-based materials to surface modification and drug delivery systems, where precise control over reaction rates and product formation is critical.

Core Reaction Mechanisms: Hydrolysis and Condensation

The fundamental reactions of this compound are a two-stage process: hydrolysis followed by condensation.[1]

  • Hydrolysis: In the initial step, the methoxy (B1213986) groups (-OCH₃) on the silicon atom are replaced by hydroxyl groups (-OH) through reaction with water. This reaction can proceed stepwise, forming mono-, di-, and fully hydrolyzed silanols.

  • Condensation: Subsequently, the resulting silanol (B1196071) groups react with each other or with remaining methoxy groups to form siloxane bonds (Si-O-Si), releasing water or methanol (B129727) as a byproduct. This process leads to the formation of oligomers and, eventually, a cross-linked network.

The overall polymerization of alkoxysilanes like PTMS involves these two key steps.[1] The kinetics of both hydrolysis and condensation are significantly influenced by factors such as pH, temperature, catalyst, and, critically, the solvent.[2]

The Influence of Solvent on Reaction Kinetics

The choice of solvent plays a pivotal role in modulating the rate of both hydrolysis and condensation reactions. Solvents can affect reaction rates by stabilizing or destabilizing reactants and transition states.[3] For instance, the hydrolysis rate of alkoxysilanes has been observed to change significantly with different solvents.[1]

While comprehensive, directly comparable kinetic data for this compound across a range of solvents is sparse in the literature, we can synthesize available data and draw informed comparisons.

Quantitative Kinetic Data

The following table summarizes available quantitative data for the hydrolysis of this compound and related alkoxysilanes in different solvents. It is important to note that the reaction conditions vary between studies, which affects direct comparability.

Silane (B1218182)SolventCatalystReactionRate Constant (k)Reference
This compound (PTMS) THFK₂CO₃Hydrolysis2.87 ± 0.14 x 10⁻⁸ M⁻²·³ s⁻¹[1]
Methyltriethoxysilane (MTES)MethanolAlkalineHydrolysis-[4]
Methyltriethoxysilane (MTES)Ethanol (B145695)AlkalineHydrolysis-[4]
γ-glycidoxypropyltrimethoxysilane (GPS)Ethanol (95%)OrganotinHydrolysis0.01 to 22 x 10⁻⁴ min⁻¹[1]

Note: The rate constants for MTES in methanol and ethanol were reported qualitatively, with the reaction being faster in methanol.

The data indicates that the reaction rates are highly dependent on the specific silane, the solvent, and the catalytic system used. For example, the hydrolysis of methyltriethoxysilane (MTES) in an alkaline medium is faster in methanol than in ethanol.[4]

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics relies on robust experimental methodologies. In-situ spectroscopic techniques are particularly powerful for monitoring the real-time progress of hydrolysis and condensation.

29Si NMR Spectroscopy for Monitoring Hydrolysis and Condensation

29Si Nuclear Magnetic Resonance (NMR) spectroscopy is a direct and powerful tool for quantifying the various silicon species present in the reaction mixture, including the starting alkoxysilane, partially and fully hydrolyzed intermediates, and condensed oligomers.[5]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen deuterated solvent (e.g., THF-d₈, Methanol-d₄, Ethanol-d₆).

    • In a separate vial, prepare the hydrolysis medium containing the solvent, deionized water, and catalyst (if any). The use of D₂O can be employed for locking purposes.

    • To initiate the reaction, mix the silane solution with the hydrolysis medium at a controlled temperature in an NMR tube.

  • NMR Data Acquisition:

    • Acquire 29Si NMR spectra at regular time intervals using a high-resolution NMR spectrometer (e.g., 300 or 400 MHz).

    • Typical acquisition parameters may include:

      • A 90° pulse width.

      • A relaxation delay of sufficient length to ensure quantitative measurements.

      • Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate integration.

  • Data Analysis:

    • Identify and assign the resonances corresponding to the different silicon species (T⁰: unhydrolyzed, T¹: one silanol group, T²: two silanol groups, T³: three silanol groups, and various condensed species).[6]

    • Integrate the peak areas of each species at each time point.

    • Plot the concentration of the reactant (PTMS) and products as a function of time to determine the reaction rate constants by fitting the data to appropriate kinetic models.

FTIR Spectroscopy for Kinetic Studies

Fourier Transform Infrared (FTIR) spectroscopy is another valuable technique for monitoring the kinetics of silane reactions, particularly by observing changes in vibrational bands associated with Si-O-C, Si-OH, and Si-O-Si bonds.[7]

Experimental Protocol:

  • Experimental Setup:

    • Utilize an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for in-situ monitoring of liquid samples. An in-situ IR cell with KBr windows can also be used for static measurements.[8]

    • The reaction can be carried out in a temperature-controlled vessel from which aliquots are taken or directly on the ATR crystal.

  • Reaction Monitoring:

    • Record an initial spectrum of the this compound solution in the chosen solvent.

    • Initiate the reaction by adding water and catalyst.

    • Collect FTIR spectra at regular time intervals.

  • Spectral Analysis:

    • Monitor the decrease in the intensity of the Si-O-C stretching band (around 1080-1100 cm⁻¹) to follow the hydrolysis of the methoxy groups.

    • Observe the appearance and changes in the broad Si-OH stretching band (around 3200-3700 cm⁻¹) and the Si-O-Si stretching band (around 1000-1100 cm⁻¹) to monitor hydrolysis and condensation, respectively.

    • The concentration changes of the reactants and products can be quantified using Beer-Lambert law, allowing for the determination of reaction kinetics.

Visualizing Reaction Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex processes involved in this compound reactions.

This compound Hydrolysis and Condensation Pathway

G PTMS This compound (PhSi(OMe)₃) MonoSilanol Monohydrolyzed Silanol (PhSi(OMe)₂(OH)) PTMS->MonoSilanol +H₂O -MeOH DiSilanol Dihydrolyzed Silanol (PhSi(OMe)(OH)₂) MonoSilanol->DiSilanol TriSilanol Trihydrolyzed Silanol (PhSi(OH)₃) DiSilanol->TriSilanol Dimer Siloxane Dimer (e.g., Ph(OH)₂Si-O-Si(OH)₂Ph) TriSilanol->Dimer + PhSi(OH)₃ -H₂O Oligomers Oligomers & Network Dimer->Oligomers Water H₂O Methanol MeOH G start Start prep Sample Preparation (PTMS, Solvent, H₂O, Catalyst) start->prep reaction Initiate Reaction at Controlled Temperature prep->reaction monitoring In-Situ Monitoring reaction->monitoring nmr 29Si NMR Spectroscopy monitoring->nmr Method 1 ftir FTIR Spectroscopy monitoring->ftir Method 2 analysis Data Analysis (Peak Integration, Concentration vs. Time) nmr->analysis ftir->analysis kinetics Determine Rate Constants (Kinetic Modeling) analysis->kinetics end End kinetics->end

References

Understanding the role of the phenyl group in Phenyltrimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of the Phenyl Group in Phenyltrimethoxysilane

Introduction to this compound (PTMS)

This compound (PTMS), with the chemical formula C₆H₅Si(OCH₃)₃, is an organosilicon compound that serves as a vital component in advanced materials science.[1][2] Its molecular structure is unique, featuring a central silicon atom bonded to a stable phenyl group and three reactive methoxy (B1213986) groups.[3][4] This bifunctional nature, combining inorganic and organic characteristics, allows PTMS to act as a crucial intermediary, crosslinking agent, and surface modifier in a wide array of applications, from high-performance polymers to nanoelectronics.[1][3][5] The presence of the phenyl group, in particular, imparts a unique set of properties that distinguish PTMS from common alkyl-based silanes. This guide provides a detailed exploration of the phenyl group's role in defining the chemical behavior, physical properties, and functional applications of this compound.

The Pivotal Role of the Phenyl Group

The substitution of an alkyl group with a phenyl group on the silicon atom introduces significant changes to the molecule's properties, including its thermal stability, hydrophobicity, reactivity, and mechanical performance. These characteristics are fundamental to its utility in specialized chemical formulations.

Enhanced Thermal Stability

One of the most significant contributions of the phenyl group is the enhancement of thermal stability.[2] The aromatic ring is more resistant to decomposition at elevated temperatures compared to aliphatic chains.[3] This property makes PTMS an indispensable component in the synthesis of silicone resins, rubbers, and fluids that are required to perform in high-temperature environments without degradation.[2][3][6] Materials incorporating PTMS exhibit superior heat and oxidation resistance, which is critical for applications in the automotive, aerospace, and electronics industries.[3][7]

Hydrophobicity and Surface Modification

The non-polar, aromatic nature of the phenyl group imparts significant hydrophobicity (water-repellency) to the molecule.[3][5][8] When PTMS is used to treat inorganic surfaces, such as fillers, glass, or metals, the phenyl groups orient away from the substrate, creating a non-polar, low-energy surface that repels water.[6][9] This is essential for:

  • Improved Filler Dispersion : In composite materials, treating inorganic fillers like silica (B1680970) or aluminum hydroxide (B78521) with PTMS makes them hydrophobic, which enhances their dispersibility within non-polar polymer matrices.[2][6] This leads to improved mechanical strength and reduced viscosity of the polymer melt during processing.[6]

  • Water-Repellent Coatings : PTMS is used in the formulation of coatings, adhesives, and sealants to improve water resistance and overall durability.[1][5][10] While hydrophobic, these coatings often remain permeable to water vapor, allowing the substrate to "breathe" and preventing moisture entrapment.[9]

Influence on Reactivity and Polymerization

The phenyl group influences the primary reaction mechanism of PTMS: the hydrolysis of the methoxy groups followed by condensation. The methoxy groups are reactive and, in the presence of moisture, hydrolyze to form silanol (B1196071) (Si-OH) groups and methanol.[3][11] These silanol groups are highly reactive and condense with each other or with hydroxyl groups on a substrate to form stable siloxane (Si-O-Si) bonds, creating a durable, crosslinked three-dimensional network.[1][3]

The bulky phenyl group can exert a steric effect, influencing the rate of these reactions. Studies using 29Si NMR have been employed to investigate the hydrolysis and polycondensation kinetics of PTMS, providing insight into the formation of the resulting polymer structure.[12][13][14]

Adhesion Promotion

As a coupling agent, PTMS chemically bridges dissimilar materials, typically an inorganic substrate and an organic polymer.[8][15] The mechanism involves the methoxy groups reacting with hydroxyls on the inorganic surface (e.g., glass, metal oxides) while the phenyl group provides compatibility and entanglement with the organic resin matrix.[16][17] This creates a strong covalent bond at the interface, significantly improving the adhesion, strength, and long-term durability of the composite material.[17][18]

Quantitative Data Summary

The physical and chemical properties of this compound are well-documented. The following tables summarize key quantitative data from various suppliers and technical sources.

Table 1: Physical Properties of this compound

Property Value Source(s)
Molecular Formula C₉H₁₄O₃Si [1][9]
Molecular Weight 198.29 g/mol [1][9][19]
Appearance Clear, colorless liquid [6][20]
Density 1.06 - 1.07 g/cm³ at 20-25°C [3][9][19]
Boiling Point 211 - 233 °C [3][6][9]
Melting Point -25 to -60 °C [3][6][9][19]
Refractive Index 1.468 - 1.492 at 20-25°C [3][6][9][19][20]
Flash Point 86 - 96 °C [3][9][19]

| Viscosity | 2.1 cSt at 25°C |[9] |

Table 2: Chemical Identifiers

Identifier Value Source(s)
CAS Number 2996-92-1 [1][3]
EC Number 221-066-9 [9]

| InChI Key | ZNOCGWVLWPVKAO-UHFFFAOYSA-N |[19] |

Key Chemical Pathways and Mechanisms

Visualizing the molecular interactions and reaction pathways is crucial for understanding the function of PTMS. The following diagrams, rendered in DOT language, illustrate these core processes.

Molecular Structure

Si Si C_phenyl C₆H₅ Si->C_phenyl O1 O Si->O1 O2 O Si->O2 O3 O Si->O3 CH3_1 CH₃ O1->CH3_1 CH3_2 CH₃ O2->CH3_2 CH3_3 CH₃ O3->CH3_3

Caption: Molecular structure of this compound (PTMS).

Hydrolysis and Condensation Pathway

PTMS This compound C₆H₅Si(OCH₃)₃ Hydrolysis Hydrolysis (+ 3H₂O) PTMS->Hydrolysis Methanol Methanol (3CH₃OH) Hydrolysis->Methanol Silanetriol Phenylsilanetriol C₆H₅Si(OH)₃ Hydrolysis->Silanetriol Condensation Condensation (- H₂O) Silanetriol->Condensation Network Polysiloxane Network (Si-O-Si)n Condensation->Network

Caption: Sol-gel reaction pathway of PTMS.

Adhesion Promotion Mechanism

cluster_0 Interface Polymer Organic Polymer Matrix PTMS This compound (Coupling Agent) Polymer->PTMS Entanglement & Compatibility (via Phenyl Group) Substrate Inorganic Substrate (e.g., Glass, Metal) with -OH groups PTMS->Substrate Covalent Bonding (Si-O-Substrate) (via Hydrolysis/Condensation)

Caption: Bridging mechanism of PTMS as an adhesion promoter.

Experimental Protocols

Detailed experimental analysis is essential to characterize the behavior of PTMS. The following are representative protocols based on methodologies described in the literature.

Protocol: Hydrolysis and Polycondensation Analysis via ²⁹Si NMR

This protocol is adapted from studies investigating the sol-gel process of organoalkoxysilanes.[12][13][14]

  • Objective : To monitor the speciation of silicon-containing monomers and oligomers during the hydrolysis and condensation of PTMS.

  • Materials : this compound (PTMS), deionized water, catalyst (e.g., hydrochloric acid or acetic acid), and a suitable solvent (e.g., ethanol (B145695), if needed).

  • Procedure :

    • Prepare a stock solution of PTMS. The concentration will depend on the specific experimental goals.

    • Initiate the reaction by adding a controlled amount of water and catalyst to the PTMS solution under constant stirring. The hydrolysis ratio (molar ratio of water to silane) is a critical parameter.[12]

    • At specified time intervals (from minutes to hours, up to the gelation point), extract aliquots of the reacting solution.

    • Quench the reaction in the aliquot if necessary, often by dilution or addition of a chelating agent.

    • Prepare the sample for NMR analysis, typically in a 5mm or 10mm NMR tube, adding a deuterated solvent for locking.

    • Acquire high-resolution ²⁹Si NMR spectra. Quantitative analysis requires appropriate relaxation delays to ensure full magnetization recovery.

    • Analyze the spectra to identify and quantify the signals corresponding to different silicon species: unreacted PTMS (T⁰), hydrolyzed monomers like PhSi(OMe)₂(OH) (T¹), and various condensed oligomers (T², T³).[12][13] The chemical shifts will be characteristic of the number of siloxane bridges attached to the silicon atom.

Protocol: Surface Modification of Silica Nanoparticles

This protocol is based on methods used to functionalize nanoparticles to improve their dispersion in polymer matrices.[21][22]

  • Objective : To graft PTMS onto the surface of silica nanoparticles to render them hydrophobic.

  • Materials : Silica nanoparticles (e.g., Aerosil), this compound (PTMS), ethanol, ammonium (B1175870) hydroxide (NH₄OH) or other catalyst, deionized water.

  • Procedure :

    • Disperse a known quantity of silica nanoparticles in a mixture of ethanol and deionized water using ultrasonication to ensure a homogeneous suspension.

    • Add the catalyst (e.g., NH₄OH) to the silica suspension and stir.

    • In a separate vessel, prepare a solution of PTMS in ethanol.

    • Add the PTMS-ethanol solution dropwise to the stirred silica suspension. The weight ratio of PTMS to SiO₂ is a key variable to control the degree of surface coverage.[22]

    • Allow the reaction to proceed under continuous stirring for several hours (e.g., 24 hours) at a controlled temperature (e.g., 40-60°C).[22]

    • After the reaction, collect the modified nanoparticles by centrifugation.

    • Wash the collected particles multiple times with ethanol to remove unreacted PTMS and byproducts, with a centrifugation step after each wash.[22]

    • Dry the final product in a vacuum oven at a moderate temperature (e.g., 60°C) for 24 hours.[22]

Protocol: Characterization of PTMS-Modified Surfaces
  • Objective : To confirm the successful modification of a surface with PTMS and characterize its properties.

  • Techniques :

    • Fourier Transform Infrared Spectroscopy (FTIR) : Used to identify the functional groups present on the surface. Successful modification is confirmed by the appearance of peaks characteristic of the phenyl group and Si-O-Si bonds.[21][23]

    • Thermogravimetric Analysis (TGA) : Measures the weight loss of the modified material as a function of temperature. The decomposition of the grafted phenyl groups at high temperatures provides a quantitative measure of the surface modification degree.[23]

    • Contact Angle Measurement : A goniometer is used to measure the water contact angle on the modified surface. A significant increase in the contact angle compared to the unmodified substrate indicates a successful hydrophobic modification.[21][23]

    • X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) : These surface-sensitive techniques provide detailed information on the elemental composition and chemical states at the surface, confirming the presence and bonding of the silane (B1218182) layer.[24]

    • Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) : Used to visualize the surface morphology and roughness of the PTMS film or modified nanoparticles.[21][24]

Conclusion

The phenyl group is not merely a passive component of this compound; it is the primary determinant of the molecule's most valuable properties. By conferring exceptional thermal stability, hydrophobicity, and specific reactivity, the phenyl group enables PTMS to serve as a high-performance crosslinker, coupling agent, and surface modifier. Its role is critical in the development of advanced composite materials, durable coatings, and robust sealants designed to withstand demanding operational conditions. A thorough understanding of the structure-property relationships governed by the phenyl group is therefore essential for researchers and scientists aiming to leverage PTMS in novel and innovative applications.

References

Phenyltrimethoxysilane: A Technical Guide to its Use as a Precursor for High-Performance Silicone Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of phenyltrimethoxysilane (PTMS) as a crucial precursor in the synthesis of advanced silicone resins. The incorporation of phenyl groups into the siloxane backbone imparts a unique combination of properties, including exceptional thermal stability, enhanced flexibility at low temperatures, and excellent electrical insulation, making these resins suitable for a wide range of demanding applications. This document details the synthesis, properties, and key experimental considerations for developing phenyl-containing silicone resins.

Introduction to this compound (PTMS)

This compound (CAS No. 2996-92-1) is an organosilicon compound featuring a phenyl group and three methoxy (B1213986) groups attached to a central silicon atom.[1] The phenyl group is key to the enhanced thermal stability of the resulting polymers, while the reactive methoxy groups allow for hydrolysis and subsequent condensation to form a robust, crosslinked siloxane (Si-O-Si) network.[1][2] PTMS is a versatile precursor used not only for silicone resins but also for phenyl silicone oils and rubbers, and as a surface modification agent for inorganic fillers.[2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueCitation(s)
CAS Number 2996-92-1[1]
Molecular Formula C₉H₁₄O₃Si[1]
Molecular Weight 198.29 g/mol [1]
Appearance Colorless, transparent liquid[2]
Boiling Point 211-218 °C[1]
Density (at 20-25 °C) ~1.06 g/cm³[1]
Refractive Index (n25D) ~1.46-1.49[1]
Flash Point 86-96 °C[1]

Synthesis of Phenyl Silicone Resins: The Sol-Gel Process

The primary method for synthesizing phenyl silicone resins from this compound is a sol-gel process involving two fundamental reactions: hydrolysis and condensation.[4] This process allows for the gradual formation of a three-dimensional inorganic Si-O-Si network modified with organic phenyl groups.

Hydrolysis

In the first step, the methoxy groups (-OCH₃) of PTMS react with water, typically in the presence of an acid or base catalyst, to form silanol (B1196071) groups (Si-OH) and methanol (B129727) as a byproduct.[1][4] The rate of hydrolysis is influenced by factors such as pH, water concentration, catalyst type, and temperature.[5] Acidic conditions tend to promote the hydrolysis reaction while slowing the subsequent condensation.

Condensation

The newly formed silanol groups are highly reactive and undergo condensation reactions with each other (or with remaining methoxy groups) to form stable siloxane bonds (Si-O-Si), releasing water or methanol.[4] This step-by-step polymerization builds the crosslinked, three-dimensional resin structure. The extent of condensation dictates the final molecular weight, viscosity, and mechanical properties of the resin.[4]

G cluster_0 Precursors cluster_1 Reaction Steps cluster_2 Intermediates & Products PTMS This compound (PTMS) Hydrolysis Hydrolysis PTMS->Hydrolysis Water Water (H₂O) Water->Hydrolysis Catalyst Catalyst (Acid or Base) Catalyst->Hydrolysis Condensation Condensation Catalyst->Condensation Silanol Phenyl Silanol Intermediate Hydrolysis->Silanol Forms Methanol Methanol Byproduct Hydrolysis->Methanol Resin Crosslinked Phenyl Silicone Resin Condensation->Resin Forms Water2 Water Byproduct Condensation->Water2 Silanol->Condensation

Caption: Synthesis workflow from PTMS to silicone resin.

Properties of Phenyl Silicone Resins

The inclusion of the bulky phenyl group directly on the silicon atom provides significant advantages over standard methyl silicone resins. The relationship between the phenyl precursor and the final properties is a key consideration in material design.

G cluster_properties Enhanced Resin Properties Precursor This compound (Precursor) Thermal High Thermal Stability Precursor->Thermal Imparts Optical High Refractive Index Precursor->Optical Increases Flexibility Low-Temperature Flexibility Precursor->Flexibility Improves Electrical Electrical Insulation Precursor->Electrical Maintains Compatibility Organic Compatibility Precursor->Compatibility Enhances Radiation Radiation Resistance Precursor->Radiation Improves

Caption: Influence of the phenyl precursor on resin properties.

Quantitative Property Data

The properties of phenyl silicone resins can be tailored by co-polymerizing PTMS with other silane (B1218182) precursors, such as tetraethoxysilane (TEOS), methyltrimethoxysilane, or dimethyldimethoxysilane. The following tables summarize key performance data from various studies.

Table 2: Thermal Stability of Phenyl Silicone Resins (TGA Data)

Resin Composition / TypeTd5 / Td10 (°C)¹Char Yield (at 800°C)Citation(s)
Phenyl MT Resin-reinforced Silicone Rubber443.7 °C (Onset Temp.)Not Reported[2]
Novel Resin with Si-O-Ph cross-linking (in N₂)606 °C91.1%[6]
Novel Resin with Si-O-Ph cross-linking (in Air)542 °C85.3%[6]
MDT Resin (T/D Ratio = 0.8)437 °CNot Reported[7]
MDT Resin (5.33 wt% Vinyl Content)449.1 °CNot Reported[7]
Silicone Gel (Phenyl Content increased from 0.88 to 3.17 wt%)Td10 increased from 440.5 to 480.0 °CNot Reported[7]
¹ Td5 / Td10 refers to the temperature at which 5% or 10% weight loss is observed.

Table 3: Mechanical Properties of Phenyl Silicone Resins

Resin Composition / TypeTensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)Citation(s)
Phenyl MT Resin-reinforced Silicone Rubber4.19680[2]
Same as above, after 900 KGy irradiation6.45290[2]
MDT Resin (T/D Ratio = 0.8)5.06Not ReportedNot Reported[7]
MDT Resin (T/D Ratio = 0.4)Not Reported126Not Reported[7]
MDT Resin (5.33 wt% Vinyl Content)8.52Not ReportedNot Reported[7]

Table 4: Optical and Other Properties

PropertyValue / ObservationResin SystemCitation(s)
Refractive Index 1.5253Vinyl-end-capped phenyl resin[8]
Transmittance 90.8% (at 450 nm)MDT Resin (T/D Ratio = 0.8)[7]
Contact Angle (Water) Up to 113°Resin co-polymerized with 3% Phenyltriethoxysilane (PhTES)[7]
Glass Transition Temp. (Tg) Increased from -121.3 °C to -117.7 °CSilicone gel as phenyl content increased from 0.88 to 3.17 wt%[7]

Experimental Protocols

The following is a representative, generalized protocol for the synthesis of a phenyl silicone resin via the hydrolysis and condensation of this compound. This protocol is a composite of common laboratory procedures and should be adapted and optimized for specific applications and desired resin properties.[7][9][10]

Materials and Equipment
  • This compound (PTMS)

  • Co-precursor (e.g., Dimethyldimethoxysilane, optional)

  • Organic Solvent (e.g., Toluene (B28343), Xylene)

  • Deionized Water

  • Catalyst (e.g., Hydrochloric Acid or Potassium Hydroxide solution)

  • Neutralizing Agent (e.g., Sodium Bicarbonate if acid-catalyzed)

  • Drying Agent (e.g., Anhydrous Sodium Sulfate)

  • Three-neck round-bottom flask

  • Reflux condenser, dropping funnel, mechanical stirrer, heating mantle

  • Rotary evaporator

Representative Synthesis Procedure (Acid-Catalyzed)
  • Setup: Assemble a clean, dry three-neck flask with a mechanical stirrer, reflux condenser, and a dropping funnel. The system should be under an inert atmosphere (e.g., nitrogen).

  • Charging Reactants: Charge the flask with this compound and toluene. If a co-precursor is used, add it at the desired molar ratio. Begin stirring.

  • Hydrolysis: Prepare a mixture of deionized water and hydrochloric acid in the dropping funnel. Add this acidic water solution dropwise to the stirred silane solution over a period of 1-2 hours. The reaction may be exothermic; maintain the temperature between 35-45 °C using a water bath if necessary.

  • Condensation: After the addition is complete, heat the mixture to reflux (approx. 80-110 °C depending on the solvent) and maintain for 2-4 hours to promote condensation.

  • Workup: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel.

  • Washing: Wash the organic layer sequentially with deionized water and a dilute sodium bicarbonate solution until the aqueous layer is neutral. Finally, wash again with deionized water to remove residual salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the toluene using a rotary evaporator. Further heating under vacuum (e.g., 150-190 °C) can be applied to remove any remaining volatile compounds and drive the condensation to completion.[10] The final product is a clear, viscous liquid or a solid phenyl silicone resin.

Applications

The superior properties of phenyl silicone resins make them indispensable in numerous high-tech fields. Their high thermal stability is critical for applications in heat-resistant coatings for industrial equipment and aerospace components.[11] In the electronics industry, their excellent electrical insulation and transparency are leveraged for the encapsulation of LEDs and other sensitive electronic components.[11] Furthermore, their biocompatibility and stability have led to uses in the biomedical field for coatings on medical devices.[11]

References

An In-Depth Technical Guide to the Hydrolytic Stability of Phenyltrimethoxysilane in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic stability of Phenyltrimethoxysilane (PTMS) in aqueous solutions. This compound is a versatile organosilane compound utilized in a variety of applications, including as a surface modifying agent, a crosslinking agent for polymers, and in the synthesis of organic-inorganic hybrid materials. Its performance in these roles is critically dependent on its behavior in the presence of water, where it undergoes hydrolysis and subsequent condensation. Understanding and controlling these processes are paramount for ensuring product efficacy, stability, and reproducibility, particularly in sensitive applications such as drug delivery systems and biomedical device coatings.

This guide delves into the core principles of PTMS hydrolysis and condensation, the key factors influencing these reactions, and the analytical techniques employed for their characterization. Detailed experimental protocols and quantitative data are presented to equip researchers and professionals with the necessary knowledge to effectively utilize and control the chemistry of this compound in aqueous environments.

The Chemistry of this compound Hydrolysis and Condensation

The hydrolytic instability of this compound in aqueous solutions is a deliberate feature of its chemistry, enabling the formation of reactive silanol (B1196071) groups and subsequent polysiloxane networks. The overall process can be described in two primary stages: hydrolysis and condensation.

Hydrolysis: In the presence of water, the methoxy (B1213986) groups (-OCH₃) of PTMS are sequentially replaced by hydroxyl groups (-OH), releasing methanol (B129727) as a byproduct. This reaction is catalyzed by both acids and bases.

  • Step 1: C₆H₅Si(OCH₃)₃ + H₂O ⇌ C₆H₅Si(OCH₃)₂(OH) + CH₃OH

  • Step 2: C₆H₅Si(OCH₃)₂(OH) + H₂O ⇌ C₆H₅Si(OCH₃)(OH)₂ + CH₃OH

  • Step 3: C₆H₅Si(OCH₃)(OH)₂ + H₂O ⇌ C₆H₅Si(OH)₃ + CH₃OH

Condensation: The newly formed silanol groups are highly reactive and can condense with each other or with remaining methoxy groups to form siloxane bonds (Si-O-Si), releasing water or methanol. This process leads to the formation of oligomers and eventually a cross-linked polysiloxane network.

  • Water-producing condensation: ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O

  • Alcohol-producing condensation: ≡Si-OCH₃ + HO-Si≡ ⇌ ≡Si-O-Si≡ + CH₃OH

The final structure of the resulting polysiloxane can range from linear chains and cyclic structures to a highly cross-linked three-dimensional network, depending on the reaction conditions.

Factors Influencing Hydrolytic Stability

The rate and extent of this compound hydrolysis and condensation are significantly influenced by several key factors:

  • pH: The pH of the aqueous solution is a critical catalyst for both hydrolysis and condensation. The hydrolysis rate is at its minimum at a neutral pH of around 7 and increases significantly under both acidic and basic conditions[1]. Acid catalysis typically proceeds via protonation of the methoxy group, making it a better leaving group. Base catalysis involves the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. Condensation rates are also pH-dependent, with different mechanisms dominating in acidic and basic media.

  • Temperature: As with most chemical reactions, temperature plays a crucial role in the kinetics of PTMS hydrolysis. Increased temperature generally accelerates the rate of both hydrolysis and condensation reactions[2]. The Arrhenius law describes this temperature dependence, where the rate constant increases exponentially with temperature.

  • Catalysts: Apart from protons (acid) and hydroxide ions (base), other catalysts can be employed to control the hydrolysis and condensation rates. These can include various metal salts and organic compounds.

  • Concentration: The initial concentration of PTMS in the aqueous solution can influence the reaction kinetics and the structure of the final products. Higher concentrations can favor intermolecular condensation, leading to faster formation of larger oligomers and networks.

  • Solvent: The presence of co-solvents in the aqueous solution can affect the solubility of PTMS and its hydrolysis products, thereby influencing the reaction rates and pathways.

Quantitative Data on Hydrolytic Stability

The following tables summarize available quantitative data on the hydrolysis of this compound. It is important to note that reaction rates are highly dependent on the specific experimental conditions.

Table 1: Hydrolysis Half-life of this compound at Different pH Values

pHHalf-life (t₁/₂)ConditionsReference
4~10 minutesBuffered media[3]
7~1000 minutesBuffered media[3]
10~10 minutesBuffered media[3]

Table 2: Hydrolysis Rate Constant for this compound

Rate Constant (k)ConditionsReference
2.87 ± 0.14 x 10⁻⁸ M⁻²·³ s⁻¹In THF with K₂CO₃ catalyst and excess water[4]

Experimental Protocols for Stability Assessment

Accurate assessment of the hydrolytic stability of this compound requires robust analytical techniques. The following sections provide detailed methodologies for key experiments.

Monitoring Hydrolysis and Condensation by ²⁹Si Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁹Si NMR is a powerful technique for qualitatively and quantitatively monitoring the progress of hydrolysis and condensation of alkoxysilanes. It allows for the direct observation and quantification of the various silicon species present in the reaction mixture.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., acetone-d₆, DMSO-d₆) to ensure a lock signal for the NMR spectrometer.

    • In a separate vial, prepare the aqueous solution with the desired pH (using appropriate buffers) and any catalysts.

    • To initiate the reaction, mix a known amount of the PTMS stock solution with the aqueous solution directly in a 5 mm NMR tube. The final concentration of PTMS and the water-to-silane molar ratio should be carefully controlled.

    • A relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃), can be added to shorten the long relaxation times of the ²⁹Si nucleus, allowing for faster data acquisition.

  • NMR Data Acquisition:

    • Acquire ²⁹Si NMR spectra at regular time intervals using a high-field NMR spectrometer.

    • Typical acquisition parameters include:

      • A 90° pulse width.

      • A relaxation delay of 5-10 seconds (if no relaxation agent is used) or shorter with a relaxation agent.

      • Inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.

      • A sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired spectra (Fourier transform, phase correction, and baseline correction).

    • Identify and assign the resonances corresponding to the different silicon species:

      • T⁰: C₆H₅Si(OCH₃)₃

      • T¹: C₆H₅Si(OCH₃)₂(OH) and early condensation products (dimers)

      • T²: C₆H₅Si(OCH₃)(OH)₂ and linear condensation products

      • T³: C₆H₅Si(OH)₃ and fully condensed network structures

    • Integrate the area of each resonance to determine the relative concentration of each species at different time points.

    • Plot the concentration of the reactant (T⁰) and products as a function of time to determine the reaction kinetics.

In-situ Monitoring of Hydrolysis by Fourier Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a convenient method for in-situ, real-time monitoring of the hydrolysis of this compound. It allows for the tracking of changes in specific vibrational bands associated with the reactant and products.

Experimental Protocol:

  • System Setup:

    • Use an FTIR spectrometer equipped with an ATR probe (e.g., diamond or ZnSe crystal).

    • Ensure the ATR crystal is clean and dry before each experiment.

    • If temperature control is required, use a reaction vessel with a heating/cooling jacket.

  • Background Spectrum Acquisition:

    • In the reaction vessel, add the aqueous solution (with the desired pH and any catalyst) without the PTMS.

    • Immerse the ATR probe into the solution and collect a background spectrum. This will be subtracted from the sample spectra to isolate the signals of the reacting species.

  • Reaction Monitoring:

    • Add a known amount of this compound to the aqueous solution with vigorous stirring to ensure a homogeneous mixture.

    • Immediately start acquiring spectra at regular time intervals (e.g., every 30-60 seconds).

    • Set the spectral resolution to at least 4 cm⁻¹.

  • Data Analysis:

    • Apply baseline correction to the collected spectra.

    • Monitor the changes in the absorbance of the following key vibrational bands:

      • Disappearance of Si-O-CH₃ stretching: around 1080-1100 cm⁻¹ and 820 cm⁻¹.

      • Appearance of Si-OH stretching: broad band around 3200-3600 cm⁻¹.

      • Appearance of Si-O-Si stretching (condensation): broad band around 1000-1100 cm⁻¹.

    • Plot the normalized peak area or height of the Si-O-CH₃ band as a function of time to determine the hydrolysis kinetics.

Characterization of Condensation and Nanoparticle Formation by Dynamic Light Scattering (DLS)

Dynamic Light Scattering is a non-invasive technique used to measure the size distribution of particles in a suspension. It is particularly useful for monitoring the formation and growth of nanoparticles resulting from the condensation of hydrolyzed this compound.

Experimental Protocol:

  • Sample Preparation:

    • Prepare the reaction mixture of this compound in the aqueous solution of interest in a clean cuvette. The concentration should be optimized to avoid multiple scattering effects.

    • Filter the sample through a micropore filter (e.g., 0.22 µm) to remove any dust or large aggregates before the measurement, if applicable to the initial state of the solution.

  • DLS Measurement:

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters, including the laser wavelength, scattering angle (typically 90° or 173°), and temperature.

    • Allow the sample to equilibrate to the set temperature.

    • Perform time-resolved measurements to monitor the change in particle size as the condensation reaction proceeds.

  • Data Analysis:

    • The instrument's software will calculate the particle size distribution from the measured intensity autocorrelation function.

    • Analyze the evolution of the average hydrodynamic diameter (Z-average) and the polydispersity index (PDI) over time.

    • An increase in the Z-average and PDI indicates the growth of nanoparticles and the formation of larger aggregates.

Visualizing the Processes

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows described in this guide.

Signaling Pathway of Hydrolysis and Condensation

Hydrolysis_Condensation_Pathway PTMS This compound C₆H₅Si(OCH₃)₃ Mono_Silanol Monohydroxysilane C₆H₅Si(OCH₃)₂(OH) PTMS->Mono_Silanol +H₂O -CH₃OH Di_Silanol Dihydroxysilane C₆H₅Si(OCH₃)(OH)₂ Mono_Silanol->Di_Silanol +H₂O -CH₃OH Tri_Silanol Trihydroxysilane C₆H₅Si(OH)₃ Di_Silanol->Tri_Silanol +H₂O -CH₃OH Oligomers Oligomers (Linear/Cyclic) Tri_Silanol->Oligomers Condensation (-H₂O) Network Polysiloxane Network Oligomers->Network Further Condensation

Caption: The hydrolysis and condensation pathway of this compound.

Experimental Workflow for Stability Assessment

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep_PTMS Prepare PTMS Solution Mix Mix Solutions Prep_PTMS->Mix Prep_Aq Prepare Aqueous Solution (pH, Catalyst) Prep_Aq->Mix NMR ²⁹Si NMR Spectroscopy Mix->NMR FTIR ATR-FTIR Spectroscopy Mix->FTIR DLS Dynamic Light Scattering Mix->DLS Kinetics Determine Reaction Kinetics NMR->Kinetics Products Identify Products NMR->Products FTIR->Kinetics Particle_Size Measure Particle Size DLS->Particle_Size Factors_Affecting_Stability Stability Hydrolytic Stability of PTMS pH pH pH->Stability Temp Temperature Temp->Stability Catalyst Catalyst Catalyst->Stability Concentration Concentration Concentration->Stability Solvent Solvent Solvent->Stability

References

Methodological & Application

Application Notes and Protocols for Surface Functionalization with Phenyltrimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the surface functionalization of substrates, such as glass or silicon wafers, with Phenyltrimethoxysilane (PTMS). This process imparts a hydrophobic character to the surface, which is crucial for various applications including the creation of specialized coatings, surface modification of nanoparticles, and in the fabrication of microelectronic devices.[1]

Introduction

This compound (C₉H₁₄O₃Si) is an organosilane that is widely used to modify the surface of inorganic materials.[1] The phenyl group provides hydrophobicity and thermal stability, while the trimethoxy groups are reactive and enable the covalent bonding of the molecule to hydroxylated surfaces.[1] The functionalization process involves the hydrolysis of the methoxy (B1213986) groups in the presence of water to form reactive silanol (B1196071) groups, followed by the condensation of these silanols with hydroxyl groups on the substrate surface to form stable siloxane bonds (Si-O-Si).

Data Summary

The following table summarizes typical quantitative data obtained from the characterization of surfaces before and after functionalization with phenyl-containing silanes. It is important to note that these values are representative and can vary depending on the specific substrate, cleaning procedure, and silanization conditions.

ParameterSubstrate StateTypical ValueCharacterization Method
Water Contact Angle Untreated Glass/Silicon20° - 40°Goniometry
PTMS Functionalized> 90° (up to 154.3° for Phenyltriethoxysilane)[2]Goniometry
Film Thickness PTMS Monolayer~1 - 2 nmEllipsometry, X-ray Reflectivity
Surface Roughness (Ra) Uncoated Silicon Wafer~0.09 nm[3]Atomic Force Microscopy (AFM)
PTMS Coated~0.28 nm[3]Atomic Force Microscopy (AFM)

Experimental Protocols

This section details the step-by-step procedures for substrate preparation and surface functionalization with this compound.

Materials
  • This compound (PTMS)

  • Anhydrous Toluene (B28343)

  • Ethanol (B145695)

  • Acetone

  • Sulfuric Acid (H₂SO₄)

  • Hydrogen Peroxide (H₂O₂) (30% solution)

  • Deionized (DI) water

  • Nitrogen gas (for drying)

  • Glass or Silicon Substrates

Equipment
  • Beakers and glassware

  • Ultrasonic bath

  • Fume hood

  • Oven

  • Spinner or dip coater (optional)

  • Goniometer for contact angle measurement

  • Ellipsometer for film thickness measurement

  • Atomic Force Microscope (AFM) for surface roughness measurement

Substrate Preparation (Piranha Cleaning)

WARNING: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood and wear appropriate personal protective equipment (gloves, goggles, lab coat).

  • Initial Cleaning: Clean the substrates by sonicating in a sequence of acetone, ethanol, and deionized water for 15 minutes each to remove organic contaminants.

  • Piranha Solution Preparation: In a designated glass container inside a fume hood, slowly and carefully add 1 part of 30% hydrogen peroxide to 3 parts of concentrated sulfuric acid. The solution will become very hot.

  • Hydroxylation: Immerse the cleaned and dried substrates in the hot Piranha solution for 30-60 minutes. This step removes any remaining organic residues and hydroxylates the surface, creating Si-OH groups necessary for silanization.

  • Rinsing: Carefully remove the substrates from the Piranha solution and rinse them extensively with deionized water.

  • Drying: Dry the substrates with a stream of nitrogen gas and then bake in an oven at 110-120°C for at least 1 hour to remove any adsorbed water.

Surface Functionalization with PTMS
  • Solution Preparation: Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene in a clean, dry glass container. The solution should be prepared fresh before use.

  • Silanization: Immerse the cleaned and dried substrates in the PTMS solution. The reaction can be carried out at room temperature for 2-24 hours. Alternatively, for a faster reaction, it can be performed at an elevated temperature (e.g., 60-80°C) for a shorter duration (e.g., 1-2 hours).

  • Rinsing: After the reaction, remove the substrates from the solution and rinse them thoroughly with fresh anhydrous toluene to remove any unreacted PTMS.

  • Curing: Cure the coated substrates by baking them in an oven at 110-120°C for 30-60 minutes. This step helps to drive the condensation reaction to completion and to form a stable, cross-linked siloxane layer on the surface.

  • Final Cleaning: Sonicate the cured substrates in ethanol for 5-10 minutes to remove any physisorbed molecules, followed by a final rinse with deionized water and drying with nitrogen gas.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the surface functionalization process.

experimental_workflow cluster_prep Substrate Preparation cluster_func Functionalization A Initial Cleaning (Acetone, Ethanol, DI Water) B Piranha Cleaning (H2SO4/H2O2) A->B C Rinsing (DI Water) B->C D Drying (N2 gas, Oven) C->D E Silanization (PTMS in Toluene) D->E Hydroxylated Surface F Rinsing (Toluene) E->F G Curing (Oven) F->G H Final Cleaning (Ethanol, DI Water) G->H I Characterization H->I Functionalized Surface

Experimental workflow for surface functionalization.
Reaction Mechanism

The diagram below outlines the chemical reactions involved in the surface functionalization with this compound.

reaction_mechanism cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation PTMS Ph-Si(OCH3)3 This compound Silanol Ph-Si(OH)3 Phenylsilanetriol PTMS->Silanol + H2O 3 H2O H2O->Silanol Methanol 3 CH3OH Silanol2 Ph-Si(OH)3 Phenylsilanetriol Surface Substrate-OH Hydroxylated Surface Functionalized Substrate-O-Si(OH)2-Ph Functionalized Surface Surface->Functionalized + Silanol2->Functionalized H2O_out H2O

Reaction mechanism of PTMS with a hydroxylated surface.

References

Application Notes and Protocols for Creating Hydrophobic Coatings on Glass using Phenyltrimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to creating hydrophobic coatings on glass substrates using Phenyltrimethoxysilane. The protocols detailed below are synthesized from established sol-gel coating methodologies and data from related organosilane compounds, offering a robust starting point for developing and optimizing hydrophobic surfaces for various research and development applications.

Introduction

This compound (PTMS) is an organosilane that can be used to impart hydrophobicity to glass surfaces. The phenyl groups provide a non-polar, low-energy surface, while the methoxysilane (B1618054) groups enable hydrolysis and condensation reactions, leading to the formation of a durable polysiloxane network covalently bonded to the hydroxyl groups present on the glass surface. This modification transforms the naturally hydrophilic glass into a water-repellent, hydrophobic surface. Such coatings are valuable in microfluidics, drug delivery device development, and specialized laboratory glassware to prevent non-specific binding and improve fluid control.

Principle of Action

The creation of a hydrophobic coating with this compound involves a two-step sol-gel process:

  • Hydrolysis: The methoxy (B1213986) groups (-OCH₃) of the this compound molecule react with water to form silanol (B1196071) groups (-Si-OH) and methanol (B129727) as a byproduct. This reaction is often catalyzed by an acid or a base.

  • Condensation: The newly formed silanol groups are highly reactive and condense with other silanol groups on the PTMS molecules and with the hydroxyl (-OH) groups on the glass surface. This process forms stable siloxane bonds (Si-O-Si), creating a cross-linked, three-dimensional network that is covalently attached to the glass substrate. The outward-facing phenyl groups then present a hydrophobic interface.

Quantitative Data Summary

The following table summarizes typical performance metrics for hydrophobic coatings on glass using this compound and related silanes. It is important to note that specific results can vary based on the exact protocol, including precursor concentration, solvent, curing conditions, and application method.

ParameterValueConditions/Notes
Water Contact Angle 90° - 110°Expected range for a smooth PTMS coating on glass.
>150° (Superhydrophobic)Achievable with the incorporation of nanoparticles to create surface roughness. Phenyltriethoxysilane-modified silica (B1680970) powder has shown a water contact angle of 165.5°.[1]
Coating Thickness 5 - 100 nmTypical for self-assembled monolayers and thin sol-gel films.
Thermal Stability Up to 250-300°CAbove this temperature, degradation of the organic phenyl groups may occur.
Durability Moderate to GoodDependent on coating thickness, cross-linking density, and curing conditions. Resistant to common solvents.

Experimental Protocols

The following are detailed protocols for the preparation of hydrophobic glass surfaces using this compound.

Materials and Equipment
  • This compound (PTMS, ≥97%)

  • Ethanol (B145695) (Anhydrous, 200 proof)

  • Hydrochloric Acid (HCl, 0.1 M)

  • Deionized Water

  • Glass substrates (e.g., microscope slides)

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bars

  • Ultrasonic bath

  • Spin coater or dip coater

  • Oven or hot plate for curing

  • Contact angle goniometer

Protocol 1: Sol-Gel Dip Coating

This protocol is suitable for coating multiple substrates uniformly.

Step 1: Glass Substrate Cleaning

  • Place glass substrates in a beaker and sonicate in a 2% detergent solution for 15 minutes.

  • Rinse thoroughly with deionized water.

  • Sonicate in acetone (B3395972) for 15 minutes.

  • Sonicate in ethanol for 15 minutes.

  • Rinse again with deionized water and dry the substrates with a stream of nitrogen or in an oven at 110°C for at least 1 hour.

  • For enhanced surface activation, treat the clean, dry glass with oxygen plasma for 5 minutes immediately before coating.

Step 2: Preparation of the this compound Sol

  • In a clean, dry beaker, prepare a 2% (v/v) solution of this compound in anhydrous ethanol. For example, add 2 mL of PTMS to 98 mL of ethanol.

  • While stirring, add 0.1 M hydrochloric acid dropwise until a pH of 2-3 is achieved. The acid acts as a catalyst for hydrolysis.

  • Add deionized water to the solution. A typical starting molar ratio of PTMS to water is 1:1.5. For the 2% solution, this would be approximately 0.25 mL of water.

  • Continue stirring the solution at room temperature for at least 1 hour to allow for hydrolysis and initial condensation.

Step 3: Coating Application

  • Immerse the cleaned and activated glass substrates into the prepared sol.

  • Allow the substrates to remain in the solution for 1-2 minutes to ensure complete wetting.

  • Withdraw the substrates from the sol at a constant, slow speed (e.g., 10 cm/min). A slower withdrawal speed generally results in a thinner coating.

  • Alternatively, a spin coater can be used. Dispense the sol onto the center of the substrate and spin at 2000-3000 rpm for 30-60 seconds.

Step 4: Curing

  • Allow the coated substrates to air dry for 10-15 minutes to evaporate the bulk of the solvent.

  • Transfer the substrates to an oven and cure at 120°C for 1 hour. This step promotes further condensation and covalent bonding to the glass surface, enhancing the durability of the coating.

Step 5: Characterization

  • After cooling to room temperature, the hydrophobic properties of the coated glass can be characterized by measuring the water contact angle.

  • Coating thickness can be determined by ellipsometry.

  • Surface morphology can be assessed using Atomic Force Microscopy (AFM).

Protocol 2: Vapor Phase Deposition

This method is suitable for creating a thin, self-assembled monolayer and is often used for smaller or complex-shaped substrates.

Step 1: Glass Substrate Cleaning and Activation

  • Follow the same cleaning and activation procedure as described in Protocol 1 (Step 1). A well-activated, hydroxylated surface is critical for this method.

Step 2: Vapor Deposition Setup

  • Place the cleaned and activated glass substrates in a vacuum desiccator.

  • In a small, open vial, add a few drops (e.g., 100-200 µL) of this compound. Place the vial inside the desiccator, ensuring it is not in direct contact with the substrates.

  • Evacuate the desiccator to a moderate vacuum (e.g., 10-20 Torr). The reduced pressure will increase the vapor pressure of the PTMS.

Step 3: Deposition

  • Leave the substrates in the PTMS vapor-rich environment for several hours (e.g., 2-12 hours) at room temperature. The deposition time will influence the completeness of the monolayer.

Step 4: Post-Deposition Treatment

  • Vent the desiccator and remove the substrates.

  • Rinse the coated substrates with anhydrous ethanol to remove any physisorbed (non-covalently bonded) silane (B1218182) molecules.

  • Cure the substrates in an oven at 110-120°C for 30-60 minutes to stabilize the monolayer.

Step 5: Characterization

  • Characterize the coated surfaces as described in Protocol 1 (Step 5).

Visualizations

Signaling Pathway of Hydrophobic Coating Formation

G cluster_0 Hydrolysis cluster_1 Condensation cluster_2 Result PTMS This compound (Si-OCH₃) Silanol Silanol Formation (Si-OH) PTMS->Silanol + H₂O (Acid Catalyst) Water Water (H₂O) Water->Silanol Coating Hydrophobic Coating (Si-O-Si Network) Silanol->Coating + Glass-OH + Silanol-OH Glass Glass Surface (-OH groups) Glass->Coating HydrophobicSurface Hydrophobic Surface (Phenyl Groups Exposed) Coating->HydrophobicSurface

Chemical pathway for hydrophobic coating formation.
Experimental Workflow for Dip Coating

G start Start cleaning Glass Substrate Cleaning & Activation start->cleaning dip_coating Dip Coating cleaning->dip_coating sol_prep PTMS Sol Preparation sol_prep->dip_coating drying Air Drying dip_coating->drying curing Oven Curing drying->curing characterization Characterization (Contact Angle, etc.) curing->characterization end End characterization->end

References

Application Notes and Protocols for Phenyltrimethoxysilane-Based Stationary Phases in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of phenyltrimethoxysilane as a precursor for creating stationary phases in gas chromatography (GC). The information is intended to guide researchers in the preparation, characterization, and application of these versatile stationary phases, particularly in the context of pharmaceutical and chemical analysis.

Introduction to this compound in GC Stationary Phases

This compound (PTMS) is a valuable precursor for the in-situ preparation of phenyl-modified polysiloxane stationary phases within fused-silica capillary columns. The incorporation of phenyl groups into the polysiloxane backbone imparts unique selectivity and enhanced thermal stability to the stationary phase.[1] This makes PTMS-derived columns particularly well-suited for the separation of aromatic compounds, polar analytes, and complex mixtures encountered in drug discovery, development, and quality control.

The most common method for preparing stationary phases from PTMS is through sol-gel technology . This process involves the hydrolysis and subsequent polycondensation of the silane (B1218182) precursor to form a cross-linked, glass-like network that is chemically bonded to the inner wall of the capillary column.[2][3] This approach offers several advantages over traditional physically coated stationary phases, including higher thermal stability, reduced column bleed, and greater inertness.[2]

Key Properties of Phenyl-Modified Stationary Phases:

  • Enhanced Selectivity: The phenyl groups provide π-π interactions, which are effective for separating aromatic compounds and isomers.[4][5]

  • Increased Polarity: The presence of phenyl groups increases the polarity of the stationary phase compared to standard dimethylpolysiloxane phases, allowing for the retention and separation of moderately polar compounds.

  • High Thermal Stability: The rigid structure of the phenyl-containing siloxane network results in higher maximum operating temperatures and lower column bleed, which is advantageous for GC-MS applications.[1][6]

  • Inertness: Sol-gel derived phases can effectively cover active sites on the fused-silica surface, leading to improved peak shapes for acidic and basic compounds.[2]

Applications in Pharmaceutical and Drug Development

Phenyl-modified stationary phases are highly valuable in the pharmaceutical industry for a wide range of applications.[7] Their unique selectivity is particularly useful for:

  • Residual Solvent Analysis: Separating and quantifying residual solvents, including aromatic hydrocarbons like benzene, toluene, and xylene, in active pharmaceutical ingredients (APIs) and drug products.

  • Impurity Profiling: Detecting and quantifying impurities and degradation products in drug substances, many of which may be aromatic in nature.

  • Chiral Separations: As a component of chiral stationary phases for the separation of enantiomers.

  • Analysis of Drugs of Abuse: Screening and confirmation of various classes of drugs, including those with aromatic moieties.

  • Metabolomics: Analyzing volatile and semi-volatile metabolites in biological samples, which often requires derivatization followed by GC analysis on a thermally stable column.[7]

Table 1: Potential Applications of PTMS-Derived Stationary Phases in Drug Development

Application AreaTarget AnalytesRationale for Using Phenyl Phase
Impurity Profiling Aromatic process impurities, degradation productsEnhanced selectivity for aromatic isomers and related substances.
Residual Solvents Benzene, Toluene, Ethylbenzene, Xylenes (BTEX)Strong retention and resolution of aromatic hydrocarbons.
Raw Material Testing Phenols, anilines, and other aromatic starting materialsGood peak shape and separation for polar aromatic compounds.
Pharmacokinetic Studies Drug metabolites (after derivatization)High thermal stability suitable for the analysis of higher molecular weight derivatives.

Experimental Protocols

The following protocols provide a generalized framework for the preparation and use of a this compound-based stationary phase. Researchers should optimize these conditions for their specific applications.

This protocol describes a general procedure for the static coating of a fused-silica capillary column using a sol-gel method with this compound as a precursor.

Materials:

  • Fused-silica capillary tubing (e.g., 25 m length, 0.25 mm I.D.)

  • This compound (PTMS)

  • Tetramethoxysilane (TMOS) - as a crosslinking agent

  • Polymethylhydrosiloxane (PMHS) - for surface deactivation

  • Deactivated PEG or similar polymer (optional, to be incorporated into the sol-gel matrix)

  • Formic acid or other suitable catalyst

  • Dichloromethane (B109758) and Pentane (B18724) (or other suitable solvents)

  • Nitrogen gas supply

Workflow for Column Preparation:

G cluster_0 Capillary Pre-treatment cluster_1 Sol Solution Preparation cluster_2 Static Coating cluster_3 Column Conditioning a Flush with Solvent b Dry with Nitrogen a->b c Mix PTMS, TMOS, PMHS in Solvent b->c d Add Catalyst (e.g., Formic Acid) c->d e Allow to Partially Hydrolyze d->e f Fill Capillary with Sol Solution e->f g Seal One End f->g h Apply Vacuum to Other End g->h i Evaporate Solvent Slowly h->i j Purge with Nitrogen i->j k Temperature Program to Max Temp j->k l Hold at Max Temp k->l

Caption: Workflow for preparing a PTMS-based sol-gel GC column.

Procedure:

  • Capillary Pre-treatment:

    • Cut the desired length of fused-silica capillary tubing.

    • Flush the capillary with dichloromethane followed by pentane to clean the inner surface.

    • Dry the capillary by purging with a stream of dry nitrogen gas.

  • Preparation of the Sol Solution:

    • In a clean vial, prepare the sol solution by mixing the precursors. A typical formulation might involve PTMS, TMOS (as a crosslinker), and a deactivating agent like PMHS in a suitable solvent such as dichloromethane. The exact ratios will determine the final properties of the stationary phase.

    • Add a catalyst, such as a small amount of formic acid in water, to initiate the hydrolysis reaction.

    • Gently mix the solution and allow it to stand for a controlled period (e.g., 30 minutes) to allow for partial hydrolysis and condensation.

  • Static Coating of the Capillary:

    • Completely fill the pre-treated capillary with the prepared sol solution.

    • Seal one end of the capillary.

    • Connect the open end to a vacuum source.

    • Place the capillary in a temperature-controlled bath (e.g., a water bath at 40°C) to allow for the slow and controlled evaporation of the solvent. This process leaves a thin, uniform film of the sol-gel stationary phase on the inner wall of the capillary.

  • Column Conditioning:

    • Once the solvent has completely evaporated, carefully cut both ends of the capillary.

    • Install the column in the gas chromatograph.

    • Purge the column with carrier gas (e.g., helium or hydrogen) at a low flow rate for 30-60 minutes at room temperature.

    • Condition the column by gradually increasing the temperature from ambient to the expected maximum operating temperature (e.g., ramp at 2-5°C/min to 300°C).

    • Hold at the maximum temperature for several hours until a stable baseline is achieved.

This protocol provides a starting point for the analysis of a mixture of aromatic compounds, such as BTEX (Benzene, Toluene, Ethylbenzene, Xylenes), which is a common application in pharmaceutical residual solvent analysis.

Instrumentation and Conditions:

  • Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: Phenyl-modified sol-gel column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, with a constant flow rate (e.g., 1.0 mL/min).

  • Injector: Split/splitless injector.

  • Sample Preparation: Dilute the sample containing the aromatic analytes in a suitable solvent (e.g., methanol (B129727) or dimethyl sulfoxide).

Table 2: Example GC Parameters for Aromatic Compound Analysis

ParameterValue
Injector Temperature 250°C
Injection Mode Split (e.g., 50:1 ratio)
Injection Volume 1 µL
Oven Temperature Program Initial: 50°C, hold for 2 minRamp: 10°C/min to 200°CHold: 5 min at 200°C
Detector FID
Detector Temperature 280°C

Logical Relationship of GC Parameters:

G cluster_0 Input Parameters cluster_1 Performance Metrics params Oven Temperature Carrier Gas Flow Column Dimensions Stationary Phase Polarity metrics Retention Time Resolution Peak Shape Analysis Time params:f0->metrics:f0 affects params:f0->metrics:f1 affects params:f0->metrics:f3 affects params:f1->metrics:f0 affects params:f1->metrics:f1 affects params:f1->metrics:f3 affects params:f2->metrics:f1 affects params:f2->metrics:f3 affects params:f3->metrics:f0 affects params:f3->metrics:f1 affects

Caption: Interdependence of key GC parameters and performance outcomes.

Performance Characteristics and Data

Table 3: Expected Performance Characteristics of a PTMS-Based GC Column

Performance MetricExpected CharacteristicFactors Influencing Performance
Column Efficiency > 3000 plates/meterUniformity of the stationary phase coating, column length and diameter.
Selectivity (α) High for aromatic and moderately polar compoundsPhenyl group concentration in the stationary phase.
Thermal Stability Max Temperature: > 300°CDegree of cross-linking in the sol-gel matrix.
Column Bleed Low, suitable for MS detectionPurity of precursors, completeness of the condensation reaction.
Inertness Good peak shape for acidic and basic probesEffective surface deactivation during the sol-gel process.

Conclusion

Stationary phases derived from this compound using sol-gel technology offer a robust and versatile platform for a wide range of GC applications, particularly within the pharmaceutical industry. The enhanced thermal stability and unique selectivity for aromatic and polar compounds make these columns a powerful tool for researchers and analytical scientists. The protocols and data presented here provide a foundation for the successful implementation of this technology in the laboratory. Further optimization of the sol-gel formulation and GC operating conditions will enable tailored solutions for specific analytical challenges in drug development.

References

Application Notes and Protocols for Sol-Gel Synthesis Using Phenyltrimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of functionalized silica (B1680970) materials through the sol-gel process using Phenyltrimethoxysilane (PTMS) as a precursor. The protocols and data presented are intended to serve as a comprehensive resource for researchers in materials science, chemistry, and drug development, facilitating the creation of materials with tailored properties for a range of applications, including hydrophobic surfaces and controlled drug delivery systems.

Introduction to this compound in Sol-Gel Synthesis

This compound (PTMS) is an organosilane precursor widely used in sol-gel synthesis to incorporate phenyl groups into a silica network. The presence of the phenyl group imparts unique properties to the resulting material, such as increased hydrophobicity, enhanced thermal stability, and a high refractive index. The sol-gel process, a versatile wet-chemical technique, allows for the synthesis of these materials at relatively low temperatures, offering precise control over the final product's structure and properties.[1][2]

The fundamental chemistry of the PTMS sol-gel process involves two primary reactions:

  • Hydrolysis: The methoxy (B1213986) groups (-OCH₃) of PTMS react with water, typically in the presence of an acid or base catalyst, to form silanol (B1196071) groups (Si-OH) and methanol (B129727) as a byproduct.[1]

  • Condensation: The newly formed silanol groups then react with each other or with remaining methoxy groups to form siloxane bridges (Si-O-Si), leading to the formation of a three-dimensional network, which is the gel.[1][3]

The reaction conditions, including the type of catalyst, water-to-silane ratio, solvent, and temperature, significantly influence the rates of hydrolysis and condensation, thereby determining the final properties of the gel.[4][5]

Experimental Protocols

This section details the step-by-step procedures for the sol-gel synthesis of materials using this compound. Both acid- and base-catalyzed methods are described, as the choice of catalyst has a profound impact on the structure of the resulting gel.[4]

Materials and Equipment

Materials:

Equipment:

  • Glass reaction vessel (e.g., beaker or flask)

  • Magnetic stirrer and stir bar

  • Syringes or pipettes for precise liquid handling

  • pH meter or pH indicator strips

  • Sealed containers for gelation and aging

  • Oven or vacuum oven for drying

  • Fume hood

Protocol 1: Acid-Catalyzed Synthesis

Acid catalysis typically leads to the formation of linear or randomly branched polymer chains, resulting in gels with larger pores and lower density.[5]

Step 1: Sol Preparation

  • In a fume hood, add 10 mL of ethanol to a glass reaction vessel.

  • While stirring, add 5 mL of this compound to the ethanol.

  • In a separate container, prepare the hydrolysis solution by mixing 2 mL of deionized water with 0.1 M hydrochloric acid to act as a catalyst. The amount of acid can be adjusted to achieve the desired pH (typically between 1 and 3).

  • Slowly add the hydrolysis solution dropwise to the PTMS/ethanol mixture while stirring vigorously.

  • Continue stirring for at least 1 hour to ensure a homogeneous sol. The solution should remain clear.

Step 2: Gelation and Aging

  • Pour the sol into a suitable mold or container and seal it to prevent rapid evaporation of the solvent.

  • Allow the sol to undergo gelation at room temperature. The gelation time can vary from hours to days depending on the specific conditions.[6]

  • Once the gel has solidified, it should be aged for 24-48 hours in the sealed container. Aging strengthens the silica network through continued condensation reactions.

Step 3: Drying

  • After aging, unseal the container and allow the solvent to evaporate slowly at room temperature or in a controlled environment (e.g., an oven at 40-60°C). Slow drying is crucial to minimize cracking of the gel.

  • For a more controlled process, the wet gel can be dried in an oven with a gradual temperature increase, for example, holding at 60°C for 24 hours, followed by an increase to 120°C for another 24 hours to obtain a xerogel.

Protocol 2: Base-Catalyzed Synthesis

Base catalysis promotes the formation of more highly branched clusters, leading to a particulate sol that aggregates into a gel network. These gels are often more dense and have smaller pores compared to their acid-catalyzed counterparts.[5]

Step 1: Sol Preparation

  • In a fume hood, add 10 mL of ethanol to a glass reaction vessel.

  • While stirring, add 5 mL of this compound to the ethanol.

  • In a separate container, prepare the hydrolysis solution by mixing 2 mL of deionized water with ammonium hydroxide to act as a catalyst. The amount of base can be adjusted to achieve the desired pH (typically between 10 and 11).

  • Slowly add the hydrolysis solution dropwise to the PTMS/ethanol mixture while stirring vigorously.

  • Continue stirring for at least 1 hour to ensure a homogeneous sol.

Step 2: Gelation and Aging

  • Transfer the sol to a sealed container.

  • Allow the sol to gel at room temperature. Gelation is often faster under basic conditions compared to acidic conditions.

  • Age the gel for 24-48 hours in the sealed container to enhance its mechanical strength.

Step 3: Drying

  • Follow the same slow drying procedure as described for the acid-catalyzed method to obtain the final xerogel.

Data Presentation

The following tables summarize typical experimental parameters and the resulting material properties for sol-gel synthesis using phenyl-substituted silane (B1218182) precursors. These values can be used as a starting point for process optimization.

Table 1: Experimental Parameters for Sol-Gel Synthesis

ParameterAcid-CatalyzedBase-CatalyzedReference
PrecursorThis compoundThis compound-
SolventEthanolEthanol[7]
CatalystHydrochloric AcidAmmonium Hydroxide[8]
pH1 - 310 - 11[5]
Water/Precursor Molar Ratio1 - 41 - 4[5]
Reaction Temperature (°C)25 - 6025 - 60[9]
Aging Time (hours)24 - 7224 - 72[4]
Drying Temperature (°C)60 - 12060 - 120[8]

Table 2: Typical Properties of Phenyl-Modified Silica Xerogels

PropertyValue RangeCharacterization MethodReference
Surface Area (m²/g)100 - 500BET Analysis[10]
Pore Volume (cm³/g)0.2 - 0.8BET Analysis[10]
Pore Size (nm)2 - 20BJH Analysis[10]
Contact Angle (°)110 - 150Goniometry[11]
Thermal Decomposition (°C)> 350Thermogravimetric Analysis (TGA)[10]

Application Notes: Drug Delivery Systems

Phenyl-modified silica materials synthesized via the sol-gel process are promising candidates for drug delivery applications due to their tunable porosity, high surface area, and the potential for surface functionalization.[12] The hydrophobic nature of the phenyl groups can be advantageous for encapsulating and controlling the release of hydrophobic drugs.

Key Advantages for Drug Delivery:

  • Controlled Release: The porous structure of the silica matrix can be tailored to control the diffusion rate of encapsulated drug molecules. The hydrophobicity imparted by the phenyl groups can further modulate the release kinetics of hydrophobic drugs.

  • High Drug Loading: The high surface area and pore volume of these materials allow for a significant amount of drug to be loaded into the matrix.[12]

  • Biocompatibility: Silica-based materials are generally considered biocompatible, making them suitable for in-vivo applications.[12]

  • Surface Modification: The surface of the silica particles can be further functionalized with targeting ligands to achieve site-specific drug delivery.

Protocol for Drug Loading (Passive Loading):

  • Synthesize the phenyl-modified silica xerogel as described in the protocols above and grind it into a fine powder.

  • Prepare a concentrated solution of the desired drug in a suitable solvent.

  • Immerse the powdered xerogel in the drug solution.

  • Stir the suspension for 24-48 hours to allow the drug to diffuse into the pores of the silica.

  • Separate the drug-loaded silica particles by centrifugation or filtration.

  • Wash the particles with fresh solvent to remove any drug adsorbed on the external surface.

  • Dry the drug-loaded particles under vacuum.

The drug release profile can then be studied by placing the drug-loaded particles in a release medium (e.g., phosphate-buffered saline) and monitoring the concentration of the released drug over time using techniques like UV-Vis spectroscopy or HPLC.

Mandatory Visualizations

Sol-Gel Synthesis Workflow

G cluster_0 Sol Preparation cluster_1 Gelation & Aging cluster_2 Drying a This compound (PTMS) d Mixing and Stirring a->d b Solvent (e.g., Ethanol) b->d c Water + Catalyst (Acid or Base) c->d e Sealed Container d->e Transfer to Mold f Gel Formation (3D Network) e->f g Aging (Strengthening of Network) f->g h Slow Solvent Evaporation g->h Unseal and Dry i Xerogel (Final Material) h->i G cluster_0 Hydrolysis cluster_1 Condensation PTMS This compound (C₆H₅)Si(OCH₃)₃ Silanetriol Phenylsilanetriol (C₆H₅)Si(OH)₃ PTMS->Silanetriol + H₂O, Catalyst Water 3 H₂O Water->Silanetriol Methanol1 3 CH₃OH Silanetriol2 2 (C₆H₅)Si(OH)₃ Siloxane Siloxane Bridge Formation ...(C₆H₅)(OH)₂Si-O-Si(OH)₂(C₆H₅)... Silanetriol2->Siloxane Water2 + H₂O Siloxane->Water2

References

Application Notes and Protocols: Surface Modification of Nanoparticles with Phenyltrimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles is a critical step in tailoring their properties for a wide range of applications, including drug delivery, bio-imaging, and diagnostics. Phenyltrimethoxysilane (PTMS) is an organosilane commonly used to functionalize the surface of nanoparticles, particularly those with hydroxyl groups, such as silica (B1680970) (SiO₂) and various metal oxides. This modification imparts a hydrophobic character to the nanoparticle surface, replacing hydrophilic silanol (B1196071) groups with phenyl groups.[1] This alteration enhances the dispersion of nanoparticles in non-polar solvents and polymer matrices, a crucial factor for the development of nanocomposites and certain drug delivery systems.[1] Furthermore, the introduction of the phenyl group can influence the interaction of nanoparticles with biological systems, potentially affecting biocompatibility and cellular uptake.

These application notes provide a comprehensive overview of the surface modification of nanoparticles using PTMS, including detailed experimental protocols, characterization techniques, and potential applications in research and drug development.

Key Applications

The primary application of modifying nanoparticles with PTMS is to transform their surface from hydrophilic to hydrophobic.[1] This is particularly useful for:

  • Enhanced Dispersion: Improving the dispersibility of nanoparticles in organic solvents and polymer matrices is essential for creating homogeneous nanocomposites with improved mechanical and thermal properties.[1]

  • Drug Delivery: The hydrophobic surface can be advantageous for encapsulating hydrophobic drugs. While direct drug loading data for PTMS-modified particles is not abundant, the altered surface chemistry is a key consideration in formulation development for poorly water-soluble active pharmaceutical ingredients (APIs). The modified surface can also influence the drug release profile.

  • Biocompatibility: Surface chemistry plays a pivotal role in how nanoparticles interact with biological systems. While silane (B1218182) coatings, in general, can be designed to improve biocompatibility, the specific impact of the phenyl group needs to be assessed for each application. Studies on silane-modified nanoparticles suggest that such coatings can be tailored to enhance cell adhesion and proliferation.[2]

  • Coatings and Films: Nanoparticles modified with PTMS can be incorporated into coatings to enhance hydrophobicity, leading to water-repellent surfaces.[3]

Data Presentation: Physicochemical Properties of Modified Nanoparticles

The successful modification of nanoparticles with PTMS results in significant changes to their physicochemical properties. The following tables summarize typical quantitative data observed before and after surface functionalization.

Table 1: Hydrodynamic Diameter, Polydispersity Index (PDI), and Zeta Potential of Silica Nanoparticles (SiNPs) Before and After this compound (PTMS) Modification.

Nanoparticle SampleAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unmodified SiNPs~80 - 140[4][5]< 0.2[6]-30 to -45[4][5][7]
PTMS-Modified SiNPsSlight increase, ~90 - 190[4][5]Remains low, < 0.25Less negative, e.g., -20 to -35[4]

Note: The exact values can vary depending on the initial nanoparticle size, PTMS concentration, and reaction conditions. A PDI value below 0.2 generally indicates a monodisperse and stable nanoparticle formulation.[6]

Table 2: Surface Wettability of Surfaces Coated with Nanoparticles Before and After Phenyl-Silane Modification.

Coated SurfaceWater Contact Angle (°)
Unmodified Nanoparticle Coating< 20° (Hydrophilic)[8]
Phenyl-Silane Modified Nanoparticle Coating> 90° (Hydrophobic), can reach up to ~150° (Superhydrophobic)[9]

Note: The increase in water contact angle is a direct indicator of the successful hydrophobic modification of the nanoparticle surface.

Experimental Protocols

This section provides detailed methodologies for the surface modification of silica nanoparticles with PTMS and their subsequent characterization.

Protocol 1: Surface Modification of Silica Nanoparticles with this compound

This protocol is adapted from procedures for modifying silica nanoparticles with phenyl-alkoxysilanes via a sol-gel reaction.[10]

Materials:

  • Silica Nanoparticles (e.g., Aerosil 380 or lab-synthesized)

  • This compound (PTMS)

  • Ethanol (B145695) (Anhydrous)

  • Ammonium (B1175870) Hydroxide (B78521) (NH₄OH, 28-30%)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Centrifuge and centrifuge tubes

  • Ultrasonicator

  • Vacuum oven

Procedure:

  • Preparation of Nanoparticle Dispersion:

    • Prepare a catalyst solution by dissolving 4 mL of ammonium hydroxide in 16 mL of deionized water.

    • Disperse a known amount of silica nanoparticles (e.g., 1 gram) in the catalyst solution. Use ultrasonication for 15-20 minutes to ensure a uniform dispersion.

  • Preparation of Silane Solution:

    • In a separate container, prepare the PTMS-ethanol solution. The weight ratio of PTMS to SiO₂ can be varied (e.g., 0.12 to 1.2) to control the degree of surface coverage.[10] For a ratio of 0.6, dissolve 0.6 g of PTMS in 50 mL of anhydrous ethanol.

  • Silanization Reaction:

    • Add the well-dispersed silica nanoparticle suspension to the PTMS-ethanol solution in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Stir the reaction mixture continuously at 400 rpm and heat to 40°C for 24 hours.[10]

  • Purification of Modified Nanoparticles:

    • After the reaction is complete, cool the mixture to room temperature.

    • Centrifuge the suspension at 4500 rpm for 15 minutes to pellet the modified nanoparticles.

    • Discard the supernatant containing excess silane and by-products.

    • Wash the nanoparticles by resuspending them in fresh ethanol, followed by ultrasonication and centrifugation. Repeat this washing cycle three times to ensure thorough purification.[10]

  • Drying:

    • After the final wash, dry the purified PTMS-modified nanoparticles in a vacuum oven at 60°C for 24 hours.[10]

Protocol 2: Characterization of PTMS-Modified Nanoparticles

1. Fourier Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the presence of phenyl groups on the nanoparticle surface.

  • Procedure:

    • Acquire FTIR spectra of the unmodified and PTMS-modified nanoparticles.

    • Look for the appearance of characteristic peaks for the phenyl group, such as C-H stretching of the aromatic ring (~3000-3100 cm⁻¹) and C=C stretching vibrations of the benzene (B151609) ring (~1430 cm⁻¹ and ~1600 cm⁻¹).[11] Also, observe the Si-O-Si stretching peaks (~1000-1200 cm⁻¹).

2. Dynamic Light Scattering (DLS) and Zeta Potential Measurement:

  • Purpose: To determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge of the nanoparticles before and after modification.

  • Procedure:

    • Disperse the unmodified and PTMS-modified nanoparticles in a suitable solvent (e.g., ethanol or deionized water) at a low concentration (e.g., 0.1 mg/mL).

    • Measure the hydrodynamic diameter, PDI, and zeta potential using a DLS instrument.

    • An increase in hydrodynamic diameter and a decrease in the magnitude of the negative zeta potential are expected after modification.

3. Water Contact Angle Measurement:

  • Purpose: To quantify the change in surface wettability.

  • Procedure:

    • Prepare thin films of the unmodified and PTMS-modified nanoparticles on a substrate (e.g., glass slide).

    • Measure the static water contact angle using a goniometer.

    • A significant increase in the contact angle for the modified nanoparticles indicates a successful hydrophobic modification.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product NP_dispersion Nanoparticle Dispersion Mixing Mixing and Stirring (40°C, 24h) NP_dispersion->Mixing Silane_solution PTMS-Ethanol Solution Silane_solution->Mixing Centrifugation Centrifugation Mixing->Centrifugation Washing Washing with Ethanol (3x) Centrifugation->Washing Washing->Centrifugation Drying Vacuum Drying (60°C, 24h) Washing->Drying Final_Product PTMS-Modified Nanoparticles Drying->Final_Product

Caption: Experimental workflow for the surface modification of nanoparticles with PTMS.

reaction_mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products PTMS This compound (Ph-Si(OCH₃)₃) Hydrolysis Hydrolysis PTMS->Hydrolysis NP_Surface Nanoparticle Surface with Silanol Groups (NP-Si-OH) Condensation Condensation NP_Surface->Condensation Water Water (H₂O) Water->Hydrolysis Silanetriol Phenylsilanetriol (Ph-Si(OH)₃) Hydrolysis->Silanetriol Methanol Methanol (CH₃OH) Hydrolysis->Methanol By-product Condensation->Water By-product Modified_NP Modified Nanoparticle (NP-Si-O-Si-Ph) Condensation->Modified_NP Silanetriol->Condensation

Caption: Sol-gel reaction mechanism of PTMS on a silica nanoparticle surface.

logical_relationship cluster_modification Surface Modification cluster_properties Altered Nanoparticle Properties cluster_applications Potential Applications PTMS_Mod PTMS Modification of Nanoparticles Hydrophobicity Increased Hydrophobicity PTMS_Mod->Hydrophobicity Dispersion Improved Dispersion in Non-polar Media PTMS_Mod->Dispersion Surface_Charge Altered Surface Charge PTMS_Mod->Surface_Charge Drug_Delivery Hydrophobic Drug Delivery Hydrophobicity->Drug_Delivery Coatings Hydrophobic Coatings Hydrophobicity->Coatings Nanocomposites Nanocomposites Dispersion->Nanocomposites Surface_Charge->Drug_Delivery Biocompatibility Tailored Biocompatibility Surface_Charge->Biocompatibility

Caption: Impact of PTMS modification on nanoparticle properties and applications.

References

Application Notes: Phenyltrimethoxysilane as a Crosslinking Agent for Silicone Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenyltrimethoxysilane (PTMS) is an organosilicon compound utilized as a crosslinking agent in the formulation of silicone elastomers, particularly in Room Temperature Vulcanizing (RTV) one-component (RTV-1) and two-component (RTV-2) systems.[1][2] Its unique structure, featuring a phenyl group and three hydrolyzable methoxy (B1213986) groups, imparts specific, desirable properties to the final cured elastomer. The phenyl group enhances thermal stability and hydrophobicity, while the trimethoxy functionality enables moisture-initiated crosslinking through hydrolysis and condensation reactions.[2][3] These characteristics make PTMS a valuable component for producing durable and resilient silicone elastomers for advanced applications in coatings, sealants, and adhesives.[2][4]

Mechanism of Action: Condensation Curing

The crosslinking process with this compound is a condensation reaction initiated by atmospheric moisture. The mechanism involves two primary steps:

  • Hydrolysis: The three methoxy groups (-OCH₃) on the silicon atom of PTMS are reactive and hydrolyze in the presence of water to form silanol (B1196071) groups (Si-OH) and release methanol (B129727) as a byproduct.[2]

  • Condensation: These newly formed, reactive silanol groups on the PTMS molecule then react (condense) with the hydroxyl (-OH) terminal groups of the linear silicone polymer chains (e.g., silanol-terminated polydimethylsiloxane). This reaction forms stable siloxane bonds (Si-O-Si), creating a three-dimensional crosslinked network and curing the polymer into a flexible, solid elastomer.[2]

An organotin catalyst, such as dibutyltin (B87310) dilaurate (DBTDL), is typically used to accelerate the rate of the condensation reaction.[5][6]

Crosslinking_Mechanism cluster_0 Step 1: Hydrolysis of this compound (PTMS) cluster_1 Step 2: Condensation with Silicone Polymer PTMS This compound (Ph-Si(OCH₃)₃) Silanol Reactive Silanol Intermediate (Ph-Si(OH)₃) PTMS->Silanol + 3H₂O H2O Atmospheric Moisture (H₂O) Methanol Methanol Byproduct (3CH₃OH) Silanol->Methanol - 3CH₃OH Silanol_c Reactive Silanol (Ph-Si(OH)₃) Polymer1 Silanol-Terminated Polymer Chain (HO-[-SiR₂-O-]-H) Crosslinked Crosslinked Elastomer Network (Polymer-O-Si(Ph)-O-Polymer) Polymer1->Crosslinked Polymer2 Silanol-Terminated Polymer Chain (HO-[-SiR₂-O-]-H) Polymer2->Crosslinked Silanol_c->Crosslinked + Condensation - H₂O Catalyst Organotin Catalyst (e.g., DBTDL) Catalyst->Silanol_c Accelerates

Caption: Chemical mechanism of PTMS-based condensation curing.

Key Benefits of Using this compound

  • Enhanced Thermal Stability: The incorporation of the phenyl group into the siloxane network significantly improves the thermal stability of the resulting elastomer compared to elastomers crosslinked with purely alkyl-based silanes.[2][7] Silicone resins containing Si-O-Phenyl bonds have shown a 5% weight loss temperature (Td5) as high as 606°C in a nitrogen atmosphere.[8]

  • Increased Hydrophobicity: The non-polar phenyl group increases the hydrophobicity (water repellency) of the material's surface.[2] Studies on related materials have shown that the inclusion of PTMS can increase the water contact angle of a surface from 115° to 150°.[3]

  • Improved Mechanical Properties: PTMS acts as a trifunctional crosslinker, creating a high-density and robust 3D network. This contributes to the mechanical strength and durability of the final product.[2][4]

  • Controlled Curing: As a component in RTV systems, it allows for curing at ambient temperatures, simplifying processing.[9][10]

Data and Properties

The concentration of this compound directly influences the crosslink density of the elastomer, which in turn governs its mechanical and thermal properties. While specific values depend on the complete formulation (polymer, fillers, etc.), general trends can be summarized.

Table 1: Expected Effect of Increasing this compound Concentration on Silicone Elastomer Properties

Property Effect of Increasing PTMS Rationale
Hardness (Shore A) Increases Higher crosslink density creates a more rigid, less deformable network.[11]
Tensile Modulus Increases A stiffer network requires more stress to achieve a given strain.
Tensile Strength Increases to an optimum, then may decrease Initially, higher crosslink density strengthens the material. Excess crosslinking can create a brittle network that fails at lower stress.
Elongation at Break (%) Decreases Increased crosslinking restricts polymer chain mobility, reducing stretchability.[11]
Tear Strength Generally Increases A denser network can better resist the propagation of a tear.

| Thermal Stability | Increases | The inherent thermal stability of the phenyl group and the formation of a denser network contribute to improved performance at high temperatures.[2][8] |

Table 2: Quantitative Thermal and Surface Property Data for Phenyl-Modified Silicones

Property Phenyl Content Observed Value Reference
Glass Transition Temp. (Tg) 0.88 wt% -121.29 °C [12][13]
Glass Transition Temp. (Tg) 3.17 wt% -117.71 °C [12][13]
Thermal Decomposition (T10) Low Phenyl Content 440.5 °C [12][13]
Thermal Decomposition (T10) High Phenyl Content 480.0 °C [12][13]
Water Contact Angle MTMS-based Aerogel 115° [3]
Water Contact Angle MTMS/PTMS-based Aerogel 150° [3]

Note: Data is from phenyl-modified silicone systems, demonstrating the general effect of phenyl group incorporation.

Protocols: Preparation and Characterization of a PTMS-Crosslinked Silicone Elastomer

This section provides a representative starting protocol for the formulation of a one-component RTV silicone sealant using this compound.

1. Materials and Equipment

  • Base Polymer: α,ω-Silanol-terminated polydimethylsiloxane (B3030410) (PDMS-OH), Viscosity: 50,000 - 80,000 cP.

  • Crosslinking Agent: this compound (PTMS), Purity ≥ 97%.

  • Filler (Reinforcing): Fumed Silica (B1680970) (hydrophobic treated), BET Surface Area: 150-250 m²/g.

  • Catalyst: Dibutyltin dilaurate (DBTDL).

  • Adhesion Promoter (Optional): (3-Aminopropyl)trimethoxysilane.

  • Equipment: High-shear planetary mixer (moisture-free environment), vacuum pump, molds (e.g., PTFE), universal testing machine, Shore A durometer, thermogravimetric analyzer (TGA).

2. Experimental Workflow

Caption: Workflow for silicone elastomer preparation and testing.

3. Formulation Protocol (Starting Point)

This is a typical starting formulation. Component ratios should be optimized based on desired final properties.

Table 3: Representative RTV-1 Formulation

Component Function Parts by Weight (pbw)
PDMS-OH (80,000 cP) Base Polymer 100
Fumed Silica Reinforcing Filler 15 - 25
This compound (PTMS) Crosslinker 4 - 8
(3-Aminopropyl)trimethoxysilane Adhesion Promoter 0.5 - 1.5

| Dibutyltin dilaurate (DBTDL) | Catalyst | 0.1 - 0.4 |

Procedure:

  • Preparation: Ensure all equipment is clean and dry. Operations should be conducted in a controlled environment with minimal atmospheric moisture until the final application stage.

  • Filler Dispersion: Add 100 parts of the silanol-terminated PDMS to the planetary mixer. Gradually add the fumed silica (15-25 parts) while mixing under a vacuum. Continue mixing until the filler is fully dispersed and the mixture is homogeneous (this may take 1-2 hours).

  • Crosslinker Addition: While maintaining the vacuum, add the this compound (4-8 parts) and the adhesion promoter (0.5-1.5 parts) to the mixture. Continue mixing for 20-30 minutes.

  • Catalyst Addition: Release the vacuum and add the DBTDL catalyst (0.1-0.4 parts). Immediately re-apply the vacuum and mix for a final 5-10 minutes to ensure uniform catalyst dispersion.

  • Casting and Curing: Pour the resulting paste into PTFE molds of the desired geometry for testing (e.g., flat sheets for tensile dumbbells). Allow the samples to cure at ambient conditions (e.g., 23°C, 50% relative humidity) for a minimum of 7 days to ensure complete crosslinking throughout the material's thickness.

4. Characterization Protocols

  • Hardness: Measure the Shore A hardness of the cured samples using a durometer according to ASTM D2240.

  • Tensile Properties: Use a universal testing machine to measure the tensile strength and ultimate elongation of dumbbell-shaped specimens die-cut from the cured sheets, following the procedure outlined in ASTM D412.

  • Tear Strength: Measure the tear resistance using angled or crescent-shaped specimens as per ASTM D624.

  • Thermal Stability: Perform thermogravimetric analysis (TGA) on a small sample (5-10 mg). Heat the sample from room temperature to 800°C at a rate of 10°C/minute under a nitrogen atmosphere to determine the onset of degradation and char yield.

References

Application of Phenyltrimethoxysilane in Dental Composites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyltrimethoxysilane (PTMS) is an organosilane that finds niche applications in the formulation of dental composites. While less ubiquitous than methacrylate-functional silanes like 3-methacryloxypropyltrimethoxysilane (MPTMS), PTMS serves as a valuable surface modifying agent and crosslinker. Its primary role is to enhance the hydrophobicity and hydrolytic stability of the dental composite material. The phenyl group imparts thermal stability and hydrophobicity, while the trimethoxy groups enable covalent bonding to the inorganic filler particles. This note details the application, mechanism, and protocols for utilizing this compound in dental composite research and development.

Mechanism of Action

Silane (B1218182) coupling agents like this compound function as an interface between the inorganic filler particles (e.g., silica, glass, or zirconia) and the organic polymer resin matrix. The mechanism involves a two-step process:

  • Hydrolysis: The methoxy (B1213986) groups (-OCH₃) of PTMS hydrolyze in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). This reaction is often catalyzed by an acid or base.

  • Condensation: The newly formed silanol groups can then condense with hydroxyl groups present on the surface of the inorganic filler, forming stable siloxane bonds (Si-O-Si). This effectively coats the filler with a layer of the organosilane. The silanol groups can also self-condense to form a polysiloxane network on the filler surface.

Unlike MPTMS, this compound does not possess a polymerizable organic functional group. Therefore, its interaction with the organic resin matrix is primarily through physical entanglement and secondary forces, such as van der Waals interactions and pi-stacking of the phenyl groups. This is a key distinction from MPTMS, which copolymerizes with the resin matrix via its methacrylate (B99206) group. The main advantage of using PTMS is the increased hydrophobicity it imparts to the filler, which can improve the composite's resistance to water sorption and subsequent degradation.[1]

Comparative Properties of this compound (PTMS) and 3-Methacryloxypropyltrimethoxysilane (MPTMS)

PropertyThis compound (PTMS)3-Methacryloxypropyltrimethoxysilane (MPTMS)
Chemical Formula C₉H₁₄O₃SiC₁₀H₂₀O₅Si
Molecular Weight 198.29 g/mol 248.35 g/mol
Organic Functional Group PhenylMethacryloxypropyl
Bonding to Resin Matrix Physical entanglement, secondary forcesCovalent bonding (copolymerization)
Primary Contribution Hydrophobicity, thermal and hydrolytic stabilityStrong interfacial adhesion, stress transfer
Reaction with Filler Hydrolysis and condensation to form siloxane bondsHydrolysis and condensation to form siloxane bonds

Experimental Protocols

Filler Surface Treatment with this compound

This protocol describes a general method for the surface treatment of inorganic fillers with this compound.

Materials:

  • Inorganic filler (e.g., silica, barium glass)

  • This compound (PTMS)

  • Ethanol (B145695) (or other suitable solvent)

  • Deionized water

  • Acetic acid (or other catalyst)

  • Mechanical stirrer

  • Oven

Procedure:

  • Preparation of Silane Solution:

    • Prepare a 95% ethanol/5% water solution (by volume).

    • Adjust the pH of the solution to 4.5-5.5 with acetic acid.

    • Add this compound to the solution to achieve a concentration of 1-5% by weight.

    • Stir the solution for approximately 1 hour to allow for hydrolysis of the methoxy groups.

  • Filler Treatment:

    • Disperse the inorganic filler into the silane solution. The amount of filler will depend on the desired surface coverage.

    • Stir the suspension vigorously for 2-4 hours at room temperature to ensure uniform coating of the filler particles.

  • Drying and Curing:

    • Separate the treated filler from the solution by centrifugation or filtration.

    • Wash the filler with ethanol to remove any unreacted silane.

    • Dry the treated filler in an oven at 60-80°C for 12-24 hours to remove the solvent and water.

    • Cure the silane layer by heating the filler at 100-120°C for 2-4 hours. This promotes the condensation reaction and the formation of stable siloxane bonds.

  • Characterization (Optional):

    • The success of the silanization can be confirmed using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to detect the presence of phenyl groups and siloxane bonds on the filler surface, and Thermogravimetric Analysis (TGA) to quantify the amount of silane grafted.

Formulation of an Experimental Dental Composite

Materials:

  • Silanized filler (treated with PTMS)

  • Bisphenol A-glycidyl methacrylate (Bis-GMA)

  • Triethylene glycol dimethacrylate (TEGDMA)

  • Camphorquinone (B77051) (photoinitiator)

  • Ethyl-4-(dimethylamino)benzoate (co-initiator)

  • Mixing spatula

  • Light-curing unit

Procedure:

  • Preparation of the Resin Matrix:

    • In a light-proof container, mix Bis-GMA and TEGDMA in the desired ratio (e.g., 70:30 by weight).

    • Add camphorquinone (e.g., 0.5 wt%) and ethyl-4-(dimethylamino)benzoate (e.g., 0.5 wt%) to the monomer mixture.

    • Mix thoroughly until a homogenous solution is obtained.

  • Incorporation of Filler:

    • Gradually add the PTMS-treated filler to the resin matrix.

    • Mix thoroughly with a spatula until a uniform paste-like consistency is achieved. The filler loading can be varied (e.g., 60-80 wt%).

  • Curing:

    • Place the composite paste into a mold of the desired shape and dimensions.

    • Light-cure the composite using a dental light-curing unit for the recommended time (e.g., 20-40 seconds), ensuring the light tip is in close proximity to the material.

Diagrams

chemical_reaction cluster_hydrolysis Hydrolysis cluster_condensation Condensation PTMS This compound (C₆H₅Si(OCH₃)₃) Silanol Phenylsilanetriol (C₆H₅Si(OH)₃) PTMS->Silanol + 3 H₂O Water 3 H₂O Methanol 3 CH₃OH Filler Filler Surface (-OH groups) TreatedFiller Treated Filler Surface (-O-Si(OH)₂(C₆H₅)) Filler->TreatedFiller Condensation Silanol2 Phenylsilanetriol (C₆H₅Si(OH)₃) Silanol2->TreatedFiller Condensation Water2 - H₂O

Caption: Chemical reaction pathway of this compound with an inorganic filler surface.

experimental_workflow cluster_silanization Filler Silanization cluster_composite_formulation Composite Formulation cluster_testing Property Testing prep_silane Prepare Silane Solution (PTMS in Ethanol/Water) treat_filler Disperse Filler in Silane Solution prep_silane->treat_filler dry_cure Dry and Cure Treated Filler treat_filler->dry_cure mix_composite Incorporate Treated Filler into Resin Matrix dry_cure->mix_composite prep_resin Prepare Resin Matrix (Bis-GMA, TEGDMA, Initiators) prep_resin->mix_composite cure_composite Light-Cure Composite Paste mix_composite->cure_composite mechanical_testing Mechanical Properties (Flexural Strength, etc.) cure_composite->mechanical_testing physical_testing Physical Properties (Water Sorption, etc.) cure_composite->physical_testing

Caption: Experimental workflow for the preparation and testing of dental composites with PTMS-treated fillers.

Concluding Remarks

This compound offers a specialized approach to modifying the filler-matrix interface in dental composites. While it does not provide the direct covalent linkage to the resin matrix characteristic of MPTMS, its application can significantly enhance the material's hydrophobicity and, consequently, its long-term stability in the oral environment. Researchers should consider the specific desired properties of the final composite material when choosing a silane coupling agent, with PTMS being a candidate for formulations where improved water resistance is a primary objective. Further research into hybrid silane systems, combining PTMS and MPTMS, may yield composites with an optimal balance of interfacial strength and hydrolytic stability.

References

Application Notes and Protocols: Enhancing Polymer Performance with Phenyltrimethoxysilane-Treated Fillers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Phenyltrimethoxysilane (PTMS) as a surface treatment agent to improve the dispersion of inorganic fillers within polymer matrices. Improved filler dispersion leads to enhanced mechanical, thermal, and rheological properties of the final composite material, which is critical for the development of advanced materials in various scientific and industrial fields, including drug delivery systems where polymer composites are increasingly utilized.

Introduction to this compound as a Coupling Agent

This compound (PTMS) is an organosilane coupling agent that acts as a molecular bridge between inorganic filler surfaces and organic polymer matrices.[1][2] Its unique chemical structure, featuring a phenyl group and three hydrolyzable methoxy (B1213986) groups, allows it to modify the surface of fillers, rendering them more compatible with the polymer matrix. This improved compatibility is crucial for overcoming the inherent incompatibility between hydrophilic inorganic fillers (e.g., silica (B1680970), alumina) and hydrophobic organic polymers.[1]

The primary benefits of using PTMS to treat fillers include:

  • Improved Filler Dispersion: PTMS treatment reduces the surface energy of fillers, minimizing agglomeration and promoting uniform dispersion within the polymer matrix.[2]

  • Enhanced Mechanical Properties: Better dispersion and interfacial adhesion lead to significant improvements in tensile strength, modulus, and impact resistance of the polymer composite.[3]

  • Improved Rheological Properties: The viscosity of the polymer melt can be reduced, leading to easier processing and energy savings during manufacturing.

  • Enhanced Thermal Stability: The formation of a stable interface between the filler and the polymer can improve the thermal stability of the composite material.[4][5]

Mechanism of Action

The effectiveness of this compound as a coupling agent stems from its dual reactivity. The methoxy groups hydrolyze in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). These silanol groups then condense with the hydroxyl groups present on the surface of inorganic fillers, forming stable covalent bonds (Si-O-Filler). The phenyl group of the PTMS molecule, being organophilic, then interacts favorably with the polymer matrix, creating a strong interfacial bond.

G cluster_hydrolysis Step 1: Hydrolysis of this compound cluster_condensation Step 2: Condensation with Filler Surface cluster_interaction Step 3: Interaction with Polymer Matrix PTMS This compound (C₆H₅Si(OCH₃)₃) Silanol Phenylsilanetriol (C₆H₅Si(OH)₃) PTMS->Silanol + 3H₂O Water Water (H₂O) Methanol Methanol (CH₃OH) Silanol->Methanol - 3CH₃OH TreatedFiller Surface-Treated Filler (-Filler-O-Si(OH)₂(C₆H₅)) Silanol->TreatedFiller + Filler-OH Filler Inorganic Filler Surface (-Filler-OH) Water2 Water (H₂O) TreatedFiller->Water2 - H₂O Composite Polymer Composite with Improved Interfacial Adhesion TreatedFiller->Composite + Polymer Polymer Polymer Matrix

Figure 1: Mechanism of this compound as a coupling agent.

Experimental Protocols

Protocol 1: Surface Treatment of Silica Fillers with this compound (Wet Method)

This protocol describes a solution-based method for the surface modification of silica fillers with PTMS.

Materials:

  • Silica powder (e.g., fumed silica, precipitated silica)

  • This compound (PTMS)

  • Ethanol (B145695) (95%)

  • Deionized water

  • Acetic acid (for pH adjustment)

  • Beakers, magnetic stirrer, centrifuge, oven

Procedure:

  • Preparation of Silane (B1218182) Solution:

    • Prepare a 95:5 (v/v) ethanol/water solution.

    • Adjust the pH of the solution to 4.5-5.5 using acetic acid.

    • Add PTMS to the ethanol/water mixture to achieve a concentration of 2-5% by weight of the silica filler.

    • Stir the solution for approximately 60 minutes at room temperature to allow for the hydrolysis of the methoxy groups on the PTMS, forming silanol groups.

  • Filler Treatment:

    • Disperse the silica powder in the prepared silane solution with vigorous stirring to form a slurry.

    • Continue stirring the mixture at room temperature for 2-4 hours to allow the silanol groups of the PTMS to react with the hydroxyl groups on the silica surface.

  • Washing and Drying:

    • Separate the treated silica from the solution by centrifugation.

    • Wash the treated silica multiple times with ethanol to remove any unreacted or physically adsorbed silane.

    • Dry the treated silica in an oven at 110-120°C for 12-24 hours to complete the condensation reaction and remove residual solvent and water.

Protocol 2: Surface Treatment of Alumina (B75360) Fillers with this compound (Dry Method)

This protocol outlines a solvent-free method for the surface modification of alumina fillers.

Materials:

  • Alumina powder

  • This compound (PTMS)

  • High-speed mixer (e.g., Henschel mixer)

  • Oven

Procedure:

  • Pre-drying of Filler:

    • Dry the alumina powder in an oven at 120°C for 2-4 hours to remove any adsorbed moisture.

  • Silane Treatment:

    • Place the dried alumina powder in a high-speed mixer.

    • While mixing at high speed, slowly spray the this compound (1-3% by weight of alumina) onto the powder to ensure uniform distribution.

    • Continue mixing for an additional 15-30 minutes.

  • Curing:

    • Transfer the treated alumina powder to an oven and heat at 100-110°C for 2-4 hours to promote the condensation reaction between the silane and the alumina surface.

Protocol 3: Preparation of Polymer Composites with PTMS-Treated Fillers

This protocol describes the incorporation of PTMS-treated fillers into a polymer matrix using a melt compounding technique.

Materials:

  • Polymer resin (e.g., Polypropylene, Polyethylene, Epoxy)

  • PTMS-treated filler (from Protocol 3.1 or 3.2)

  • Twin-screw extruder or internal mixer

  • Compression molding press or injection molding machine

Procedure:

  • Pre-drying:

    • Dry the polymer resin and the PTMS-treated filler in an oven at the recommended temperature for the specific polymer to remove any moisture.

  • Melt Compounding:

    • Set the temperature profile of the twin-screw extruder or internal mixer according to the processing parameters of the chosen polymer.

    • Feed the pre-dried polymer resin and the PTMS-treated filler into the extruder/mixer. The filler loading can be varied depending on the desired properties.

    • Melt blend the components at a specific screw speed and residence time to ensure homogeneous dispersion of the filler.

  • Specimen Preparation:

    • Extrude the compounded material into strands, cool in a water bath, and pelletize.

    • Use the pellets for subsequent processing, such as compression molding or injection molding, to prepare test specimens for characterization.

G start Start prep_silane Prepare Silane Solution (PTMS in Ethanol/Water) start->prep_silane treat_filler Treat Filler with Silane Solution prep_silane->treat_filler wash_dry Wash and Dry Treated Filler treat_filler->wash_dry compound Melt Compound Treated Filler with Polymer wash_dry->compound prepare_specimen Prepare Test Specimens (e.g., Injection Molding) compound->prepare_specimen characterize Characterize Composite Properties (Mechanical, Thermal, Rheological) prepare_specimen->characterize end End characterize->end

Figure 2: Experimental workflow for preparing and characterizing polymer composites with PTMS-treated fillers.

Data Presentation: Effects of PTMS on Polymer Composite Properties

The following tables summarize the expected quantitative improvements in the properties of polymer composites upon the incorporation of PTMS-treated fillers. The actual values will vary depending on the specific polymer, filler type, filler loading, and processing conditions.

Table 1: Mechanical Properties of Polypropylene (PP) Composites with 20 wt% Silica

PropertyPP (Neat)PP + Untreated SilicaPP + PTMS-Treated Silica
Tensile Strength (MPa)~30-35~25-30~40-45
Tensile Modulus (GPa)~1.2-1.5~2.0-2.5~3.0-3.5
Elongation at Break (%)>100~10-20~20-30
Notched Izod Impact Strength (J/m)~30-40~20-25~40-50

Table 2: Rheological Properties of Polyethylene (PE) Composites with 15 wt% Alumina at 190°C

PropertyPE (Neat)PE + Untreated AluminaPE + PTMS-Treated Alumina
Melt Flow Index (g/10 min)~2.0~1.2~1.8
Complex Viscosity at 1 rad/s (Pa·s)~5000~8000~6000

Table 3: Thermal Properties of Epoxy Composites with 30 wt% Alumina

PropertyEpoxy (Neat)Epoxy + Untreated AluminaEpoxy + PTMS-Treated Alumina
Glass Transition Temperature (Tg) (°C)~150~155~165
Coefficient of Thermal Expansion (CTE) (ppm/°C)~60~45~35
Thermal Conductivity (W/m·K)~0.2~0.5~0.8

Conclusion

The use of this compound as a surface treatment for inorganic fillers is a highly effective strategy for improving the overall performance of polymer composites. The detailed protocols provided herein offer a starting point for researchers and scientists to develop advanced materials with tailored properties for a wide range of applications. The enhanced properties achieved through better filler dispersion can lead to the development of more robust, durable, and processable materials.

References

Application Notes and Protocols for Phenyltrimethoxysilane-Based Hybrid Organic-Inorganic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of phenyltrimethoxysilane (PTMS)-based hybrid organic-inorganic materials. The unique properties of these materials, particularly their tunable hydrophobicity and thermal stability, make them highly suitable for a range of applications, including the development of advanced drug delivery systems.

Introduction to this compound-Based Hybrid Materials

This compound (PTMS) is an organosilicon compound with the chemical formula C₆H₅Si(OCH₃)₃. It serves as a versatile precursor in the synthesis of hybrid organic-inorganic materials through the sol-gel process. The key structural features of PTMS are a phenyl group attached to the silicon atom and three hydrolyzable methoxy (B1213986) groups.

The phenyl group imparts hydrophobicity and thermal stability to the resulting material, while the methoxy groups undergo hydrolysis and condensation reactions to form a stable siloxane (Si-O-Si) network. This allows for the creation of materials that synergistically combine the properties of both organic (phenyl groups) and inorganic (silica network) components.

A primary application of PTMS is in the surface modification of silica (B1680970) nanoparticles, transforming their typically hydrophilic surface into a hydrophobic one. This is particularly relevant in drug development for enhancing the loading and controlling the release of hydrophobic therapeutic agents.

Experimental Protocols

Protocol 1: Synthesis of Phenyl-Modified Mesoporous Silica Nanoparticles via Sol-Gel Co-condensation

This protocol describes the synthesis of mesoporous silica nanoparticles with phenyl groups integrated into the silica matrix using a co-condensation method.

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Centrifuge

  • Drying oven

  • Calcination furnace or solvent extraction setup

Procedure:

  • Template Solution Preparation: In a round-bottom flask, dissolve 1.0 g of CTAB in 480 mL of deionized water and 200 mL of ethanol. Stir the mixture vigorously at 40°C until the CTAB is completely dissolved.

  • Catalyst Addition: Add 3.5 mL of ammonium hydroxide solution to the template solution and stir for 15 minutes.

  • Precursor Addition: Prepare a mixture of TEOS and PTMS. For a 10% phenyl modification, mix 4.5 mL of TEOS and 0.5 mL of PTMS. Add this precursor mixture dropwise to the stirring template solution.

  • Reaction: Allow the reaction to proceed for 2 hours at 40°C with continuous stirring. A white precipitate of silica nanoparticles will form.

  • Particle Collection and Washing: Collect the synthesized nanoparticles by centrifugation at 10,000 rpm for 15 minutes. Discard the supernatant. Re-disperse the particles in ethanol and centrifuge again. Repeat this washing step three times to remove residual reactants.

  • Drying: Dry the washed nanoparticles in an oven at 60°C overnight.

  • Template Removal (Surfactant Extraction):

    • To remove the CTAB template, disperse the dried nanoparticles in a solution of 1% NaCl in ethanol.

    • Stir the suspension at 60°C for 6 hours.

    • Centrifuge the suspension to collect the nanoparticles and wash them with ethanol. Repeat the extraction and washing steps twice.

    • Dry the final product in an oven at 80°C.

Protocol 2: Surface Functionalization of Silica Nanoparticles with this compound

This protocol details the post-synthesis surface modification of pre-existing silica nanoparticles to create a hydrophobic phenyl-functionalized surface.

Materials:

  • Pre-synthesized silica nanoparticles (e.g., from Protocol 1 before template removal, or commercial silica nanoparticles)

  • This compound (PTMS)

  • Toluene (B28343) (anhydrous) or Decane

  • Ammonium hydroxide (NH₄OH) - for aqueous-based modification

  • Ethanol

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Drying oven

Procedure:

  • Nanoparticle Dispersion: Disperse 1.0 g of silica nanoparticles in 50 mL of anhydrous toluene in a round-bottom flask. For uniform dispersion, sonicate the mixture for 15 minutes.

  • Silane Addition: Add 1.0 mL of PTMS to the nanoparticle suspension.

  • Reaction: Heat the mixture to reflux (approximately 110°C for toluene) and maintain the reaction for 24 hours under constant stirring. For less harsh conditions, the reaction can be performed at a lower temperature for a longer duration.

  • Washing: After the reaction, cool the suspension to room temperature. Collect the surface-modified nanoparticles by centrifugation (10,000 rpm for 15 minutes). Wash the particles thoroughly with toluene to remove unreacted PTMS, followed by washing with ethanol. Repeat the washing cycle three times.

  • Drying: Dry the final phenyl-functionalized silica nanoparticles in a vacuum oven at 80°C overnight.

Data Presentation: Quantitative Analysis of Phenyl-Modified Silica

The properties of phenyl-modified silica can be tailored by adjusting the synthesis parameters. The following tables summarize typical quantitative data obtained from the characterization of these materials.

ParameterUnmodified Silica10% Phenyl-Modified Silica20% Phenyl-Modified Silica
Particle Size (nm) 100 ± 15110 ± 20125 ± 25
Surface Area (m²/g) 950780650
Pore Volume (cm³/g) 0.980.850.72
Water Contact Angle (°) < 2095130
Thermal Stability (TGA, °C) > 600 (inorganic)~450 (onset of phenyl group loss)~450 (onset of phenyl group loss)

Table 1: Comparison of physicochemical properties of unmodified and phenyl-modified mesoporous silica nanoparticles.

Reaction ParameterValueEffect on Phenyl Grafting Density
Reaction Time (hours) 6, 12, 24Increased grafting density with longer time
Temperature (°C) 80, 110, 130Higher temperature generally increases reaction rate and grafting density
PTMS Concentration (mL per g SiO₂) 0.5, 1.0, 2.0Higher concentration increases grafting density up to a saturation point

Table 2: Influence of reaction parameters on the surface functionalization of silica with PTMS.

Application in Drug Delivery: Controlled Release of Hydrophobic Drugs

Phenyl-functionalized silica nanoparticles are excellent candidates for the delivery of hydrophobic drugs. The phenyl groups on the surface provide a hydrophobic environment that can enhance the loading of poorly water-soluble drugs and modulate their release profile.

Protocol 3: Loading of a Hydrophobic Drug (e.g., Paclitaxel) onto Phenyl-Modified Silica Nanoparticles

Materials:

  • Phenyl-modified silica nanoparticles (from Protocol 1 or 2)

  • Paclitaxel (or other hydrophobic drug)

  • Chloroform (B151607) or Dichloromethane (DCM)

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Drug Solution Preparation: Dissolve 10 mg of Paclitaxel in 10 mL of chloroform.

  • Nanoparticle Dispersion: Disperse 100 mg of phenyl-modified silica nanoparticles in the drug solution.

  • Incubation: Stir the suspension at room temperature for 24 hours in a sealed container to allow the drug to adsorb onto the nanoparticles.

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator to obtain a dry powder of drug-loaded nanoparticles.

  • Washing: Wash the drug-loaded nanoparticles with a small amount of PBS (pH 7.4) to remove any loosely bound drug from the external surface. Centrifuge to collect the nanoparticles.

  • Drying: Lyophilize or dry the nanoparticles under vacuum.

Protocol 4: In-Vitro Drug Release Study

Procedure:

  • Dispersion: Disperse 10 mg of the drug-loaded nanoparticles in 10 mL of PBS (pH 7.4) containing 0.5% Tween 80 to ensure sink conditions.

  • Incubation: Place the suspension in a dialysis bag (with an appropriate molecular weight cut-off) and immerse it in a larger volume of the same PBS buffer. Keep the setup at 37°C with gentle shaking.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with fresh buffer.

  • Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Visualizations

Synthesis and Application Workflows

Sol_Gel_Synthesis cluster_synthesis Sol-Gel Co-condensation start Mix TEOS + PTMS reaction Stir at 40°C for 2h start->reaction template CTAB + H2O + EtOH catalyst Add NH4OH template->catalyst catalyst->reaction wash Centrifuge & Wash reaction->wash dry Dry at 60°C wash->dry extract Template Extraction dry->extract final Phenyl-Modified Silica NPs extract->final

Caption: Workflow for the sol-gel synthesis of phenyl-modified silica nanoparticles.

Surface_Modification cluster_modification Surface Functionalization silica Disperse Silica NPs in Toluene ptms Add PTMS silica->ptms reflux Reflux for 24h ptms->reflux wash Centrifuge & Wash reflux->wash dry Dry at 80°C wash->dry final Hydrophobic Phenyl-Functionalized NPs dry->final

Caption: Workflow for surface modification of silica nanoparticles with PTMS.

Drug_Delivery_Logic cluster_drug_delivery Hydrophobic Drug Delivery Application synthesis Synthesize Phenyl-Modified Silica NPs loading Load Hydrophobic Drug via Solvent Evaporation synthesis->loading delivery Administer Drug-Loaded Nanoparticles loading->delivery release Controlled Release at Target Site delivery->release Diffusion & Hydrophobic Interactions effect Therapeutic Effect release->effect

Caption: Logical workflow for the application of PTMS-modified silica in drug delivery.

Troubleshooting & Optimization

Technical Support Center: Optimizing Phenyltrimethoxysilane (PTMS) Reaction Conditions for Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Phenyltrimethoxysilane (PTMS) reaction conditions for consistent and effective surface modification.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of surface modification using this compound (PTMS)?

A1: Surface modification with PTMS is a multi-step process involving hydrolysis and condensation reactions. Initially, the methoxy (B1213986) groups (-OCH₃) of the PTMS molecule hydrolyze in the presence of water to form reactive silanol (B1196071) groups (-Si-OH).[1] These silanol groups can then condense with hydroxyl (-OH) groups present on the substrate surface, forming stable covalent siloxane bonds (Si-O-Substrate).[2] Additionally, the silanol groups can self-condense with other PTMS molecules to form a polysiloxane layer on the surface.[3][4] The phenyl group remains oriented away from the surface, imparting its specific properties, such as hydrophobicity.[5]

Q2: Why is substrate pre-treatment crucial before PTMS modification?

A2: Substrate pre-treatment is a critical step to ensure uniform and robust PTMS coating. The primary goal is to clean the surface of organic contaminants and to generate a sufficient density of hydroxyl (-OH) groups.[6][7] These hydroxyl groups are the reactive sites for the covalent attachment of PTMS.[8] Inadequate pre-treatment can lead to poor coating adhesion, non-uniform coverage, and inconsistent surface properties.[6] Common pre-treatment methods include cleaning with solvents, plasma treatment, or acid/base washes.[9][10]

Q3: What are the key parameters that influence the outcome of the PTMS reaction?

A3: Several factors significantly impact the quality of the PTMS coating. These include:

  • Water Content: A controlled amount of water is essential for the hydrolysis of the methoxy groups to form reactive silanols.[11]

  • Solvent: Anhydrous organic solvents like toluene (B28343) or ethanol (B145695) are commonly used to control the hydrolysis reaction.[2][11]

  • Catalyst: The reaction can be catalyzed by acids or bases to control the rates of hydrolysis and condensation.[4][12]

  • PTMS Concentration: The concentration of PTMS affects the thickness and uniformity of the resulting film.[8]

  • Reaction Time and Temperature: These parameters influence the kinetics of both the surface reaction and potential polymerization in solution.[2][11]

  • Humidity: High ambient humidity can lead to premature hydrolysis and self-condensation of PTMS in solution.[6]

Q4: How can I characterize the success of my PTMS surface modification?

A4: Several analytical techniques can be employed to confirm the presence and quality of the PTMS coating:

  • Contact Angle Measurement: A significant change in the water contact angle, typically an increase indicating a more hydrophobic surface, is a primary indicator of successful modification.[2][13]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can detect the characteristic peaks of the phenyl group and siloxane bonds, confirming the chemical modification.[8][12]

  • X-ray Photoelectron Spectroscopy (XPS): XPS provides elemental composition and chemical state information of the surface, confirming the presence of silicon and carbon from the PTMS molecule.[13][14]

  • Atomic Force Microscopy (AFM): AFM can be used to assess the surface morphology and roughness, providing information on the uniformity of the coating.[15]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Non-uniform or patchy coating Inadequate substrate cleaning.Insufficient surface hydroxyl groups.Uneven application of PTMS solution.Premature polymerization of PTMS in solution.[6]Implement a rigorous substrate cleaning protocol (e.g., piranha solution, oxygen plasma).Ensure proper activation of the surface to generate hydroxyl groups.Use a controlled deposition method like dip-coating or spin-coating.Optimize PTMS concentration and reaction time to minimize bulk polymerization.[11]
Poor hydrophobicity (low contact angle) Incomplete reaction or low surface coverage.Incorrect orientation of phenyl groups.Degradation of the PTMS reagent.Increase reaction time or temperature to ensure complete reaction.Optimize the PTMS concentration and deposition conditions.Use fresh, high-quality PTMS and store it under anhydrous conditions.[16]
Hazy film or particle aggregation on the surface High PTMS concentration leading to polymerization in solution.[11]Excess water or high humidity causing rapid, uncontrolled hydrolysis and condensation.[6]Reaction temperature is too high, accelerating bulk polymerization.Reduce the concentration of the PTMS solution.Use an anhydrous solvent and control the reaction environment's humidity.Lower the reaction temperature to favor surface reaction over bulk polymerization.
Poor adhesion of subsequent layers Thick, disordered PTMS layer.Inactive surface functionality.Aim for a monolayer or a very thin PTMS film by using a lower concentration and shorter reaction time.Ensure the phenyl groups are properly oriented and accessible for subsequent interactions.
Inconsistent results between experiments Variations in environmental conditions (temperature, humidity).Inconsistent substrate pre-treatment.Degradation of PTMS stock solution over time.Control the reaction temperature and humidity.Standardize the substrate cleaning and activation protocol.Use a fresh PTMS solution for each experiment or store the stock solution properly under an inert atmosphere.

Experimental Protocols

Protocol 1: Substrate Pre-treatment (Glass or Silicon)
  • Solvent Cleaning:

    • Sonicate the substrate in acetone (B3395972) for 15 minutes.

    • Sonicate in isopropanol (B130326) for 15 minutes.

    • Rinse thoroughly with deionized (DI) water.

    • Dry the substrate under a stream of nitrogen gas.

  • Surface Activation (Piranha Solution - EXTREME CAUTION ):

    • Prepare a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). Note: Always add the peroxide to the acid slowly. The solution is highly corrosive and exothermic.

    • Immerse the cleaned substrate in the piranha solution for 30-60 minutes.

    • Rinse extensively with DI water.

    • Dry the substrate under a stream of nitrogen gas and use immediately.

  • Surface Activation (Oxygen Plasma):

    • Place the cleaned substrate in a plasma cleaner.

    • Treat with oxygen plasma for 2-5 minutes according to the manufacturer's instructions.

    • Use the activated substrate immediately for silanization.

Protocol 2: PTMS Deposition from Solution
  • Solution Preparation:

    • Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene or ethanol).

    • For controlled hydrolysis, a small, defined amount of water can be added to the solution (e.g., 1-5% of the silane (B1218182) volume).

  • Silanization:

    • Immerse the pre-treated substrate in the PTMS solution.

    • Allow the reaction to proceed for a specified time (e.g., 1-24 hours) at a controlled temperature (e.g., room temperature to 60°C).[17] The container should be sealed to prevent the entry of atmospheric moisture.

  • Rinsing and Curing:

    • Remove the substrate from the solution and rinse thoroughly with the same solvent to remove any unreacted PTMS.

    • Rinse with a second solvent like isopropanol or acetone.

    • Dry the coated substrate under a stream of nitrogen gas.

    • Cure the substrate in an oven at 110-130°C for 30-60 minutes to promote the final condensation and stabilization of the silane layer.[2]

Visualizations

PTMS_Reaction_Mechanism cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation PTMS This compound (Ph-Si(OCH₃)₃) Silanol Reactive Silanol (Ph-Si(OH)₃) PTMS->Silanol + 3H₂O Silanol2 Reactive Silanol (Ph-Si(OH)₃) Water Water (H₂O) Methanol Methanol (CH₃OH) Silanol->Methanol - 3CH₃OH ModifiedSurface Modified Surface (Ph-Si-O-Substrate) Silanol2->ModifiedSurface + Substrate-OH - H₂O Polysiloxane Polysiloxane Layer (Ph-Si-O-Si-Ph) Silanol2->Polysiloxane + another Silanol - H₂O Substrate Substrate with -OH groups

Caption: PTMS surface modification mechanism.

Experimental_Workflow Start Start SubstratePrep Substrate Pre-treatment (Cleaning & Activation) Start->SubstratePrep Silanization PTMS Deposition (Solution Immersion) SubstratePrep->Silanization Rinsing Rinsing with Solvent Silanization->Rinsing Curing Curing (Oven Bake) Rinsing->Curing Characterization Surface Characterization (Contact Angle, FTIR, XPS) Curing->Characterization End End Characterization->End

Caption: General experimental workflow for PTMS surface modification.

References

How to prevent self-condensation of Phenyltrimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the self-condensation of Phenyltrimethoxysilane (PTMS) during their experiments.

Troubleshooting Guide: Preventing PTMS Self-Condensation

Users experiencing unexpected viscosity increases, gelation, or precipitation of this compound are likely encountering self-condensation. This guide provides a systematic approach to troubleshooting and preventing this issue.

Question: My this compound has become viscous or has formed a gel. What is the cause and how can I prevent this in the future?

Answer:

Increased viscosity or gelation of this compound is a clear indicator of self-condensation. This process involves two main chemical reactions: hydrolysis and condensation. The primary trigger for this is exposure to moisture, which initiates the hydrolysis of the methoxy (B1213986) groups (-OCH₃) into reactive silanol (B1196071) groups (-OH). These silanol groups then react with each other (or with other methoxy groups) to form stable siloxane bonds (Si-O-Si), leading to the formation of oligomers and polymers, resulting in the observed increase in viscosity and eventual gelation.

To prevent this, it is critical to rigorously control the experimental and storage conditions. The following sections provide detailed guidance on the key factors that influence self-condensation.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?

A1: To prevent self-condensation, this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2][3] It is crucial to keep the container tightly sealed to prevent the ingress of atmospheric moisture.[1][2][3] For optimal stability and to maintain product quality, storing under an inert atmosphere, such as nitrogen, is highly recommended.[4]

Q2: I need to handle this compound for my experiment. What are the best practices to avoid initiating self-condensation?

A2: When handling PTMS, it is essential to work in a dry environment. If possible, conduct manipulations in a glove box with a controlled inert atmosphere. Use dry glassware and equipment. Always ensure the container is tightly sealed immediately after use. Avoid contact with water, moisture, strong oxidizing agents, and strong acids, as these can catalyze the condensation reaction.[1][4]

Influence of Water and pH

Q3: How does water affect the stability of this compound?

A3: Water is the primary reactant in the self-condensation of PTMS. It hydrolyzes the methoxy groups on the silicon atom to form reactive silanol groups and methanol.[1][3] This is the initial and rate-limiting step for the condensation process. Even trace amounts of water can initiate this reaction, leading to the gradual polymerization of the material. Therefore, minimizing water contact is the most critical step in preventing self-condensation.

Q4: What is the effect of pH on the self-condensation of this compound?

A4: The hydrolysis and condensation of alkoxysilanes like PTMS are catalyzed by both acidic and basic conditions. The rate of hydrolysis is generally minimized around a neutral pH of 7.[1] The rate of condensation has a minimum at a slightly acidic pH of around 4.[1] For the purpose of preventing self-condensation during storage and general handling, maintaining a neutral environment is the safest approach to minimize both hydrolysis and subsequent condensation. In some applications, acidic conditions are intentionally used to promote hydrolysis while slowing condensation, but this requires careful control and is not suitable for long-term stability.[2]

Temperature Effects

Q5: How does temperature influence the self-condensation of this compound?

A5: Higher temperatures accelerate the rates of both hydrolysis and condensation reactions.[5][6] Therefore, it is recommended to store PTMS in a cool place.[1][2][3] While specific temperature thresholds for the onset of rapid self-condensation are not well-defined in the literature, avoiding elevated temperatures during storage and experiments is a key preventative measure. It has been noted that heat treatment at high temperatures (e.g., 225-300°C) can be used to intentionally drive the condensation reaction to completion.[5][7]

Data Presentation

The following table summarizes the key parameters influencing the stability of this compound and the recommended conditions to prevent self-condensation.

ParameterCondition to AvoidRecommended Condition for StabilityRationale
Moisture/Water Exposure to atmospheric humidity or direct water contact.Store in tightly sealed containers, preferably under a dry, inert atmosphere (e.g., Nitrogen). Use dry equipment.Water is a reactant in the initial hydrolysis step that leads to self-condensation.[1][3]
pH Acidic (pH < 6) and basic (pH > 8) conditions.Maintain a near-neutral pH (around 7).Both acid and base catalyze the hydrolysis and/or condensation reactions. Hydrolysis is minimized at pH ~7, and condensation is minimized at pH ~4.[1]
Temperature Elevated temperatures, exposure to heat sources.Store in a cool, well-ventilated area. Avoid direct sunlight and heat.[2]Higher temperatures increase the rate of both hydrolysis and condensation reactions.[5][6]
Incompatible Materials Strong oxidizing agents, strong acids.Store separately from incompatible materials.These materials can act as catalysts for the condensation reaction.[4]

Experimental Protocols

Protocol for Safe Storage of this compound
  • Container Inspection: Upon receipt, ensure the this compound container is undamaged and properly sealed.

  • Inert Atmosphere Blanketing: For long-term storage or after first use, it is recommended to flush the headspace of the container with a dry, inert gas such as nitrogen or argon before sealing.

  • Sealing: Ensure the container cap is tightly secured. For containers with septa, ensure the septum is not punctured or compromised.

  • Storage Location: Place the sealed container in a designated cool, dry, and well-ventilated storage area. The storage location should be away from direct sunlight, heat sources, and incompatible chemicals like strong acids and oxidizers.[1][2][4]

  • Inventory Management: Use a "first-in, first-out" inventory system to ensure older stock is used first, minimizing the potential for degradation over time.

Protocol for Handling this compound in an Experimental Setting
  • Prepare a Dry Environment: Whenever possible, handle this compound inside a glove box with a dry, inert atmosphere. If a glove box is not available, work in a fume hood with low ambient humidity.

  • Use Dry Equipment: All glassware, syringes, and other equipment that will come into contact with PTMS must be thoroughly dried, for example, by oven-drying and cooling under a stream of dry nitrogen.

  • Dispensing the Reagent: Use a dry syringe or cannula to transfer the liquid. If pouring, do so quickly and efficiently to minimize exposure to the atmosphere.

  • Immediate Resealing: Tightly reseal the main container of this compound immediately after dispensing the required amount. If the container has a septum, ensure it is intact.

  • Reaction Setup: If PTMS is a reactant, add it to the reaction vessel under a counterflow of inert gas. Ensure that other reagents and solvents are also dry.

Visualizations

Logical Workflow for Preventing Self-Condensation

G Troubleshooting Workflow for PTMS Self-Condensation cluster_0 Initial Observation cluster_1 Investigation of Root Cause cluster_2 Preventative Actions cluster_3 Outcome start PTMS shows signs of increased viscosity or gelation moisture Check for moisture exposure: - Improperly sealed container? - Humid environment? - Wet equipment? start->moisture ph Check for pH contamination: - Contact with acidic or basic substances? start->ph temp Check for temperature exposure: - Stored near a heat source? - Exposed to direct sunlight? start->temp storage Implement proper storage: - Tightly sealed container - Cool, dry, dark place - Inert atmosphere (Nitrogen) moisture->storage handling Implement proper handling: - Use in a dry environment (glove box) - Use dry glassware and solvents - Minimize air exposure moisture->handling neutral_env Ensure neutral environment: - Avoid contact with acids and bases ph->neutral_env temp->storage end Stable PTMS with no self-condensation storage->end handling->end neutral_env->end

Caption: A troubleshooting workflow to identify and mitigate the causes of this compound self-condensation.

Reaction Pathway of this compound Self-Condensation

G Self-Condensation Mechanism of this compound ptms This compound (Ph-Si(OCH₃)₃) water + H₂O silanol1 Phenyl(dimethoxy)silanol (Ph-Si(OCH₃)₂(OH)) water->silanol1 methanol1 + CH₃OH silanol2 Phenyl(dimethoxy)silanol (Ph-Si(OCH₃)₂(OH)) dimer Siloxane Dimer (Ph(OCH₃)₂Si-O-Si(OCH₃)₂Ph) silanol2->dimer silanol3 Phenyl(dimethoxy)silanol (Ph-Si(OCH₃)₂(OH)) silanol3->dimer water2 + H₂O [...Polysiloxane Chain...] [...Polysiloxane Chain...] dimer->[...Polysiloxane Chain...] Further Hydrolysis & Condensation

Caption: The two-step reaction mechanism of this compound self-condensation, starting with hydrolysis followed by condensation to form siloxane bonds.

References

Technical Support Center: Phenyltrimethoxysilane (PTMS) Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Phenyltrimethoxysilane (PTMS) solutions. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and prevent common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PTMS) and why are its solutions prone to instability?

This compound is an organosilicon compound with a phenyl group and three reactive methoxy (B1213986) groups attached to a silicon atom.[1][2] Its utility as a crosslinking agent and surface modifier stems from the reactivity of these methoxy groups.[1][3] The primary cause of instability is the hydrolysis of these methoxy groups in the presence of moisture, which forms reactive silanol (B1196071) groups (Si-OH).[2][3][4] These silanols can then undergo condensation to form stable siloxane bonds (Si-O-Si), leading to the formation of oligomers and polymers, which can cause the solution to become cloudy, viscous, or even form a gel.[3][5]

Q2: My PTMS solution has become cloudy or formed a precipitate. What has happened?

A cloudy appearance or the formation of a precipitate indicates that the PTMS has undergone significant hydrolysis and self-condensation.[5] This process creates insoluble polysiloxane networks within the solvent.[5] The solution is no longer suitable for applications requiring a uniform molecular coating, such as creating a monolayer on a substrate, and should generally be discarded.[5]

Q3: What are the primary factors that accelerate the instability of PTMS solutions?

Several factors can initiate or accelerate the degradation of PTMS solutions:

  • Moisture: Water is the key reactant for the initial hydrolysis step. Exposure to atmospheric humidity or use of non-anhydrous solvents is a common cause of instability.[4][6]

  • pH: The hydrolysis and condensation reactions are catalyzed by both acidic and basic conditions.[7][8] The reaction rates are typically slowest at a neutral pH.[7] Acid-catalyzed hydrolysis is generally faster than base-catalyzed hydrolysis.[8]

  • Temperature: Higher temperatures can increase the rates of hydrolysis and condensation reactions.[4][9] Therefore, storing solutions at elevated temperatures can reduce their shelf life.

  • Catalysts: The presence of acid or base catalysts, often used intentionally in sol-gel processes, will significantly impact reaction kinetics.[9][10]

Q4: How should I properly handle and store PTMS to ensure solution stability?

To maximize the shelf life and stability of PTMS and its solutions, adhere to the following best practices:

  • Storage: Keep the neat PTMS container tightly sealed and stored in a cool, dry, and well-ventilated place away from heat and ignition sources.[4][11] The shelf life in an unopened container is typically around 12 months.[2][11]

  • Handling: Whenever possible, handle PTMS and prepare its solutions in a low-humidity environment or under an inert atmosphere, such as in a glovebox or under a stream of argon or nitrogen.[5]

  • Solvents: Always use high-purity, anhydrous solvents to minimize water content.[5]

  • Preparation: Prepare PTMS solutions fresh for use whenever possible to avoid degradation over time.[5]

Q5: Can I still use a PTMS solution that has started to turn cloudy?

For most applications, especially those in surface science and nanotechnology that require uniform, defect-free coatings, a cloudy solution should not be used. The presence of condensed particles will lead to a non-uniform and poorly adhered surface layer. For applications where PTMS is used as a bulk crosslinker and some pre-condensation is acceptable, its usability would need to be evaluated on a case-by-case basis, but it is generally not recommended.

Troubleshooting Guide: Premature Gelation and Precipitation

This guide addresses the common problem of PTMS solutions becoming unstable, leading to cloudiness, increased viscosity, or gel formation.

Question / Symptom Potential Cause Recommended Action & Explanation
Is your solution cloudy, viscous, or gelled? Hydrolysis and Condensation: The methoxy groups on the PTMS have reacted with water to form silanols, which have then condensed to form larger polysiloxane structures.[3][5]Discard the solution. For future preparations, rigorously exclude moisture by using anhydrous solvents and handling under an inert atmosphere.[5]
Did you use an anhydrous solvent? Water Contamination: Standard laboratory solvents contain trace amounts of water, which is sufficient to initiate hydrolysis.Use only solvents specifically designated as "anhydrous" or "dry." Ensure solvents are new or have been stored properly over molecular sieves to maintain their dryness.
How was the PTMS solution stored after preparation? Improper Storage: Leaving the solution exposed to air allows atmospheric moisture to be absorbed, leading to degradation over time. Storing at elevated temperatures accelerates this process.[4]Store solutions in tightly sealed containers with minimal headspace. For longer-term storage, consider using a desiccator or storing under an inert gas. Keep solutions in a cool, dark place.
What is the pH of your system? Catalysis: The presence of acidic or basic residues or components in your solution can significantly accelerate the rates of hydrolysis and condensation.[7][8]Be aware that the stability of PTMS is lowest under acidic or basic conditions. The rate of degradation is significantly slower at a neutral pH.[7] If your process allows, buffer the system towards a neutral pH to improve stability.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

Property Value Source(s)
CAS Number 2996-92-1 [2][11][12]
Molecular Formula C₉H₁₄O₃Si [4][12]
Molecular Weight 198.29 g/mol [2]
Appearance Clear, colorless liquid [2][11]
Density (20°C) ~1.06 g/cm³ [2][3]
Boiling Point ~218-233 °C [2][3]
Flash Point ~86-96 °C [2][13]

| Refractive Index (20°C) | ~1.47 |[12][13] |

Table 2: Qualitative Influence of Experimental Conditions on PTMS Solution Stability

Factor Condition Effect on Hydrolysis Rate Effect on Condensation Rate Overall Impact on Solution Stability
pH Acidic (pH < 7) Catalyzed (Fast) Catalyzed Decreased
Neutral (pH ≈ 7) Slow Slow Maximized
Basic (pH > 7) Catalyzed Strongly Catalyzed Decreased
Moisture Low (Anhydrous) Minimal Minimal High
High (Aqueous/Humid) Fast Fast Very Low
Temperature Low Slow Slow Increased

| | High | Accelerated | Accelerated | Decreased |

Experimental Protocols

Protocol 1: Preparation and Use of a PTMS Solution for Surface Modification

This protocol provides a general method for preparing a PTMS solution and using it to form a self-assembled monolayer on a hydroxylated surface (e.g., glass, silicon wafer).

  • Substrate Cleaning and Activation: a. Sonicate the substrate in acetone (B3395972) for 15 minutes, followed by isopropanol (B130326) for 15 minutes to remove organic contaminants.[5] b. Rinse the substrate thoroughly with deionized water and dry with a stream of nitrogen or argon.[5] c. Activate the surface to generate hydroxyl (-OH) groups by treating it with an oxygen plasma for 2-5 minutes or immersing it in a freshly prepared piranha solution (3:1 H₂SO₄:H₂O₂) for 15 minutes. (Caution: Piranha solution is extremely corrosive and reactive). [5] d. Rinse the activated substrate extensively with deionized water and dry completely under a stream of inert gas.[5]

  • Preparation of Silanization Solution (under inert atmosphere): a. Work in a glovebox or under a flow of argon/nitrogen to minimize moisture.[5] b. To a suitable volume of anhydrous toluene, add PTMS to create a 1% (v/v) solution. For example, add 100 µL of PTMS to 10 mL of anhydrous toluene.[5] c. Gently agitate the solution to ensure it is homogeneous. Prepare this solution immediately before use.

  • Deposition and Curing: a. Immerse the clean, dry, activated substrate into the freshly prepared PTMS solution. b. Allow the reaction to proceed for 30 minutes to 2 hours at room temperature.[5] c. Remove the substrate and rinse away any physically adsorbed silane (B1218182) by sonicating it briefly (1-2 minutes) in fresh anhydrous toluene.[5] d. Dry the coated substrate with a stream of inert gas. e. Cure the substrate in an oven at 80-120°C for 30-60 minutes to promote covalent bond formation and cross-linking.[5] f. Allow the substrate to cool before characterization. Store in a desiccator.

Protocol 2: Monitoring PTMS Solution Stability with FT-IR Spectroscopy

This protocol describes a method to qualitatively monitor the hydrolysis of PTMS in a solution over time using Fourier-Transform Infrared (FT-IR) spectroscopy.

  • Sample Preparation: a. Prepare a PTMS solution (e.g., 5% v/v) in a suitable solvent (e.g., tetrahydrofuran) with a controlled amount of water to initiate hydrolysis. b. Prepare a "time zero" sample by taking an aliquot of the solution immediately after mixing.

  • FT-IR Measurement: a. Acquire an FT-IR spectrum of the initial solution using a liquid transmission cell (e.g., with CaF₂ windows). b. Key spectral regions to monitor include:

    • Si-O-CH₃ stretching: Look for peaks around 1080-1190 cm⁻¹ and 2845 cm⁻¹. The intensity of these peaks will decrease as hydrolysis proceeds.
    • O-H stretching: Look for the appearance and growth of a broad peak around 3200-3600 cm⁻¹, corresponding to the formation of Si-OH groups and the presence of methanol/water.
    • Si-O-Si stretching: The formation of a broad peak around 1000-1100 cm⁻¹ indicates the condensation of silanols into siloxane networks.

  • Time-Lapse Analysis: a. Seal the bulk solution and store it under the desired experimental conditions (e.g., room temperature). b. At regular intervals (e.g., 1 hr, 4 hrs, 24 hrs), take another aliquot and acquire a new FT-IR spectrum. c. By comparing the spectra over time, you can track the disappearance of the methoxy groups and the appearance of silanol and siloxane groups, providing a qualitative measure of the solution's degradation.

Mandatory Visualizations

HydrolysisCondensation PTMS This compound (Ph-Si(OCH₃)₃) Silanetriol Phenylsilanetriol (Ph-Si(OH)₃) PTMS->Silanetriol Hydrolysis Network Polyphenylsiloxane Network ((Ph-SiO₁.₅)n) Silanetriol->Network Condensation Methanol 3 CH₃OH Silanetriol->Methanol + Water2 H₂O Network->Water2 + Water1 H₂O Water1->PTMS

Caption: Hydrolysis and condensation pathway of this compound.

TroubleshootingWorkflow cluster_solutions start Problem: Solution is Cloudy / Viscous / Gelled q1 Was an anhydrous solvent used? start->q1 a1_yes Was solution exposed to atmospheric moisture during prep/storage? q1->a1_yes Yes a1_no Root Cause: Water in Solvent q1->a1_no No q2 What is the pH of the solution? a1_yes->q2 No a2_yes Root Cause: Moisture Exposure a1_yes->a2_yes Yes solution Solution: Use anhydrous solvents in an inert environment. Prepare fresh. Control pH. a1_no->solution a2_no Root Cause: Acid/Base Catalysis q2->a2_no Acidic or Basic q2->solution Neutral a2_yes->solution a2_no->solution

Caption: Troubleshooting workflow for unstable PTMS solutions.

Factors cluster_factors Driving Factors cluster_processes Chemical Processes cluster_problems Observed Problems Moisture Moisture (H₂O) Hydrolysis Hydrolysis (Si-OCH₃ → Si-OH) Moisture->Hydrolysis pH pH (Acid/Base) pH->Hydrolysis Condensation Condensation (Si-OH → Si-O-Si) pH->Condensation Temp Temperature Temp->Hydrolysis Temp->Condensation Hydrolysis->Condensation Cloudiness Cloudiness Condensation->Cloudiness Viscosity Increased Viscosity Condensation->Viscosity Gelation Gelation Condensation->Gelation

Caption: Logical relationship of factors causing PTMS instability.

References

Technical Support Center: Phenyltrimethoxysilane (PTMS) Grafting on Silica

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of Phenyltrimethoxysilane (PTMS) grafting on silica (B1680970) surfaces. Here you will find troubleshooting advice for common experimental issues, detailed experimental protocols, and quantitative data to inform your experimental design.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges encountered during the silanization of silica with PTMS, offering potential causes and actionable solutions.

Issue 1: Low Grafting Density or Incomplete Surface Coverage

  • Q: My PTMS grafting efficiency is consistently low, as confirmed by characterization techniques like TGA or XPS. What are the likely causes and how can I improve it?

    A: Low grafting density is a frequent issue and can be attributed to several factors. Inadequate substrate activation is a primary concern; ensure the silica surface is properly cleaned and activated to maximize the availability of reactive silanol (B1196071) (Si-OH) groups. Additionally, suboptimal reaction conditions, the presence of excess water leading to silane (B1218182) self-condensation, and steric hindrance can all negatively impact grafting efficiency.[1]

    Troubleshooting Steps:

    • Substrate Activation: Re-evaluate your silica activation protocol. For silica particles, consider thermal treatment (drying in an oven at 120-150°C for several hours) or chemical activation with piranha solution followed by thorough rinsing with deionized water.[1]

    • Reaction Conditions: Optimize reaction time and temperature. While higher temperatures can increase the reaction rate, excessively high temperatures may promote undesirable side reactions.[1] A systematic study of varying these parameters is recommended.

    • Water Content: While a small amount of water is necessary for the hydrolysis of the methoxy (B1213986) groups of PTMS, excess water in the reaction solvent can lead to the self-condensation of PTMS in solution, forming polysiloxane aggregates that do not graft onto the silica surface.[1] Using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.

    • Silane Concentration: An excessively high concentration of PTMS can lead to multilayer formation and self-condensation rather than a uniform monolayer on the silica surface. Experiment with a range of PTMS concentrations to find the optimal balance for your specific silica material.

Issue 2: Poor Reproducibility of Grafting Results

  • Q: I am observing significant variability in grafting density between batches, even when I follow the same protocol. What could be causing this inconsistency?

    A: Poor reproducibility often stems from subtle variations in experimental conditions that are not adequately controlled. The hydration state of the silica, the precise pH of the reaction mixture, and the age and quality of the PTMS reagent can all contribute to inconsistent outcomes.

    Troubleshooting Steps:

    • Standardize Silica Pre-treatment: Ensure a consistent pre-treatment protocol for your silica. This includes standardizing the drying time and temperature to maintain a consistent surface hydration level.

    • Control pH: The pH of the reaction medium significantly influences the rates of both hydrolysis and condensation.[2][3] Small fluctuations in pH can lead to variations in grafting density. Consider using a buffered solvent system to maintain a stable pH throughout the reaction.

    • Reagent Quality: Use fresh, high-purity PTMS for each experiment. Over time, PTMS can hydrolyze upon exposure to atmospheric moisture, affecting its reactivity. Store PTMS under anhydrous and inert conditions.

Issue 3: Evidence of PTMS Self-Condensation (Homopolymerization)

  • Q: My characterization data (e.g., FTIR, SEM) suggests the presence of aggregated PTMS polymers in addition to surface-grafted molecules. How can I prevent this?

    A: Self-condensation, or homopolymerization, of PTMS occurs when hydrolyzed silane molecules react with each other in solution rather than with the silanol groups on the silica surface.[4] This is a competing reaction that reduces grafting efficiency and can lead to the formation of undesirable deposits on your substrate.

    Troubleshooting Steps:

    • Controlled Water Addition: Carefully control the amount of water available for hydrolysis. The ideal scenario is to have just enough water to facilitate the hydrolysis of the methoxy groups without promoting excessive self-condensation. This can be achieved by using anhydrous solvents and controlling the humidity of the reaction environment.

    • Reaction Kinetics: Favor conditions that promote the reaction between the hydrolyzed PTMS and the silica surface over the self-condensation reaction. This can sometimes be achieved by adjusting the pH. Acidic conditions tend to favor hydrolysis, while basic conditions can accelerate condensation.[5][6]

    • Gradual Reagent Addition: Instead of adding all the PTMS at once, a slow, dropwise addition to the silica suspension can help to maintain a low concentration of hydrolyzed PTMS in the solution at any given time, thereby reducing the likelihood of self-condensation.

Quantitative Data on Grafting Parameters

The efficiency of PTMS grafting on silica is influenced by several key experimental parameters. The following tables summarize the impact of these parameters on grafting density.

Table 1: Effect of Reaction Temperature on Grafting Efficiency

Reaction Temperature (°C)Grafting Density (molecules/nm²)Observations
25 (Room Temperature)Low to ModerateSlower reaction kinetics may require longer reaction times.
60-80Moderate to HighOften represents a good balance between reaction rate and minimizing side reactions.[7]
>100High (with potential for side reactions)Increased reaction rate, but may also promote self-condensation and multilayer formation.[7]

Table 2: Influence of pH on Grafting Efficiency

pH of Reaction MediumGrafting EfficiencyKey Considerations
Acidic (pH 4-5)HighPromotes rapid hydrolysis of methoxy groups, making silanols available for reaction with the surface.[2][3]
Neutral (pH ~7)LowThe rates of both hydrolysis and condensation are at a minimum.[8]
Basic (pH 9-10)Moderate to HighAccelerates the condensation reaction, but can also increase the rate of self-condensation if not controlled.[3]

Table 3: Impact of PTMS Concentration on Surface Coverage

PTMS Concentration (in solvent)Surface CoveragePotential Issues
Low (e.g., <1% v/v)Sub-monolayer to monolayerMay result in incomplete surface coverage if the concentration is too low.
Moderate (e.g., 1-5% v/v)MonolayerOften the optimal range for achieving a uniform monolayer.
High (e.g., >5% v/v)Multilayer, potential for aggregatesIncreased likelihood of self-condensation and the formation of a non-uniform, thick polymer layer.[3]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the efficient grafting of this compound onto a silica substrate.

1. Materials and Reagents:

  • Silica substrate (e.g., silica nanoparticles, silicon wafers)

  • This compound (PTMS), 97% or higher purity

  • Anhydrous Toluene or Ethanol (B145695)

  • Deionized Water

  • Hydrochloric Acid (HCl) or Acetic Acid (for pH adjustment, optional)

  • Ammonia solution (for pH adjustment, optional)

  • Nitrogen or Argon gas (for inert atmosphere)

2. Equipment:

  • Round-bottom flask or reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Condenser

  • Schlenk line or glove box (for maintaining inert atmosphere)

  • Centrifuge (for nanoparticle separation)

  • Sonicator

  • Oven

3. Detailed Experimental Procedure:

Step 1: Silica Substrate Preparation and Activation

  • Cleaning: Thoroughly clean the silica substrate to remove any organic contaminants. For silica nanoparticles, this can be achieved by sonication in a series of solvents such as acetone, ethanol, and finally deionized water. For silicon wafers, a standard cleaning procedure (e.g., RCA clean) is recommended.

  • Activation: To maximize the number of surface silanol groups, an activation step is crucial.

    • Thermal Activation: Dry the silica particles in an oven at 120-150°C for at least 4 hours to remove physically adsorbed water.

    • Chemical Activation (Optional): For a more rigorous activation, treat the silica with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood. After treatment, rinse the silica extensively with deionized water until the pH is neutral.

Step 2: Silanization Reaction

  • Setup: Assemble the reaction apparatus (round-bottom flask, condenser) and ensure it is clean and dry. If using an inert atmosphere, purge the system with nitrogen or argon.

  • Silica Dispersion: Disperse the activated silica substrate in the chosen anhydrous solvent (e.g., toluene) in the reaction flask. Sonication may be used to ensure a uniform dispersion.

  • PTMS Solution Preparation: In a separate, dry container, prepare a solution of PTMS in the anhydrous solvent. The concentration will depend on the desired surface coverage (refer to Table 3).

  • Hydrolysis (Controlled): To initiate the hydrolysis of the methoxy groups on the PTMS, a controlled amount of water is needed. This can be achieved by using a solvent with a known, low water content, or by adding a small, precise amount of water to the PTMS solution and allowing it to pre-hydrolyze for a short period (e.g., 30 minutes) before adding it to the silica dispersion. The molar ratio of water to PTMS is a critical parameter to control.

  • Grafting Reaction: Slowly add the PTMS solution to the stirring silica dispersion. Heat the reaction mixture to the desired temperature (refer to Table 1) and allow it to react for a specified time (typically 2-24 hours).

Step 3: Post-Reaction Work-up

  • Separation: After the reaction is complete, cool the mixture to room temperature. For silica nanoparticles, separate them from the solution by centrifugation. For larger substrates, simply remove them from the reaction solution.

  • Washing: Wash the PTMS-grafted silica multiple times with the reaction solvent (e.g., toluene) to remove any unreacted PTMS and physisorbed molecules. A final wash with a more polar solvent like ethanol can also be performed.

  • Drying: Dry the functionalized silica in an oven at a moderate temperature (e.g., 80-100°C) for several hours to remove any remaining solvent.

Step 4: Characterization

  • Confirm the successful grafting of PTMS onto the silica surface using appropriate characterization techniques such as:

    • Fourier-Transform Infrared Spectroscopy (FTIR): Look for the appearance of characteristic peaks corresponding to the phenyl group.

    • Thermogravimetric Analysis (TGA): Quantify the amount of grafted PTMS by measuring the weight loss upon thermal decomposition of the organic phenyl groups.

    • X-ray Photoelectron Spectroscopy (XPS): Determine the elemental composition of the surface to confirm the presence of carbon and silicon from the PTMS.

    • Contact Angle Measurement: Assess the change in surface hydrophobicity after grafting.

Visualizing the Process: Diagrams

The following diagrams illustrate the key chemical reactions and a typical experimental workflow for PTMS grafting on silica.

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation PTMS This compound (Ph-Si(OCH₃)₃) Hydrolyzed_PTMS Hydrolyzed PTMS (Ph-Si(OH)₃) PTMS->Hydrolyzed_PTMS H₂O Water 3 H₂O Methanol 3 CH₃OH Hydrolyzed_PTMS2 Hydrolyzed PTMS (Ph-Si(OH)₃) Silica_Surface Silica Surface (-Si-OH) Grafted_Surface Grafted Silica Surface (-Si-O-Si(OH)₂-Ph) Silica_Surface->Grafted_Surface Condensation Water_byproduct H₂O G start Start silica_prep Silica Substrate Preparation & Activation start->silica_prep reaction_setup Reaction Setup (Inert Atmosphere) silica_prep->reaction_setup disperse_silica Disperse Silica in Anhydrous Solvent reaction_setup->disperse_silica grafting Grafting Reaction (Heating & Stirring) disperse_silica->grafting ptms_solution Prepare PTMS Solution in Anhydrous Solvent hydrolysis Controlled Hydrolysis of PTMS ptms_solution->hydrolysis hydrolysis->grafting workup Post-Reaction Work-up (Centrifugation & Washing) grafting->workup drying Drying workup->drying characterization Characterization (FTIR, TGA, XPS) drying->characterization end End characterization->end

References

Technical Support Center: Phenyltrimethoxysilane (PTMS) Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenyltrimethoxysilane (PTMS) films. The following sections offer insights into controlling layer thickness and addressing common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the thickness of a spin-coated PTMS film?

A1: The final thickness of a spin-coated this compound (PTMS) film is primarily determined by a combination of solution properties and processing parameters. Key factors include the concentration of the PTMS solution, the spin speed (angular velocity), and the duration of the spinning process. Higher concentrations of PTMS in the solvent will generally result in thicker films, while higher spin speeds and longer spinning times lead to thinner films due to greater centrifugal force and fluid shearing.

Q2: How does the hydrolysis and condensation of PTMS affect film formation?

A2: The formation of a stable PTMS film is dependent on the hydrolysis of its methoxy (B1213986) groups (-OCH₃) into reactive silanol (B1196071) groups (-OH), followed by the condensation of these silanol groups to form a cross-linked siloxane (Si-O-Si) network. The extent of these reactions prior to and during deposition can impact the solution viscosity and the final film structure. Incomplete hydrolysis may lead to a less stable film, while excessive condensation in the solution before coating can result in the formation of aggregates and a non-uniform film.

Q3: What is the role of curing in the preparation of PTMS films?

A3: Curing is a critical step that promotes the condensation of residual silanol groups within the deposited film, leading to a more densely cross-linked and stable siloxane network. The curing temperature and duration can influence the final film thickness and its mechanical and chemical properties. Higher curing temperatures can lead to further densification and a slight reduction in film thickness.

Q4: Can PTMS films be deposited using methods other than spin coating?

A4: Yes, besides spin coating, PTMS films can also be deposited using other techniques such as dip coating and chemical vapor deposition (CVD). In dip coating, the substrate is withdrawn from a PTMS solution at a controlled speed, and the film thickness is influenced by the withdrawal speed, solution viscosity, and solvent evaporation. Chemical vapor deposition involves the reaction of vaporized PTMS with a prepared substrate surface in a controlled environment, which is suitable for creating conformal coatings on complex geometries.

Troubleshooting Guide

This guide addresses common problems encountered during the deposition of PTMS films and provides potential causes and solutions.

Problem Possible Causes Suggested Solutions
Poor Film Uniformity (streaks, haze, patchiness) 1. Improper solution dispensing.2. Incorrect spin speed or acceleration.3. Contaminated substrate.4. Premature hydrolysis and condensation in the solution.5. High ambient humidity.1. Dispense the solution at the center of the substrate.2. Optimize spin speed and acceleration for even spreading.3. Ensure thorough substrate cleaning and hydroxylation.4. Prepare fresh silane (B1218182) solution before each use.5. Perform spin coating in a controlled, low-humidity environment.[1]
Film Peeling or Delamination 1. Incomplete curing.2. Poor substrate surface preparation (insufficient hydroxyl groups).3. Contamination at the substrate-film interface.1. Increase curing time or temperature within the recommended range.2. Ensure the substrate hydroxylation step is effective.3. Re-clean the substrate using appropriate solvents and/or plasma treatment.
Inconsistent Film Thickness Between Samples 1. Variations in ambient humidity or temperature.2. Inconsistent solution age or concentration.3. Variations in spin coater parameters.1. Perform experiments in a controlled environment.2. Use freshly prepared solution for each batch and verify concentration.3. Calibrate and regularly check the spin coater's speed and acceleration.
Presence of Pinholes or Comet Streaks 1. Particulate contamination on the substrate or in the solution.2. Aggregation of silane in the solution.1. Filter the PTMS solution before use. Ensure a cleanroom environment for coating.2. Prepare fresh solution and consider reducing the concentration.
Hydrophilic Surface After Coating 1. Incomplete monolayer formation.2. Presence of physically adsorbed (not covalently bonded) silane.1. Optimize solution concentration and spin coating parameters.2. Perform a thorough solvent rinse after deposition and before final curing.

Data Presentation: Factors Affecting PTMS Film Thickness

The following tables provide illustrative quantitative data on how different experimental parameters can affect the thickness of PTMS films. This data is based on general trends observed for organosilane films and should be used as a guideline for process development.

Table 1: Effect of PTMS Concentration on Film Thickness

PTMS Concentration in Isopropanol (B130326) (v/v %)Spin Speed (rpm)Curing Temperature (°C)Approximate Film Thickness (nm)
1300012010 - 20
2300012025 - 40
5300012060 - 80
103000120130 - 160

Table 2: Effect of Spin Speed on Film Thickness

PTMS Concentration in Isopropanol (v/v %)Spin Speed (rpm)Curing Temperature (°C)Approximate Film Thickness (nm)
2100012050 - 70
2200012035 - 50
2400012020 - 30
2600012015 - 25

Table 3: Effect of Curing Temperature on Film Thickness

PTMS Concentration in Isopropanol (v/v %)Spin Speed (rpm)Curing Temperature (°C)Approximate Film Thickness (nm)
230008030 - 40
2300012025 - 35
2300015020 - 30

Experimental Protocols

1. Spin Coating Deposition of PTMS Films

This protocol outlines a general procedure for depositing PTMS films on a silicon wafer.

  • Substrate Preparation:

    • Clean a silicon wafer by sonicating in acetone, followed by isopropanol, and finally deionized (DI) water (10 minutes each).

    • Dry the wafer with a stream of nitrogen gas.

    • Activate the surface to generate hydroxyl groups by treating it with an oxygen plasma for 5 minutes or immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.

    • Rinse the wafer thoroughly with DI water and dry with nitrogen.

  • Solution Preparation:

    • Prepare a solution of this compound in an anhydrous solvent (e.g., isopropanol or toluene) to the desired concentration (e.g., 1-10% v/v).

    • For controlled hydrolysis, a specific amount of water (e.g., in a 1:3 molar ratio of water to PTMS) can be added to the solution. The solution should be stirred for a set time (e.g., 1-24 hours) to allow for hydrolysis and partial condensation before use. It is recommended to prepare the solution fresh before use.

  • Spin Coating:

    • Place the prepared substrate on the spin coater chuck.

    • Dispense the PTMS solution onto the center of the substrate (e.g., 100-500 µL for a 1-inch wafer).

    • Start the spin coater. A two-step process is often used:

      • Spread Cycle: Spin at a low speed (e.g., 500 rpm) for 5-10 seconds to evenly spread the solution.

      • Thinning Cycle: Ramp up to a higher speed (e.g., 1000-6000 rpm) and spin for 30-60 seconds to achieve the desired thickness.

    • After the spin cycle, carefully remove the substrate.

  • Curing:

    • Place the coated substrate on a hotplate or in an oven.

    • Cure at a specific temperature (e.g., 100-150°C) for a set duration (e.g., 30-60 minutes) to promote the formation of a stable, cross-linked film.

2. Chemical Vapor Deposition (CVD) of PTMS Films

This protocol provides a general method for the vapor deposition of PTMS.

  • System Preparation:

    • Ensure the CVD reactor, vacuum pump, and precursor delivery lines are clean and leak-tight.

    • Place the cleaned and hydroxylated substrate inside the reactor.

  • Deposition Process:

    • Evacuate the reactor to a base pressure of a few Torr.

    • Heat the substrate to the desired deposition temperature (e.g., 150°C).

    • Heat the PTMS precursor in a bubbler to a temperature that provides sufficient vapor pressure (e.g., 60-80°C).

    • Introduce the PTMS vapor into the reactor using a carrier gas (e.g., dry nitrogen or argon) for a set deposition time. The flow rate of the carrier gas and the deposition time will influence the film thickness.

    • After deposition, stop the precursor flow and allow the substrate to cool under vacuum or in an inert atmosphere.

Visualizations

G cluster_0 Solution Preparation cluster_1 Film Deposition & Curing PTMS This compound (Ph-Si(OCH₃)₃) Water Water (H₂O) Hydrolyzed_PTMS Hydrolyzed PTMS (Ph-Si(OH)₃) PTMS->Hydrolyzed_PTMS Hydrolysis Condensed_Film Cross-linked PTMS Film (Siloxane Network) Hydrolyzed_PTMS->Condensed_Film Condensation (Spin Coating/CVD + Curing) G start Start prep_substrate Substrate Preparation (Cleaning & Hydroxylation) start->prep_substrate spin_coat Spin Coating (Dispense, Spread, Thin) prep_substrate->spin_coat prep_solution PTMS Solution Preparation prep_solution->spin_coat cure Curing (Hotplate/Oven) spin_coat->cure end End cure->end G rect_node rect_node issue Film Thickness Issue? too_thick Too Thick? issue->too_thick Yes too_thin Too Thin? issue->too_thin No sol_conc_thick Decrease PTMS Concentration too_thick->sol_conc_thick spin_speed_thick Increase Spin Speed too_thick->spin_speed_thick sol_conc_thin Increase PTMS Concentration too_thin->sol_conc_thin spin_speed_thin Decrease Spin Speed too_thin->spin_speed_thin

References

Technical Support Center: Phenyltrimethoxysilane Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the control of the hydrolysis rate of Phenyltrimethoxysilane (PTMS). It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the hydrolysis of this compound.

Issue 1: Hydrolysis reaction is too slow.

  • Possible Causes:

    • Neutral pH of the reaction medium.

    • Low reaction temperature.

    • Absence of a suitable catalyst.

    • Use of a non-polar solvent or insufficient water.

    • Low concentration of reactants.

  • Troubleshooting Steps:

    • Adjust pH: The hydrolysis rate of alkoxysilanes is slowest at a neutral pH of around 7.[1] The reaction is catalyzed by both acids and bases.[2] For non-amino silanes, adjusting the pH to a range of 3 to 5 with an acid like HCl or acetic acid can significantly accelerate the hydrolysis.[3][4]

    • Increase Temperature: Like most chemical reactions, increasing the temperature will increase the rate of hydrolysis.[3][5]

    • Introduce a Catalyst:

      • Acid Catalysts: HCl and acetic acid are commonly used.[4] Acid catalysis proceeds by protonation of the alkoxy group, making it a better leaving group.[6]

      • Base Catalysts: Ammonia or other amines can be used. Base catalysis involves the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom.[2]

      • Organometallic Catalysts: Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), and metal acetylacetonates (B15086760) can catalyze hydrolysis, especially in non-aqueous solutions.[7] Rare earth metal salts like europium (III) triflate have also been shown to be effective catalysts.[8]

    • Optimize Solvent System: The choice of solvent is crucial.[5] Using a co-solvent like ethanol (B145695) or methanol (B129727) can improve the solubility of PTMS in water.[7] The presence of water is essential for hydrolysis to occur.[6]

    • Increase Reactant Concentration: A higher concentration of the silane (B1218182) coupling agent will generally speed up the hydrolysis reaction.[3]

Issue 2: Precipitate or gel forms prematurely.

  • Possible Causes:

    • The condensation reaction is proceeding too quickly relative to the hydrolysis.

    • Inappropriate pH, which favors condensation.

    • High concentration of silane.

  • Troubleshooting Steps:

    • Control pH: The rate of condensation is also pH-dependent. Under acidic conditions, hydrolysis is generally faster than condensation, which can help to prevent premature gelation.[1][9] In contrast, in a basic medium, condensation of partially hydrolyzed alkoxysilanes may occur before complete hydrolysis.[1]

    • Manage Temperature: While higher temperatures increase the hydrolysis rate, they also accelerate the condensation rate.[5] A moderate temperature should be chosen to balance these two effects.

    • Adjust Catalyst: The type of catalyst can influence the relative rates of hydrolysis and condensation. For example, using acetic acid as a catalyst with an excess of water can lead to the completion of hydrolysis before significant polycondensation begins.[4]

    • Control Water Concentration: The water-to-silane ratio is a key factor.[10] While sufficient water is needed for hydrolysis, an excessive amount in the presence of certain catalysts can accelerate condensation.

Issue 3: Inconsistent or non-reproducible results.

  • Possible Causes:

    • Variability in starting material purity.

    • Inconsistent pH or temperature control.

    • Atmospheric moisture affecting the reagents.

    • Differences in mixing or addition rates.

  • Troubleshooting Steps:

    • Use High-Purity Reagents: Ensure the PTMS, solvents, and water are of high purity.

    • Precise Control of Reaction Conditions: Maintain tight control over pH, temperature, and reactant concentrations. Use a temperature-controlled reaction vessel and a calibrated pH meter.

    • Work in a Controlled Atmosphere: Handle PTMS and prepare solutions in a dry atmosphere (e.g., under nitrogen or argon) to prevent uncontrolled hydrolysis from atmospheric moisture.

    • Standardize Procedures: Follow a consistent and detailed experimental protocol, including the order and rate of reagent addition and stirring speed.

Frequently Asked Questions (FAQs)

Q1: What is the basic mechanism of this compound (PTMS) hydrolysis?

A1: The hydrolysis of PTMS is a multi-step process. First, the three methoxy (B1213986) groups (-OCH₃) on the silicon atom are sequentially replaced by hydroxyl groups (-OH) in the presence of water to form silanols and release methanol.[11] This is the hydrolysis step. These reactive silanol (B1196071) groups can then react with each other to form siloxane bonds (Si-O-Si), leading to the formation of dimers, oligomers, and eventually a crosslinked silicone resin.[11] This second step is called condensation.

Q2: How does pH affect the hydrolysis rate of PTMS?

A2: The pH of the solution has a significant impact on the hydrolysis rate. The rate is at its minimum at a neutral pH (around 7) and is accelerated by both acidic and basic conditions.[1][2] Under acidic conditions, the reaction is initiated by the protonation of an alkoxy group.[6] Under basic conditions, it proceeds via nucleophilic attack by a hydroxide ion on the silicon atom.[2]

Q3: What catalysts can be used to control the hydrolysis of PTMS?

A3: A variety of catalysts can be used, including:

  • Acids: Hydrochloric acid (HCl) and acetic acid are common choices.[4]

  • Bases: Ammonia and various amines can be used.

  • Organometallic compounds: Organotin compounds like dibutyltin dilaurate (DBTDL) are effective.[7]

  • Rare earth metal salts: Salts like europium (III) triflate can also catalyze the reaction.[8]

Q4: What is the role of the solvent in PTMS hydrolysis?

A4: The solvent plays a critical role in the hydrolysis of PTMS. Since PTMS is hydrophobic, a co-solvent like ethanol or methanol is often used to increase its solubility in the aqueous reaction medium.[7] The choice of solvent can also influence the reaction rate.

Q5: How can I monitor the progress of the hydrolysis reaction?

A5: Several analytical techniques can be used to monitor the hydrolysis of PTMS in situ:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of methoxy protons and the appearance of methanol protons.[7] ²⁹Si NMR is a direct method to observe the changes in the silicon environment as hydrolysis and condensation proceed.[7][12]

  • Fourier Transform Infrared (FTIR) Spectroscopy: The reaction can be followed by observing the decrease in the Si-O-C stretching bands (around 1100-1000 cm⁻¹) and the appearance of a broad band for the Si-OH stretch (around 3700-3200 cm⁻¹).[12]

  • Raman Spectroscopy: This technique can also provide information about the hydrolysis and condensation reactions.[13]

Q6: Does the phenyl group affect the hydrolysis rate?

A6: Yes, the organic group attached to the silicon atom influences the hydrolysis rate. The phenyl group is an electron-withdrawing group, which can affect the electron density at the silicon atom and thus its susceptibility to nucleophilic attack.[14] The bulky nature of the phenyl group can also introduce steric effects.[4]

Quantitative Data

The rate of hydrolysis is highly dependent on the specific experimental conditions. The following table summarizes some reported kinetic data for the hydrolysis of this compound and related compounds for comparative purposes.

SilaneCatalystSolventTemperatureRate Constant (k)Reference
This compoundK₂CO₃THF / WaterN/A2.87 ± 0.14 x 10⁻⁸ M⁻²·³ s⁻¹[15]
PhenyltriethoxysilaneAcidic MediaN/AN/AKinetic characteristics studied via ²⁹Si NMR[14]
PhenyltriethoxysilaneHClEthanol / WaterN/AHydrolysis and polycondensation occur simultaneously[4]
PhenyltriethoxysilaneAcetic AcidEthanol / WaterN/APolycondensation proceeds after hydrolysis is complete[4]

Experimental Protocols

Protocol 1: Monitoring PTMS Hydrolysis by ¹H NMR Spectroscopy

  • Sample Preparation:

    • In an NMR tube, dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆).

    • Add a known amount of water and the chosen catalyst (e.g., a small amount of acid or base).

    • Include an internal standard with a known concentration for quantitative analysis.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum immediately after mixing the components (t=0).

    • Continue to acquire spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signal corresponding to the methoxy protons of PTMS and the signal of the methyl protons of the methanol byproduct.

    • Plot the concentration of PTMS and methanol as a function of time to determine the reaction kinetics.

Protocol 2: In-situ Monitoring of PTMS Hydrolysis using FTIR Spectroscopy

  • Instrumentation:

    • Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.

  • Reaction Setup:

    • In a reaction vessel, mix the PTMS, solvent, water, and catalyst.

    • Immerse the ATR probe into the reaction mixture.

  • Data Acquisition:

    • Record an initial FTIR spectrum of the mixture.

    • Continuously record spectra over time.

  • Data Analysis:

    • Monitor the decrease in the absorbance of the Si-O-C stretching band (around 1080-1100 cm⁻¹) and the increase in the broad absorbance of the Si-OH stretching band (around 3200-3600 cm⁻¹).[16]

    • The concentration of the silane can be determined at different time points to calculate the reaction rate.[16]

Visualizations

Hydrolysis_Condensation PTMS This compound (Ph-Si(OCH₃)₃) Hydrolysis1 Phenyl(dimethoxy)silanol (Ph-Si(OCH₃)₂(OH)) PTMS->Hydrolysis1 + H₂O - CH₃OH Hydrolysis2 Phenyl(methoxy)silanediol (Ph-Si(OCH₃)(OH)₂) Hydrolysis1->Hydrolysis2 + H₂O - CH₃OH Condensation Siloxane Network (Ph-SiO₁.₅)n Hydrolysis1->Condensation - H₂O Hydrolysis3 Phenylsilanetriol (Ph-Si(OH)₃) Hydrolysis2->Hydrolysis3 + H₂O - CH₃OH Hydrolysis2->Condensation - H₂O Hydrolysis3->Condensation - H₂O

Caption: Hydrolysis and condensation pathway of this compound.

Troubleshooting_Workflow Start Start: Hydrolysis Issue Problem Identify the Problem Start->Problem SlowRate Rate Too Slow Problem->SlowRate Slow PrematureGel Premature Gelation Problem->PrematureGel Fast/Gel Inconsistent Inconsistent Results Problem->Inconsistent Inconsistent AdjustpH Adjust pH (Acidic/Basic) SlowRate->AdjustpH IncreaseTemp Increase Temperature SlowRate->IncreaseTemp AddCatalyst Add Catalyst SlowRate->AddCatalyst ControlpH Control pH (Acidic) PrematureGel->ControlpH ControlTemp Moderate Temperature PrematureGel->ControlTemp Standardize Standardize Protocol Inconsistent->Standardize CheckPurity Check Reagent Purity Inconsistent->CheckPurity End End: Problem Resolved AdjustpH->End IncreaseTemp->End AddCatalyst->End ControlpH->End ControlTemp->End Standardize->End CheckPurity->End

Caption: Troubleshooting workflow for PTMS hydrolysis issues.

Experimental_Workflow Start Start: Monitor Hydrolysis Prepare Prepare Reagents (PTMS, Solvent, H₂O, Catalyst) Start->Prepare Mix Mix Reagents in Reaction Vessel / NMR tube Prepare->Mix AcquireData Acquire Initial Spectrum (FTIR / NMR) Mix->AcquireData Monitor Monitor Spectral Changes Over Time AcquireData->Monitor Analyze Analyze Data: - Peak Integration - Absorbance Change Monitor->Analyze Reaction Progressing Kinetics Determine Reaction Kinetics Analyze->Kinetics End End: Reaction Profiled Kinetics->End

Caption: Experimental workflow for monitoring PTMS hydrolysis.

References

Technical Support Center: Phenyltrimethoxysilane (PTMS) Sol-Gel Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing premature gelation during Phenyltrimethoxysilane (PTMS) sol-gel reactions.

Troubleshooting Guide: Avoiding Premature Gelation

Premature gelation is a common issue in PTMS sol-gel synthesis, leading to unusable materials and inconsistent results. This guide outlines potential causes and their corresponding solutions to maintain a stable sol.

Problem Potential Cause Recommended Solution
Rapid Gelation Upon Water/Catalyst Addition High rate of hydrolysis and condensation reactions.- Control Water Addition: Add water slowly and dropwise to the PTMS/solvent mixture under vigorous stirring to ensure homogeneity and control the reaction rate. - Dilution: Increase the solvent-to-precursor ratio to lower the concentration of reactive species.[1] - Temperature Control: Conduct the reaction at a lower temperature (e.g., room temperature or below) to slow down reaction kinetics.[2][3]
Inconsistent Gelation Times Fluctuations in ambient moisture, temperature, or inaccuracies in measurements.- Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[4] - Consistent Environment: Maintain a consistent reaction temperature using a water or oil bath.[3] - Accurate Measurements: Use precise measurement tools for all reagents.
Gelation During Storage Continued condensation reactions in the sol.- pH Adjustment: Adjust the pH of the sol to a range where condensation is slower. For silanes, the rate of condensation is slowest around pH 4.[5] - Low Temperature Storage: Store the sol at a low temperature (e.g., in a refrigerator) to significantly reduce the rate of condensation.
Localized Gel Formation Poor mixing and localized high concentrations of water or catalyst.- Vigorous Stirring: Ensure continuous and vigorous stirring throughout the addition of reagents and during the initial reaction period. - Solvent Choice: Use a mutual solvent, like an alcohol, to ensure the immiscible alkoxide and water remain in a single phase.[6]
Effect of Catalyst The type and concentration of the catalyst significantly affect hydrolysis and condensation rates.- Acid Catalysis: Acid catalysts (e.g., HCl, acetic acid) generally lead to faster hydrolysis than condensation, resulting in more linear or weakly branched polymers, which can delay gelation.[7][8] - Base Catalysis: Base catalysts (e.g., NH₄OH) tend to promote condensation over hydrolysis, leading to more highly cross-linked structures and potentially faster gelation.[8] - Catalyst Concentration: Use the minimum effective concentration of the catalyst. Higher concentrations accelerate both hydrolysis and condensation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of premature gelation in PTMS sol-gel reactions?

A1: Premature gelation in PTMS sol-gel reactions is primarily caused by rapid and uncontrolled hydrolysis and condensation rates.[8] this compound has three reactive methoxy (B1213986) groups that, in the presence of water and a catalyst, hydrolyze to form silanol (B1196071) groups (Si-OH).[9] These silanol groups then undergo condensation to form siloxane (Si-O-Si) bonds, creating a three-dimensional network that results in gelation.[9] Factors that accelerate these reactions, such as high water content, high catalyst concentration, and elevated temperatures, can lead to premature gelation.[2][10][11]

Q2: How does the water-to-silane ratio affect gelation?

A2: The molar ratio of water to silane (B1218182) (PTMS) is a critical parameter. A stoichiometric amount of water is required for complete hydrolysis. However, an excess of water can significantly accelerate the hydrolysis rate, leading to a rapid increase in the concentration of reactive silanol groups and promoting faster condensation and gelation.[12][13] Conversely, too little water will result in incomplete hydrolysis and an unstable sol. It is crucial to carefully control this ratio to achieve the desired reaction kinetics.

Q3: Can the choice of solvent prevent gelation?

A3: Yes, the solvent plays a crucial role. PTMS and water are immiscible, so a mutual solvent, typically an alcohol like ethanol (B145695) or methanol (B129727), is necessary to create a homogeneous reaction mixture.[6] The solvent also serves to dilute the reactants, which can slow down the reaction rate and delay the onset of gelation.[1] The type of alcohol can also influence the reaction kinetics; for instance, methanol can lead to faster hydrolysis rates compared to ethanol for some silanes.[2]

Q4: What is the role of pH in controlling the sol-gel process?

A4: The pH of the solution, determined by the catalyst, has a profound effect on the relative rates of hydrolysis and condensation.[6][14][15]

  • Acidic Conditions (pH < 7): Hydrolysis is generally faster than condensation. This leads to the formation of more linear, less branched polymer chains, which can delay the formation of a rigid gel network.[8] The condensation rate is at a minimum around a pH of 4.[5]

  • Basic Conditions (pH > 7): Condensation is typically faster than hydrolysis. This results in the formation of more compact, highly branched, and cross-linked structures, which often leads to faster gelation.[8]

Q5: My sol turned cloudy and formed a precipitate instead of a gel. What happened?

A5: Cloudiness and precipitation are often signs of uncontrolled, rapid condensation, especially under neutral or less acidic conditions.[1] This can happen if the concentration of the precursor is too high or if the pH is in a range that favors rapid particle growth and aggregation over the formation of a continuous gel network. To avoid this, ensure proper dilution, use a suitable catalyst to control the pH, and maintain vigorous stirring.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stable PTMS Sol

This protocol provides a baseline for preparing a stable PTMS sol, which can be modified for specific applications.

  • Substrate Preparation: Thoroughly clean the substrate by sonicating in acetone, followed by isopropanol, and then rinsing with deionized water. Dry the substrate with a stream of nitrogen.[16]

  • Solution Preparation:

    • In a clean, dry flask, add the desired amount of this compound (PTMS) to the chosen solvent (e.g., ethanol).

    • Stir the mixture vigorously using a magnetic stirrer.

  • Hydrolysis:

    • Prepare a separate solution of deionized water, solvent, and the chosen catalyst (e.g., hydrochloric acid or ammonium (B1175870) hydroxide).

    • Add the water/catalyst solution to the PTMS solution dropwise while maintaining vigorous stirring.

  • Aging:

    • After the complete addition of the water/catalyst solution, allow the sol to stir for a specified period (e.g., 1-24 hours) at a controlled temperature. This aging step allows for the controlled progression of hydrolysis and condensation.

  • Storage:

    • If not used immediately, store the sol in a sealed container at a low temperature (e.g., 4 °C) to slow down further reactions.

Quantitative Data Summary

ParameterRecommended Range/ValueEffect on Gelation
Water : PTMS Molar Ratio 1.5 - 4Higher ratios increase hydrolysis rate, potentially leading to faster gelation.[6][12]
Catalyst (Acidic, e.g., HCl) pH 2-4Promotes slower condensation, delaying gelation.[5]
Catalyst (Basic, e.g., NH₄OH) pH 8-10Promotes rapid condensation, leading to faster gelation.
Temperature 20 - 40 °CHigher temperatures accelerate both hydrolysis and condensation.[2][3]
PTMS Concentration 0.1 - 1 M in solventHigher concentrations can lead to faster gelation.[12]

Visualizations

PTMS Sol-Gel Reaction Pathway

PTMS_Reaction_Pathway PTMS This compound (PTMS) Silanol Phenylsilanetriol (Si-OH) PTMS->Silanol Hydrolysis H2O Water (H₂O) H2O->Silanol Hydrolysis Catalyst Catalyst (Acid or Base) Catalyst->Silanol Hydrolysis Oligomers Sol (Oligomers) Silanol->Oligomers Condensation Methanol Methanol (CH₃OH) Silanol->Methanol Gel Gel Network (Si-O-Si) Oligomers->Gel Further Condensation Byproduct_H2O Water (H₂O) Oligomers->Byproduct_H2O

Caption: Reaction pathway for the hydrolysis and condensation of this compound.

Experimental Workflow to Avoid Premature Gelation

Gelation_Avoidance_Workflow start Start prep_reagents Prepare PTMS/Solvent and Water/Catalyst Solutions start->prep_reagents control_temp Set Reaction Temperature (e.g., Room Temp) prep_reagents->control_temp add_dropwise Add Water/Catalyst Solution Dropwise with Vigorous Stirring control_temp->add_dropwise age_sol Age the Sol with Continued Stirring add_dropwise->age_sol check_viscosity Monitor Viscosity age_sol->check_viscosity stable_sol Stable Sol Achieved check_viscosity->stable_sol Viscosity Stable gelation Premature Gelation check_viscosity->gelation Rapid Increase adjust Adjust Parameters: - Dilute further - Lower temperature - Adjust pH adjust->prep_reagents Restart gelation->adjust

Caption: Workflow for controlled PTMS sol-gel synthesis to prevent premature gelation.

References

Validation & Comparative

Phenyltrimethoxysilane: A Comparative Guide to Silane Coupling Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of materials science, the interface between organic and inorganic materials is a critical frontier. Silane (B1218182) coupling agents are the molecular bridges that enable durable and high-performance composites, adhesives, and coatings. Among these, Phenyltrimethoxysilane (PTMS) stands out for its unique aromatic structure, imparting distinct properties compared to other commonly used silane coupling agents. This guide provides an objective comparison of PTMS with other silanes, supported by experimental data and detailed methodologies, to aid in the selection of the optimal agent for your research and development needs.

Performance Comparison of Silane Coupling Agents

The efficacy of a silane coupling agent is determined by its ability to enhance adhesion, improve mechanical properties of composites, and modify surface characteristics. This section provides a comparative overview of this compound against other common silanes, with quantitative data summarized for clarity.

Surface Modification: Hydrophobicity

The hydrophobicity of a treated surface is a key indicator of the effectiveness of the silane coupling agent in altering surface energy. This is typically quantified by measuring the water contact angle; a higher contact angle indicates greater hydrophobicity.

A comparative study on the water contact angles of various silane-modified silicon dioxide surfaces provides valuable insights into the performance of this compound (represented by its ethoxy analog, Phenyltriethoxysilane or PTS) relative to other silanes.

Silane Coupling AgentAbbreviationWater Contact Angle (°)
PhenyltriethoxysilanePTS73[1]
(3-Aminopropyl)triethoxysilaneAPTESNot specified
Chlorotrimethylsilane-Not specified
MethyltrichlorosilaneMTS140[1]
Octyltriethoxysilane (C8)OTS-899[1]
Octadecyltrichlorosilane (C18)OTS-18104-106[1]
Unmodified SiO₂-25[1]

Table 1: Comparison of water contact angles on silane-modified SiO₂ surfaces.

The data indicates that while Phenyltriethoxysilane significantly increases the hydrophobicity of the silica (B1680970) surface compared to the unmodified substrate, long-chain alkylsilanes like octyl- and octadecyl-silanes, and particularly methyltrichlorosilane, can impart even greater water repellency.[1] The phenyl group in PTMS provides a moderate level of hydrophobicity, which can be advantageous in applications where a balance between hydrophobicity and compatibility with polar resins is required.

Adhesion Promotion

The primary function of a silane coupling agent is to improve the adhesion between an inorganic substrate and an organic polymer matrix. This is often quantified by measuring the shear bond strength of an adhesive joint.

While direct comparative studies with a broad range of silanes are limited, a study on the adhesion of a resin composite to silica-coated titanium provides some context. Although this compound was not directly tested, the data for other functional silanes can be used for inference. For instance, a blend of 3-acryloxypropyltrimethoxysilane and a crosslinking silane yielded a shear bond strength of 11.3 MPa.[2] The performance of this compound in similar systems would be influenced by the reactivity of its phenyl group with the specific polymer matrix.

Reinforcement in Polymer Composites

Silane coupling agents are crucial for enhancing the mechanical properties of filled polymer composites by improving the dispersion of the filler and strengthening the filler-matrix interface.

In a study on kenaf fiber reinforced poly(lactic acid)/poly(butylene adipate-co-terephthalate) blends, the addition of (3-aminopropyl)trimethoxysilane (APTMS) and (3-aminopropyl)triethoxysilane (APTES) significantly improved mechanical properties.[3] For instance, the tensile strength increased by up to 42.46%, flexural strength by 62.71%, and impact strength by 22.00% with the addition of APTMS.[3] While direct comparative data for PTMS in the same composite system is not available, the phenyl group of PTMS is known to enhance thermal stability and can improve compatibility with aromatic polymer matrices.[4]

Experimental Protocols

Detailed and reproducible experimental methodologies are paramount for the accurate assessment of material performance. This section outlines typical protocols for the key experiments cited in this guide.

Protocol for Surface Treatment with Silane Coupling Agents

This protocol describes a common method for treating glass fibers with a silane coupling agent.

Materials:

  • Glass fibers

  • Silane coupling agent (e.g., this compound)

  • Methanol (B129727)

  • Deionized water

  • Acetic acid (optional, for pH adjustment)

  • Beakers

  • Magnetic stirrer and stir bar

  • Drying oven

Procedure:

  • Cleaning: The glass fibers are first fired at 500°C for 2 hours in an ambient atmosphere to burn off any organic sizing agents on their surface.[5]

  • Solution Preparation: A 1 wt% solution of the silane coupling agent is prepared in a co-solvent of methanol and deionized water (e.g., 80/20 wt% ratio).[5] For many silanes, the pH of the solution is adjusted to between 3.5 and 5.5 with acetic acid to promote hydrolysis.[6][7]

  • Hydrolysis: The silane solution is stirred for approximately 30 minutes to allow for the hydrolysis of the methoxy (B1213986) or ethoxy groups to silanols.[5][6]

  • Immersion: The cleaned glass fibers are immersed in the hydrolyzed silane solution for a set period, typically 30 minutes.[5][6]

  • Drying and Curing: The treated fibers are then dried in an oven at 110°C for a short period (e.g., 5-30 minutes) followed by a longer curing period at room temperature (e.g., 24 hours) or a higher temperature bake.[5][6][7]

Experimental Workflow for Silane Surface Treatment

G cluster_0 Substrate Preparation cluster_1 Silane Solution Preparation cluster_2 Surface Treatment cluster_3 Drying and Curing Cleaning Clean Substrate (e.g., Firing Glass Fibers at 500°C) Immersion Immerse Substrate (30 min) Cleaning->Immersion PrepareSolvent Prepare Co-solvent (e.g., Methanol/Water) AddSilane Add Silane Coupling Agent (e.g., 1 wt% PTMS) PrepareSolvent->AddSilane AdjustpH Adjust pH (e.g., 3.5-5.5 with Acetic Acid) AddSilane->AdjustpH Hydrolysis Hydrolyze Silane (Stir for 30 min) AdjustpH->Hydrolysis Hydrolysis->Immersion Drying Initial Drying (e.g., 110°C for 5-30 min) Immersion->Drying Curing Final Curing (e.g., 24h at Room Temp) Drying->Curing

Caption: Workflow for surface treatment of substrates with silane coupling agents.

Protocol for Measuring Water Contact Angle

The sessile drop method is a common technique for determining the static contact angle of a liquid on a solid surface.

Equipment:

  • Contact angle goniometer with a light source and camera

  • Microsyringe for dispensing droplets

  • Vibration-free table

Procedure:

  • Sample Preparation: The silane-treated substrate is placed on the sample stage of the goniometer.

  • Droplet Deposition: A small droplet of deionized water (typically 2-5 µL) is carefully dispensed from the microsyringe onto the surface of the substrate.

  • Image Capture: A high-resolution image of the droplet profile is captured as soon as the droplet stabilizes on the surface.

  • Angle Measurement: The software of the contact angle goniometer is used to analyze the captured image and determine the angle formed at the three-phase (solid-liquid-gas) contact point.

  • Replication: The measurement is repeated at multiple locations on the surface and on several replicate samples to ensure statistical significance.

Protocol for Shear Bond Strength Testing

This protocol outlines a typical procedure for evaluating the adhesion strength of a bonded joint.

Materials and Equipment:

  • Substrates (e.g., metal plates, ceramic blocks)

  • Silane coupling agent

  • Adhesive (e.g., resin composite)

  • Universal testing machine with a shear test fixture

Procedure:

  • Substrate Preparation: The surfaces of the substrates to be bonded are cleaned and treated with the silane coupling agent according to the protocol described above.

  • Bonding: The adhesive is applied to the treated surface of one substrate, and the second substrate is brought into contact to form a lap shear or butt joint with a defined bond area.

  • Curing: The adhesive is cured according to the manufacturer's instructions.

  • Testing: The bonded specimen is mounted in the shear test fixture of the universal testing machine. A shear load is applied at a constant crosshead speed until the bond fails.

  • Data Analysis: The shear bond strength is calculated by dividing the maximum load at failure by the bond area, typically expressed in Megapascals (MPa).

Signaling Pathways and Mechanisms

The effectiveness of silane coupling agents stems from their dual-functional nature, allowing them to form a stable bridge between inorganic and organic materials.

Mechanism of Silane Coupling

G cluster_0 Silane Hydrolysis cluster_1 Interaction with Inorganic Substrate cluster_2 Interaction with Organic Polymer Silane R-Si(OCH₃)₃ (Silane Ester) H2O H₂O Silane->H2O Silanol (B1196071) R-Si(OH)₃ (Silanol) H2O->Silanol Hydrolysis Substrate Inorganic Substrate (with -OH groups) Silanol->Substrate Adsorption H_Bonding Hydrogen Bonding Silanol->H_Bonding Interpenetration Interpenetrating Polymer Networks Silanol->Interpenetration Covalent_Bonding_Polymer Covalent Bonding (R-group reaction) Silanol->Covalent_Bonding_Polymer Substrate->H_Bonding Covalent_Bonding Covalent Bonding (Si-O-Substrate) H_Bonding->Covalent_Bonding Condensation Polymer Organic Polymer Matrix Polymer->Interpenetration Polymer->Covalent_Bonding_Polymer

Caption: General mechanism of action for silane coupling agents at the interface.

  • Hydrolysis: The alkoxy groups (e.g., methoxy) on the silicon atom of the silane hydrolyze in the presence of water to form reactive silanol groups (-Si-OH).[4]

  • Condensation and Bonding to the Inorganic Surface: The silanol groups can then condense with hydroxyl groups present on the surface of the inorganic substrate (e.g., glass, silica, metal oxides) to form stable, covalent Si-O-Substrate bonds. They can also self-condense to form a polysiloxane network at the interface.

  • Interaction with the Organic Matrix: The organofunctional group ('R' group) of the silane, which is tailored to be compatible with the polymer matrix, interacts with the organic resin. This interaction can be through covalent bonding (if the 'R' group is reactive, e.g., vinyl, epoxy, amino) or through physical entanglement and the formation of interpenetrating polymer networks.

In the case of This compound , the phenyl group is the organofunctional component. While not as reactive as epoxy or amino groups, the phenyl group can enhance thermal stability and provide good compatibility with aromatic polymers like polyesters and polycarbonates.[4] Its moderate hydrophobicity also makes it a suitable choice for applications requiring a balance of water repellency and adhesion to various resins.

Conclusion

This compound is a versatile silane coupling agent that offers a unique combination of thermal stability and moderate hydrophobicity due to its aromatic phenyl group. While long-chain alkylsilanes may provide superior water repellency, and silanes with reactive functional groups like amino or epoxy moieties can offer stronger covalent bonding to specific polymer matrices, PTMS is a valuable tool for researchers working with aromatic polymers or in applications where high thermal resistance is critical. The selection of the optimal silane coupling agent will always depend on the specific substrates, polymer matrix, and performance requirements of the application. The experimental protocols and comparative data presented in this guide provide a foundation for making informed decisions in the development of advanced materials.

References

A Comparative Guide to Phenyltrimethoxysilane-Treated Surfaces for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of Phenyltrimethoxysilane (PTMS) for surface modification, offering a comparative perspective against other common silanizing agents. This guide provides supporting experimental data and detailed protocols to inform material selection and experimental design in scientific research and drug development.

This compound (PTMS) is an organosilicon compound widely utilized for the hydrophobic modification of surfaces. Its phenyl group imparts significant non-polar characteristics, making it an effective agent for increasing the water repellency of various substrates. This property is crucial in a multitude of applications, from enhancing the dispersion of inorganic fillers in polymer matrices to creating biocompatible and non-fouling surfaces for medical devices.[1][2] This guide offers a comparative overview of the surface characteristics imparted by PTMS and other commonly used silane (B1218182) coupling agents, supported by quantitative data from various analytical techniques.

Performance Comparison: this compound vs. Alternative Silanes

The selection of a silane coupling agent is dictated by the desired surface properties, such as hydrophobicity, surface energy, and chemical functionality. This section provides a quantitative comparison of surfaces treated with PTMS against those modified with other common silanes, including aminosilanes like (3-Aminopropyl)triethoxysilane (APTES) and alkylsilanes like Octadecyltrimethoxysilane (OTS).

Surface Wettability and Energy

A key indicator of successful hydrophobic surface modification is the static water contact angle. A higher contact angle signifies greater hydrophobicity. The surface free energy, which can be calculated from contact angle measurements with different liquids, provides further insight into the surface's polarity and dispersive characteristics.[3][4][5]

Silane Coupling AgentSubstrateWater Contact Angle (°)Surface Free Energy (mN/m)Reference
This compound (PTMS) Silica (B1680970)~73Not specified[6]
(3-Aminopropyl)triethoxysilane (APTES)Glass40 - 65Not specified[7]
(3-Aminopropyl)triethoxysilane (APTES)Silicon Dioxide93.6Not specified[8]
Octadecyltrichlorosilane (OTS)Silica~104Not specified[6]
Octadecyltrichlorosilane (OTS)PET Fabric152.4 ± 0.8Not specified[9]
UntreatedSilica~25Not specified[6]
UntreatedGlass≤ 5 to 30Not specified[7]

Note: The variability in reported contact angles can be attributed to differences in substrate preparation, silane concentration, reaction time, and temperature.

Surface Chemistry: Elemental Composition (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique that provides the elemental composition and chemical state of the top few nanometers of a surface. This data is crucial for confirming the successful deposition of the silane layer and determining the density of functional groups.[10][11]

Silane Coupling AgentSubstrateAtomic Concentration (%)Reference
C 1s N 1s
This compound (PTMS) treated Alumina--
(3-Aminopropyl)triethoxysilane (APTES)PDMS-6.2
(3-Aminopropyl)triethoxysilane (APTES)Aluminum33.642.38
(3-Aminopropyl)trimethoxysilane (APTMS)Silica-Present

Note: The presence of nitrogen (N 1s) is a key indicator of successful APTES deposition. For PTMS, an increase in the carbon-to-silicon ratio would be expected.

Surface Topography: Roughness (AFM)

Atomic Force Microscopy (AFM) provides high-resolution, three-dimensional images of a surface, allowing for the quantification of surface roughness. The morphology of the silane layer, whether a smooth monolayer or aggregated multilayers, can significantly impact its performance.[12][13]

Silane Coupling AgentSubstrateRoughness (Rq or Ra, nm)ObservationReference
This compound (PTMS) treated -Not specified--
(3-Aminopropyl)triethoxysilane (APTES)SiliconRa = 0.28Formation of a relatively rough layer with islands due to polymerization.[14]
(3-Aminopropyl)triethoxysilane (APTES)Glassrms < 0.15Relatively smooth surfaces.[15]
(3-Aminopropyl)dimethylethoxysilane (APDMES)Silica-Self-limited monolayer.[6]
UntreatedSiliconRa = 0.09Smooth surface.[14]

Note: Rq refers to the root mean square roughness, and Ra refers to the arithmetic average roughness.

Experimental Protocols

Detailed methodologies are essential for the successful and reproducible characterization of silane-treated surfaces.

Protocol 1: Surface Modification with this compound (Solution Phase Deposition)

This protocol describes a general procedure for modifying a hydroxylated surface (e.g., glass or silica) with PTMS.

Materials:

  • Substrate (e.g., glass slides, silicon wafers)

  • This compound (PTMS)

  • Anhydrous solvent (e.g., toluene, ethanol)

  • Deionized water

  • Detergent

  • Acetone

  • Methanol

  • Nitrogen or argon gas

  • Oven

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrate by sonicating in a detergent solution, followed by rinsing with deionized water, acetone, and methanol. Dry the substrate under a stream of nitrogen or argon gas.

  • Surface Hydroxylation (Optional but Recommended): To enhance the reaction with the silane, the surface can be treated with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and should be handled with extreme care.

  • Silane Solution Preparation: In a moisture-free environment (e.g., a glove box or under an inert atmosphere), prepare a 1-5% (v/v) solution of PTMS in the chosen anhydrous solvent.

  • Silanization: Immerse the cleaned and dried substrate in the PTMS solution. The reaction time can vary from 30 minutes to several hours, and the temperature can be maintained at room temperature or elevated to increase the reaction rate.[16][17]

  • Rinsing: After the desired reaction time, remove the substrate from the silane solution and rinse it thoroughly with the anhydrous solvent to remove any physisorbed silane molecules.

  • Curing: Cure the coated substrate in an oven at 100-120°C for 1-2 hours to promote the formation of a stable siloxane network on the surface.

  • Final Rinsing and Storage: After curing, sonicate the substrate in the solvent to remove any loosely bound silane. Dry the substrate with nitrogen or argon and store it in a desiccator.

Protocol 2: Water Contact Angle Measurement and Surface Energy Calculation

This protocol outlines the procedure for measuring the static water contact angle and calculating the surface free energy.

Materials and Equipment:

  • Goniometer or contact angle measurement system

  • High-purity deionized water (as the polar liquid)

  • Diiodomethane (B129776) (as the non-polar liquid)

  • Microsyringe

Procedure:

  • Sample Preparation: Place the silane-treated substrate on the sample stage of the goniometer.

  • Droplet Deposition: Using a microsyringe, carefully deposit a small droplet (typically 2-5 µL) of deionized water onto the surface.

  • Image Capture and Angle Measurement: Capture a high-resolution image of the droplet at the solid-liquid-vapor interface. The software associated with the goniometer will then calculate the static contact angle.

  • Multiple Measurements: Repeat the measurement at several different locations on the surface to ensure statistical relevance and calculate the average contact angle.

  • Repeat with Non-Polar Liquid: Repeat steps 2-4 using diiodomethane as the probe liquid.

  • Surface Free Energy Calculation: Use the Owens-Wendt-Rabel-Kaelble (OWRK) method to calculate the surface free energy and its polar and dispersive components using the measured contact angles of the two liquids.[4][18]

Protocol 3: X-ray Photoelectron Spectroscopy (XPS) Analysis

This protocol provides a general guideline for the XPS analysis of silane-treated surfaces.

Equipment:

  • X-ray Photoelectron Spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.

Procedure:

  • Sample Mounting: Mount the silane-treated substrate on the sample holder using a compatible adhesive or clips.

  • Introduction to Vacuum: Introduce the sample into the high-vacuum analysis chamber of the XPS instrument.

  • Survey Scan: Acquire a survey scan (typically 0-1100 eV binding energy) to identify all the elements present on the surface.

  • High-Resolution Scans: Acquire high-resolution scans for the elements of interest (e.g., C 1s, O 1s, Si 2p, and N 1s for aminosilanes).

  • Data Analysis: Process the high-resolution spectra to determine the atomic concentrations of the elements and identify their chemical states by peak fitting the core level spectra.

Protocol 4: Atomic Force Microscopy (AFM) Imaging

This protocol describes the basic procedure for obtaining topographic images of silane-treated surfaces.[19][20]

Equipment:

  • Atomic Force Microscope

  • Appropriate AFM probes (e.g., silicon probes for tapping mode)

Procedure:

  • Sample Mounting: Securely mount the silane-treated substrate on the AFM sample stage.

  • Probe Installation: Install a suitable AFM probe in the cantilever holder.

  • Laser Alignment: Align the laser onto the back of the cantilever and position the reflected spot onto the photodetector.

  • Tuning the Cantilever: For tapping mode operation, tune the cantilever to its resonance frequency.

  • Approach and Imaging: Engage the tip with the surface and begin scanning. Adjust the scan parameters (scan size, scan rate, setpoint, and gains) to obtain a high-quality image.

  • Image Analysis: Use the AFM software to flatten the image and perform roughness analysis (e.g., calculate Rq and Ra values).

Visualizing the Workflow

Surface_Characterization_Workflow cluster_prep Surface Preparation cluster_mod Surface Modification cluster_char Surface Characterization cluster_data Data Analysis Substrate Substrate Selection (e.g., Glass, Silicon) Cleaning Substrate Cleaning (Detergent, Solvents) Substrate->Cleaning Hydroxylation Surface Hydroxylation (Plasma or Piranha) Cleaning->Hydroxylation Silanization Silanization (e.g., with PTMS) Hydroxylation->Silanization Rinsing Rinsing Silanization->Rinsing Curing Curing Rinsing->Curing ContactAngle Contact Angle Goniometry Curing->ContactAngle XPS XPS Analysis Curing->XPS AFM AFM Imaging Curing->AFM Wettability Wettability & Surface Energy ContactAngle->Wettability Composition Elemental Composition XPS->Composition Topography Roughness & Morphology AFM->Topography

Silanization_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product PTMS This compound (Ph-Si(OCH3)3) Hydrolysis Hydrolysis Ph-Si(OH)3 PTMS->Hydrolysis + H2O Surface Hydroxylated Surface (-OH groups) Condensation Condensation Surface->Condensation Hydrolysis->Condensation ModifiedSurface Modified Surface (Surface-O-Si-Ph) Condensation->ModifiedSurface

References

A Comparative Analysis of Phenyltrimethoxysilane and Methyltrimethoxysilane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of two pivotal silane (B1218182) coupling agents, Phenyltrimethoxysilane (PTMS) and Methyltrimethoxysilane (MTMS), reveals distinct performance characteristics crucial for advanced material formulation. This guide provides a comparative analysis of their physical and chemical properties, performance in key applications, and detailed experimental protocols to support researchers, scientists, and drug development professionals in their material selection process.

This compound and Methyltrimethoxysilane are both versatile organosilicon compounds widely employed as crosslinking agents, surface modifiers, and precursors for silicone resins. Their fundamental reactivity stems from the three methoxy (B1213986) groups attached to the silicon atom, which undergo hydrolysis and condensation to form a stable siloxane network (-Si-O-Si-). The key differentiator lies in the organic substituent on the silicon atom: a phenyl group for PTMS and a methyl group for MTMS. This structural difference significantly influences the thermal stability, hydrophobicity, and mechanical properties of the resulting materials.

Executive Summary of Comparative Properties

The selection between this compound and Methyltrimethoxysilane is dictated by the specific performance requirements of the final application. PTMS generally imparts superior thermal stability and hydrophobicity due to the bulky and aromatic nature of the phenyl group. In contrast, MTMS, with its smaller methyl group, can lead to materials with different crosslinking densities and mechanical properties.

PropertyThis compound (PTMS)Methyltrimethoxysilane (MTMS)Key Differences & Impact on Performance
Molecular Formula C₉H₁₄O₃SiC₄H₁₂O₃SiThe larger phenyl group in PTMS contributes to a higher molecular weight.
Molecular Weight 198.29 g/mol 136.22 g/mol The difference in molecular weight influences the stoichiometry in formulations.
Density ~1.06 g/cm³~0.955 g/cm³The higher density of PTMS can be a factor in applications where weight is critical.
Boiling Point ~218 °C102-104 °CThe significantly higher boiling point of PTMS indicates stronger intermolecular forces.
Refractive Index ~1.4734~1.371The phenyl group in PTMS leads to a higher refractive index, which can be relevant in optical applications.
Thermal Stability SuperiorGoodThe phenyl group in PTMS enhances thermal stability, making it suitable for high-temperature applications.
Hydrophobicity HigherModerateThe aromatic phenyl group imparts greater water repellency to surfaces treated with PTMS.
Hydrolysis Rate SlowerFasterThe steric hindrance from the phenyl group generally leads to a slower hydrolysis rate for PTMS compared to MTMS under similar conditions.

Performance Comparison with Experimental Data

Thermal Stability

The incorporation of a phenyl group from PTMS into a silicone resin structure significantly enhances its thermal stability compared to a resin containing only methyl groups from MTMS. The bulky phenyl group can sterically hinder the "back-biting" degradation mechanism of the siloxane backbone and also increases the oxidative stability.

A study comparing a novel silicone resin containing phenolic hydroxyl groups to a typical methyl phenyl silicone resin demonstrated the superior thermal stability imparted by the phenyl groups. The temperature at which 5% weight loss (Td5) occurred was significantly higher for the phenyl-containing resin.[1]

Resin TypeTd5 (in N₂)Td5 (in Air)Char Yield at 800°C (in N₂)Char Yield at 800°C (in Air)
Novel Phenyl Silicone Resin (SR-OH) 606 °C542 °C91.1%85.3%
Typical Methyl Phenyl Silicone Resin (SR-Ph) Lower than SR-OHLower than SR-OHLower than SR-OHLower than SR-OH

Note: While a direct comparison with a purely methyl silicone resin was not provided in this specific study, the data strongly indicates the enhanced thermal stability due to the phenyl moiety.

Hydrophobicity

The hydrophobicity of a surface is a critical property in many applications, such as coatings and sealants. The choice between PTMS and MTMS can significantly influence the water repellency of a treated surface. The larger, non-polar phenyl group of PTMS generally leads to a more hydrophobic surface compared to the smaller methyl group of MTMS.

In a study on silica (B1680970) aerogels, the addition of PTMS to an MTMS-based aerogel considerably improved its hydrophobicity, as measured by the water contact angle.

Silane ModifierWater Contact Angle
MTMS-based Silica Aerogel 115°
PTMS/MTMS-based Silica Aerogel 150°

This data clearly demonstrates the superior hydrophobicity imparted by the phenyl group of PTMS.

Hydrolysis and Condensation Reactivity

The hydrolysis of the methoxy groups to form reactive silanol (B1196071) groups is the initial and rate-determining step in the formation of the siloxane network. The rate of this reaction is influenced by factors such as pH, catalyst, and the steric and electronic effects of the organic substituent on the silicon atom.

Generally, the bulkier phenyl group of PTMS provides more steric hindrance around the silicon atom, leading to a slower hydrolysis rate compared to the less hindered methyl group of MTMS.

While direct comparative kinetic studies under identical conditions are limited, separate studies have reported the following hydrolysis rate constants:

SilaneHydrolysis Rate Constant (k)Conditions
This compound (PTMS) 2.87 ± 0.14 e⁻⁸ M⁻².³ s⁻¹THF, K₂CO₃ catalyst, excess water
Methyltrimethoxysilane (MTMS) 2.453 × 10⁴ sec⁻¹Methanol, alkaline medium, 30 °C

It is crucial to note that these values are not directly comparable due to the different experimental conditions. However, they provide an indication of the reactivity of each silane.

Experimental Protocols

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine and compare the thermal stability of silicone resins modified with PTMS and MTMS.

Methodology:

  • Sample Preparation: Prepare silicone resin samples containing equimolar amounts of either PTMS or MTMS as the crosslinking agent. Ensure complete curing of the resins according to a standardized procedure.

  • Instrumentation: Utilize a thermogravimetric analyzer (TGA).

  • Experimental Parameters:

    • Sample Weight: 5-10 mg.

    • Crucible: Alumina or platinum.

    • Atmosphere: Nitrogen (for thermal stability) and Air (for oxidative stability).

    • Flow Rate: 20-50 mL/min.

    • Heating Rate: A standard heating rate of 10 °C/min is typically used.

    • Temperature Range: 25 °C to 800 °C.

  • Data Analysis: Record the weight loss of the sample as a function of temperature. Determine the onset of decomposition temperature and the temperature at 5% weight loss (Td5). Compare the TGA curves and the char yield at the end of the experiment for the PTMS and MTMS modified resins.

Contact Angle Measurement for Hydrophobicity

Objective: To quantify and compare the hydrophobicity of surfaces treated with PTMS and MTMS.

Methodology:

  • Substrate Preparation: Clean glass slides or other relevant substrates by sonicating in acetone (B3395972) and then ethanol, followed by drying with a stream of nitrogen.

  • Silane Treatment: Prepare dilute solutions (e.g., 1-2% in an appropriate solvent like ethanol/water) of PTMS and MTMS. Immerse the cleaned substrates in the silane solutions for a specified time (e.g., 1-2 hours). Alternatively, spin-coat or dip-coat the substrates.

  • Curing: Cure the treated substrates in an oven at a specified temperature (e.g., 110 °C for 1 hour) to promote the condensation of the silanol groups and covalent bonding to the surface.

  • Instrumentation: Use a contact angle goniometer.

  • Measurement: Place a droplet of deionized water of a known volume (e.g., 5 µL) onto the treated surface. Capture an image of the droplet and use the instrument's software to measure the static contact angle. Perform measurements at multiple locations on each sample to ensure reproducibility.

  • Data Analysis: Compare the average contact angles of the surfaces treated with PTMS and MTMS. A higher contact angle indicates greater hydrophobicity.

Visualizing the Chemistry and Workflow

To better understand the underlying chemical processes and experimental procedures, the following diagrams illustrate the hydrolysis and condensation pathway and a typical experimental workflow for comparing these two silanes.

Caption: General reaction pathway for the hydrolysis and condensation of organotrimethoxysilanes.

Experimental_Workflow cluster_testing Comparative Performance Testing start Start: Define Performance Metrics (e.g., Thermal Stability, Hydrophobicity) prep Material Preparation: Formulate materials with PTMS and MTMS start->prep tga Thermogravimetric Analysis (TGA) prep->tga contact_angle Contact Angle Measurement prep->contact_angle mechanical Mechanical Property Testing prep->mechanical analysis Data Analysis and Comparison tga->analysis contact_angle->analysis mechanical->analysis conclusion Conclusion: Select optimal silane based on performance data analysis->conclusion

Caption: A typical experimental workflow for the comparative analysis of PTMS and MTMS.

Conclusion

The choice between this compound and Methyltrimethoxysilane is a critical decision in the formulation of high-performance materials. PTMS is the preferred choice for applications demanding superior thermal stability and high hydrophobicity. The phenyl group provides enhanced resistance to thermal degradation and creates a more water-repellent surface. MTMS, while offering good performance, is generally suited for applications where the extreme thermal stability of PTMS is not required and where different crosslinking characteristics may be desired. The experimental data and protocols provided in this guide offer a foundational framework for researchers to make informed decisions based on the specific demands of their applications in drug development and materials science.

References

Performance Evaluation of Phenyltrimethoxysilane (PTMS) Coatings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Coatings formulated with Phenyltrimethoxysilane (PTMS) are gaining prominence in high-performance applications due to their unique combination of thermal stability, hydrophobicity, and protective properties. As a key component in sol-gel and polysiloxane systems, PTMS contributes to the formation of robust, crosslinked networks. This guide provides an objective comparison of PTMS-containing coatings against relevant alternatives, supported by experimental data, to assist researchers and industry professionals in material selection and development.

Core Performance Characteristics

This compound is an organosilicon compound utilized as a crosslinking agent and a precursor in the synthesis of silicone resins and hybrid organic-inorganic coatings.[1][2] The phenyl group imparts thermal stability and hydrophobicity, while the three reactive methoxy (B1213986) groups enable hydrolysis and condensation, forming a durable siloxane (Si-O-Si) network.[1][3] These characteristics translate into enhanced performance in several key areas.

Comparative Performance Data

The following tables summarize quantitative data from various studies, comparing PTMS-containing coatings with other systems.

Table 1: Corrosion Resistance Performance

Coating SystemSubstrateTest MethodResultReference
Silane (B1218182) Coating (Generic)Aluminum Alloy (AA2024-T3)Immersion (0.07M Oxalic Acid)Corrosion Rate: ~0.45 µm/day (vs. 0.99 µm/day for uncoated)[4]
Silane Coating (Bis-silane)Aluminum Alloy (AA2024-T3)Immersion (3.5 wt.% NaCl)Corrosion Rate: 0.12 µm/day[4]
Epoxy Coating (GPTMS/POSS)Aluminum AlloyPotentiodynamic ScanImproved corrosion protection vs. pure GPTMS or POSS coatings[5]
Sol-Gel (TEOS/MTMS + Fluoro-silane)Aluminum Alloy (AA2024-T3)Potentiodynamic ScanCorrosion potential shifted by +199 mV vs. uncoated[6]
Epoxy + Silanized SiO₂ NPsZincElectrochemical Impedance SpectroscopyHigher corrosion resistance than neat epoxy coatings[7]

Note: Data for a direct PTMS vs. alternative corrosion test was not available in the provided results. The table shows the performance of various silane and hybrid systems, which often include precursors like PTMS, demonstrating their general effectiveness.

Table 2: Adhesion Strength

Coating SystemSubstrateTest MethodAdhesion ResultReference
Epoxy with Silane AdditiveAluminum Alloy (AA1050)Not SpecifiedGood adhesion performance in dry state[8]
Silane-Zeolite CompositeNot SpecifiedNot SpecifiedGood adhesion for formulations with lower bi-functional silane[8]
Epoxy with Silane OligomerCold Rolled SteelASTM D3359Greatly improved adhesion[9]
Polyurethane (for context)Not SpecifiedASTM D4541>1,900 psi (project specification)[10]

Note: Specific adhesion values (in MPa or psi) for PTMS coatings were not detailed in the search results. The data indicates that silane additives, including oligomers, significantly improve the adhesion of polymer coatings like epoxy.[8][9]

Table 3: Hydrophobicity (Water Contact Angle)

Coating SystemSurfaceWater Contact Angle (WCA)Reference
Hydrophobic Surface (General)Smooth> 90°[11]
Superhydrophobic Surface (Theoretical Max)Smooth120°[11]
Epoxy Modified with Fluorinated Organosilicon CopolymersEpoxy Paint87° (up from 63° for unmodified)[12]
Silica Nanoparticles + Perfluoroalkyl Silane (FAS)Aluminum Alloy154°[13]
Sol-Gel with Long-Chain Alkyl Silane (C16)Glass114.99°[14]

Note: The phenyl group in PTMS contributes to hydrophobicity.[1] While specific WCA values for a pure PTMS coating were not found, the data shows that modifying surfaces and coatings with various silanes can significantly increase the water contact angle, achieving hydrophobic (>90°) and even superhydrophobic (>150°) states.[13][14]

Table 4: Thermal Stability

Coating SystemAnalysis MethodKey FindingReference
Polysiloxane (PTMS/DMDMS based)Thermogravimetric Analysis (TGA)High thermal stability, dependent on composition[15]
Phenyl-based Sol-Gel CoatingsThermal TreatmentStable up to 200°C[3]
Post-cross-linked Siloxanes (with PTMS)Thermal TreatmentAchieved thermal stability up to 453°C[3]
Silane-Zirconium Sol-GelDifferential Scanning Calorimetry (DSC)Incorporation of zirconium increases thermal network stability[16]

Note: The phenyl group in PTMS is inherently more thermally stable than alkyl groups, making it suitable for high-temperature applications.[1] Studies confirm that polysiloxane coatings containing PTMS exhibit high thermal stability, which can be further enhanced through formulation adjustments.[3][15]

Experimental Protocols & Visualizations

Objective performance evaluation relies on standardized testing methodologies. Below are protocols for key experiments cited in the evaluation of PTMS and other silane-based coatings.

Sol-Gel Coating Synthesis

The sol-gel process is a versatile method for creating organic-inorganic hybrid coatings. It involves the hydrolysis and condensation of molecular precursors, such as PTMS and other metal alkoxides.[17][18]

Sol_Gel_Process cluster_0 Step 1: Sol Formation cluster_1 Step 2: Coating & Curing Precursors Alkoxide Precursors (e.g., PTMS, TEOS) Mixing Mixing & Stirring Precursors->Mixing Solvent Solvent (e.g., Ethanol) Solvent->Mixing Catalyst Catalyst + Water (Acid or Base) Catalyst->Mixing Hydrolysis Hydrolysis Mixing->Hydrolysis Condensation Condensation Hydrolysis->Condensation Sol Stable Colloidal Sol Condensation->Sol Deposition Deposition (Dip/Spin Coating) Sol->Deposition Drying Drying (Solvent Evaporation) Deposition->Drying Curing Curing / Densification (Heat Treatment) Drying->Curing FinalCoating Final Coating on Substrate Curing->FinalCoating

Caption: Workflow of the sol-gel process for creating hybrid coatings.

Adhesion Testing: Pull-Off Method (ASTM D4541)

This test measures the force required to pull a specified diameter of coating away from its substrate.[19] It provides a quantitative value for adhesion strength (e.g., in psi or MPa) and helps identify the failure mode (adhesive, cohesive, or substrate failure).[10]

Adhesion_Test_Workflow A 1. Prepare Surface & Select Test Dolly B 2. Apply Adhesive to Dolly Face A->B C 3. Adhere Dolly to Coated Surface B->C D 4. Allow Adhesive to Cure C->D E 5. Isolate Test Area (Cut around dolly if needed) D->E F 6. Attach Pull-Off Adhesion Tester E->F G 7. Apply Tension (Smooth & Continuous Rate) F->G H Failure Occurs G->H I Record Pull-Off Force & Describe Failure Mode H->I

Caption: Standard workflow for the ASTM D4541 pull-off adhesion test.

Corrosion Resistance Evaluation

Electrochemical methods are commonly used to accelerate corrosion testing and quantify the protective properties of a coating. Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides information on the barrier properties of the coating.[6][8]

Corrosion_Evaluation cluster_setup Experimental Setup cluster_testing Testing & Analysis A Coated Sample (Working Electrode) E Electrochemical Cell A->E B Reference Electrode (e.g., Ag/AgCl) B->E C Counter Electrode (e.g., Platinum) C->E D Corrosive Solution (e.g., 3.5% NaCl) D->E F Connect to Potentiostat E->F G Perform EIS Measurement (Apply AC signal at varied frequencies) F->G H Data Acquisition (Impedance vs. Frequency) G->H I Model Data with Equivalent Electrical Circuit H->I J Determine Coating Resistance, Capacitance, and Porosity I->J

Caption: Workflow for corrosion evaluation using Electrochemical Impedance Spectroscopy (EIS).

Hydrophobicity Measurement: Water Contact Angle (WCA)

This method quantifies the wettability of a surface by measuring the angle a water droplet forms with the surface. A higher angle indicates greater hydrophobicity.[11][20] The measurement is typically performed using a goniometer.

Thermal Stability Analysis: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and degradation temperature of coating materials.[15]

Comparison with Alternatives

  • Epoxy Coatings: Standard epoxy coatings often exhibit excellent adhesion and chemical resistance but can be susceptible to UV degradation.[21][22] Incorporating PTMS or other silanes into an epoxy system can enhance thermal stability and hydrophobicity, creating a more weatherable and robust coating.[5]

  • Other Silane Coatings: While PTMS provides thermal stability and hydrophobicity, other functional silanes offer different properties. For example, aminosilanes (e.g., APTES) are excellent adhesion promoters, while fluoroalkyl silanes can impart superhydrophobic and oleophobic properties.[9][13] Formulations often blend different silanes to achieve a balance of desired characteristics.[15]

  • Polyurethane Coatings: Polyurethanes are known for their flexibility and abrasion resistance. Siloxane-modified polyurethanes can offer improved weatherability and fouling-release properties, representing a competitive alternative to pure siloxane systems in certain marine applications.[23]

Conclusion

Coatings containing this compound demonstrate a valuable performance profile characterized by high thermal stability and hydrophobicity.[1][15] When used in sol-gel or polysiloxane formulations, PTMS contributes to a durable, crosslinked network that provides effective protection. While direct quantitative comparisons with all alternatives are application-specific, the data consistently shows that the incorporation of PTMS and other silanes can significantly enhance the performance of traditional polymer coatings in areas such as corrosion resistance, adhesion, and weatherability.[5][9] The selection of a PTMS-based system versus an alternative will depend on the specific performance requirements, cost considerations, and environmental conditions of the intended application.

References

A Comparative Guide to the Hydrophobicity of Silane-Treated Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to precisely control the surface properties of materials is paramount. Silanization, a process of covalently bonding organosilane molecules to a surface, offers a versatile and robust method for tuning surface hydrophobicity. This guide provides an objective comparison of the performance of various silane (B1218182) treatments, supported by experimental data, to facilitate the selection of the most appropriate surface modification strategy for your research needs.

The hydrophobicity of a surface is a critical factor in a wide range of applications, from preventing non-specific protein adsorption in immunoassays to controlling cell adhesion in tissue engineering and fabricating microfluidic devices. The choice of silane, its chemical structure, and the deposition method all play a crucial role in determining the final wettability of the surface.

Performance Comparison of Hydrophobic Silanes

The primary metric for quantifying the hydrophobicity of a surface is the static water contact angle (WCA). A higher WCA indicates a more hydrophobic surface, signifying a greater tendency for water to bead up and minimize contact with the surface. The following tables summarize the water contact angles achieved with various silane treatments on common substrates like glass and silicon.

Alkylsilanes: The Effect of Chain Length

Alkylsilanes are a common class of silanizing agents where the hydrophobicity is primarily determined by the length of the non-polar alkyl chain. Generally, a longer alkyl chain results in a more hydrophobic surface due to increased van der Waals interactions and a more effective shielding of the underlying polar substrate.

Silane NameChemical FormulaAlkyl Chain LengthSubstrateWater Contact Angle (°)
Methyltrimethoxysilane (MTMS)CH₃Si(OCH₃)₃C1Glass60-80
Propyltrimethoxysilane (PTMS)C₃H₇Si(OCH₃)₃C3Glass80-95
Octyltriethoxysilane (OTES)C₈H₁₇Si(OC₂H₅)₃C8Glass100-110
Octadecyltrichlorosilane (OTS)C₁₈H₃₇SiCl₃C18Silicon/Glass109-112
DodecyltrichlorosilaneC₁₂H₂₅SiCl₃C12Silicon/Glass~110
Fluorinated Silanes: Enhanced Hydrophobicity

Fluorinated silanes, or fluoroalkylsilanes (FAS), exhibit enhanced hydrophobicity compared to their alkylsilane counterparts. The low surface energy of the fluorinated carbon chains leads to exceptionally high water contact angles, often resulting in superhydrophobic surfaces (WCA > 150°), especially when combined with surface texturing.

Silane NameChemical FormulaKey FeatureSubstrateWater Contact Angle (°)
(Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilaneC₈H₄F₁₃SiCl₃Fluorinated alkyl chainSilicon/Glass115-120
(Heptadecafluoro-1,1,2,2-tetrahydrodecyl)trichlorosilaneC₁₀H₄F₁₇SiCl₃Long fluorinated alkyl chainSilicon/Glass>120
Perfluorodecyltrichlorosilane (FDTS)C₁₀F₁₇H₄SiCl₃Perfluorinated chainSilicon/Glass~120

Experimental Protocols

The successful and reproducible formation of a hydrophobic silane layer is highly dependent on the experimental protocol. The following sections provide detailed methodologies for key experimental steps.

Surface Preparation: The Foundation for a Uniform Coating

A pristine and activated substrate surface is crucial for the formation of a dense and stable silane monolayer.

Materials:

  • Substrate (e.g., glass slides, silicon wafers)

  • Deionized (DI) water

  • Acetone (B3395972) (reagent grade)

  • Ethanol (B145695) or Isopropanol (B130326) (reagent grade)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

  • Nitrogen gas (high purity)

Protocol:

  • Cleaning:

    • Sonnicate the substrate in acetone for 15 minutes to remove organic contaminants.

    • Rinse thoroughly with DI water.

    • Sonnicate in ethanol or isopropanol for 15 minutes.

    • Rinse thoroughly with DI water.

  • Activation (Hydroxylation):

    • Immerse the cleaned substrate in Piranha solution for 30-60 minutes to introduce a high density of hydroxyl (-OH) groups on the surface.

    • Carefully remove the substrate and rinse extensively with DI water.

  • Drying:

    • Dry the substrate under a stream of high-purity nitrogen gas.

    • For optimal results, bake the substrate in an oven at 110-120°C for at least 30 minutes to remove any residual water.

Silanization Methods

There are two primary methods for depositing a silane layer: solution-phase deposition and vapor-phase deposition.

This method involves immersing the substrate in a solution containing the silane.

Materials:

  • Cleaned and activated substrate

  • Anhydrous solvent (e.g., toluene, hexane, or ethanol)

  • Silane of choice

  • Nitrogen or argon gas (for inert atmosphere)

Protocol:

  • Prepare a silane solution with a concentration typically ranging from 1% to 5% (v/v) in an anhydrous solvent in a sealed container under an inert atmosphere.

  • Immerse the cleaned and activated substrate in the silane solution.

  • Allow the reaction to proceed for a specific duration, which can range from 30 minutes to several hours, depending on the silane and desired layer quality. The reaction is often carried out at room temperature, but in some cases, gentle heating may be applied.

  • Remove the substrate from the solution and rinse thoroughly with the anhydrous solvent to remove any unbound silane molecules.

  • Cure the coated substrate by baking in an oven. A typical curing step is at 110-120°C for 30-60 minutes. This step promotes the formation of a stable, cross-linked siloxane network on the surface.

This method involves exposing the substrate to the vapor of the silane in a controlled environment, which often results in a more uniform monolayer.

Materials:

  • Cleaned and activated substrate

  • Silane of choice

  • Vacuum desiccator or a dedicated vapor deposition chamber

Protocol:

  • Place the cleaned and activated substrates inside a vacuum desiccator.

  • Place a small, open vial containing a few drops of the liquid silane in the desiccator, ensuring it does not touch the substrates.

  • Evacuate the desiccator to a low pressure.

  • Allow the silanization to proceed for a period ranging from several hours to overnight at room temperature or slightly elevated temperatures.

  • Vent the desiccator with an inert gas (e.g., nitrogen) and remove the coated substrates.

  • Cure the substrates in an oven (e.g., at 110-120°C for 30-60 minutes) to stabilize the silane layer.

Characterization of Hydrophobicity: Water Contact Angle Measurement

The hydrophobicity of the silane-treated surface is quantified by measuring the static water contact angle using a goniometer.

Materials:

  • Silane-treated substrate

  • Goniometer with a high-resolution camera and analysis software

  • High-purity deionized water

Protocol:

  • Place the silane-treated substrate on the sample stage of the goniometer.

  • Carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface.

  • Capture a high-resolution image of the droplet at the solid-liquid-air interface.

  • Use the goniometer's software to analyze the image and determine the contact angle between the water droplet and the surface.

  • Repeat the measurement at multiple locations on the surface to ensure uniformity and calculate an average contact angle.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

ExperimentalWorkflow cluster_prep Surface Preparation cluster_silanization Silanization cluster_characterization Characterization Cleaning Substrate Cleaning (Solvents, Sonication) Activation Surface Activation (Piranha Etch) Cleaning->Activation Drying Drying (N2 stream, Oven) Activation->Drying Solution Solution-Phase Deposition Drying->Solution Vapor Vapor-Phase Deposition Drying->Vapor Curing Curing (Oven) Solution->Curing Vapor->Curing WCA Water Contact Angle Measurement (Goniometer) Curing->WCA

Caption: Experimental workflow for creating and characterizing hydrophobic silane-treated surfaces.

HydrophobicityFactors cluster_silane Silane Properties cluster_process Process Parameters Hydrophobicity Surface Hydrophobicity (Water Contact Angle) ChainLength Alkyl/Fluoroalkyl Chain Length ChainLength->Hydrophobicity FunctionalGroup Terminal Functional Group (e.g., -CH3, -CF3) FunctionalGroup->Hydrophobicity SilaneDensity Surface Coverage & Layer Quality SilaneDensity->Hydrophobicity DepositionMethod Deposition Method (Solution vs. Vapor) DepositionMethod->SilaneDensity ReactionConditions Reaction Time & Temperature ReactionConditions->SilaneDensity SubstratePrep Substrate Preparation SubstratePrep->SilaneDensity

Caption: Key factors influencing the hydrophobicity of silane-treated surfaces.

Analytical methods for quantifying Phenyltrimethoxysilane on substrates

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Analytical Methods for Quantifying Phenyltrimethoxysilane on Substrates

For researchers, scientists, and drug development professionals working with surface modifications, the accurate quantification of this compound (PTMS) on various substrates is critical for ensuring the quality, consistency, and performance of functionalized materials. This guide provides an objective comparison of key analytical techniques used for this purpose, supported by experimental data and detailed methodologies.

Comparison of Analytical Techniques

A variety of analytical methods can be employed to characterize and quantify PTMS on substrates. These techniques offer different types of information, from elemental composition and film thickness to surface morphology and wettability. The choice of method depends on the specific requirements of the analysis, including the desired level of quantification, the nature of the substrate, and the available instrumentation.

Quantitative Data Summary

The following table summarizes the key quantitative outputs and characteristics of commonly used analytical methods for the analysis of PTMS on substrates.

TechniqueInformation ProvidedTypical Quantitative OutputDestructive?Key AdvantagesLimitations
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, chemical states, layer thicknessAtomic concentration (at%), Areic density (~2-4 molecules/nm²)[1], Layer thickness (0.5-10 nm)[2]NoHigh surface sensitivity, provides chemical bonding information.Requires high vacuum, may require standards for absolute quantification.
Fourier Transform Infrared Spectroscopy (FTIR) Presence of functional groups, chemical bondingRelative peak intensity, can be semi-quantitativeNoNon-destructive, provides information on molecular structure and orientation.[3]Quantification can be challenging and often requires calibration.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation, identification, and quantification of volatile compoundsConcentration (e.g., pg/µL to µg/mL), LOD/LOQ can be determined.[4][5]Yes (requires sample desorption or pyrolysis)High sensitivity and specificity for volatile and semi-volatile compounds.[6]Indirect method for substrate analysis, requires sample preparation.
Atomic Force Microscopy (AFM) Surface topography, roughness, film thicknessRoughness (e.g., Ra), Layer thickness (nm scale).[7]NoHigh-resolution 3D imaging, can measure thickness of patterned films.[8]Indirect quantification of chemical substance, susceptible to tip and surface artifacts.
Contact Angle Goniometry Surface wettability, surface energyContact angle (°), Contact angle hysteresis.[9][10]NoSimple, rapid assessment of surface modification.[9]Indirect measure of surface coverage, sensitive to surface roughness and contamination.[9]
Spectroscopic Ellipsometry Film thickness, refractive indexFilm thickness (sub-nm to µm)[11], Optical constants (n, k).NoNon-destructive, highly accurate for thin film thickness measurement.[12][13]Requires a reflective substrate and an optical model for data analysis.[13]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for key analytical techniques.

X-ray Photoelectron Spectroscopy (XPS)
  • Sample Preparation :

    • Clean the substrate to remove organic contaminants. A common procedure involves sequential sonication in acetone, isopropanol, and deionized water.[14]

    • To ensure a reactive surface, substrates like silicon wafers can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) to hydroxylate the surface. Caution: Piranha solution is extremely corrosive and must be handled with extreme care. [14]

    • Apply the this compound coating to the cleaned and prepared substrate.

  • Instrumentation and Data Acquisition :

    • Use a monochromatic X-ray source (e.g., Al Kα).

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest (e.g., Si 2p, C 1s, O 1s).

  • Data Analysis :

    • Perform peak fitting on the high-resolution spectra to determine the binding energies and areas of the different chemical states.

    • Calculate the atomic concentrations of the elements from the peak areas using appropriate sensitivity factors.

    • The thickness of the silane (B1218182) layer can be estimated from the attenuation of the substrate signal.[2]

Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)
  • Sample Preparation :

    • Ensure the PTMS-coated substrate is clean and dry.

    • Press the coated side of the substrate firmly against the ATR crystal (e.g., diamond or germanium).[15]

  • Instrumentation and Data Acquisition :

    • Use an FTIR spectrometer equipped with an ATR accessory.

    • Collect a background spectrum of the clean, uncoated ATR crystal.

    • Collect the sample spectrum. Typically, multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.[15] The spectra are often recorded in the mid-infrared range (e.g., 4000-650 cm⁻¹).[16]

  • Data Analysis :

    • Identify characteristic peaks for this compound. For example, bands related to the phenyl group vibrations are expected around 3078, 1593, 1431, 744, and 702 cm⁻¹.[17] Si-O-Si stretching vibrations can be observed around 1100 cm⁻¹.[17]

    • For semi-quantitative analysis, the intensity of a characteristic peak can be compared across different samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

This is an indirect method for quantifying PTMS on a substrate, often involving thermal desorption or pyrolysis to volatilize the analyte.

  • Sample Preparation :

    • A small piece of the coated substrate is placed in a pyrolysis tube.

    • Alternatively, the PTMS can be chemically desorbed from the surface using a suitable solvent, and the resulting solution is analyzed.

  • Instrumentation and Data Acquisition :

    • Use a pyrolysis unit coupled to a GC-MS system.[18]

    • The sample is rapidly heated to a high temperature (e.g., >500°C) to break down the silane into smaller, volatile fragments.[18]

    • The fragments are separated on a GC column and detected by a mass spectrometer.

  • Data Analysis :

    • Identify the characteristic fragments of this compound in the mass spectrum.

    • Quantification can be achieved by creating a calibration curve with known amounts of PTMS standards. The limit of detection (LOD) and limit of quantification (LOQ) can be determined from the calibration curve.[19]

Visualizing the Workflow

A general workflow for the analysis of this compound on a substrate can be visualized to understand the logical sequence of steps from sample preparation to data interpretation.

PTMS_Quantification_Workflow cluster_prep 1. Substrate Preparation cluster_coat 2. PTMS Coating cluster_data 4. Data Analysis & Interpretation sub_clean Substrate Cleaning sub_hydrox Surface Hydroxylation sub_clean->sub_hydrox coating Apply this compound sub_hydrox->coating xps XPS ftir FTIR gcms GC-MS afm AFM ca Contact Angle se Spectroscopic Ellipsometry data_quant Quantitative Data (e.g., at%, thickness, angle) xps->data_quant data_qual Qualitative Data (e.g., chemical state, topography) ftir->data_qual gcms->data_quant afm->data_quant afm->data_qual ca->data_quant se->data_quant interpretation Interpretation & Comparison data_quant->interpretation data_qual->interpretation

Caption: Experimental workflow for the quantification of this compound on a substrate.

This guide provides a foundational understanding of the analytical methods available for quantifying this compound on substrates. The selection of the most appropriate technique will be dictated by the specific research question, the nature of the substrate, and the desired level of quantitative detail. For comprehensive characterization, a combination of these techniques is often employed.

References

Assessing the Long-Term Stability of Phenyltrimethoxysilane Modifications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the durability of surface modifications is a critical factor in ensuring the reliability and reproducibility of experimental outcomes and the long-term performance of developed products. Phenyltrimethoxysilane (PTMS) is a widely utilized organosilane for surface functionalization due to its aromatic phenyl group, which can impart unique properties to substrates. This guide provides an objective comparison of the long-term stability of PTMS modifications against other common alternatives, supported by experimental data.

Comparative Stability Analysis

The long-term performance of a surface modification is primarily determined by its resistance to hydrolytic, thermal, and photochemical degradation. This section provides a comparative overview of PTMS stability against other common surface modifiers.

Hydrolytic Stability

Hydrolytic stability is crucial for applications in aqueous environments. The siloxane bonds (Si-O-Si) that anchor the silane (B1218182) to the substrate and form the cross-linked network are susceptible to hydrolysis.

Key Findings:

  • Dipodal Silanes Offer Superior Stability: Dipodal silanes, which possess two silicon atoms for surface attachment, exhibit significantly enhanced resistance to hydrolysis compared to monopodal silanes like PTMS.[1][2] This is attributed to the increased number of bonds with the substrate and a more densely cross-linked network.[1] Studies have shown that dipodal silanes can be up to 10,000 times more resistant to hydrolysis.[3]

  • Alkyl Chain Length and Headgroup Influence: For alkylsilanes, longer alkyl chains generally lead to more ordered and stable monolayers.[4] The type of alkoxy group also plays a role, with methoxysilanes like PTMS hydrolyzing faster than their ethoxy counterparts, which may impact long-term stability in aqueous environments.[4]

Table 1: Comparative Hydrolytic Stability of Different Surface Modifications

Surface ModificationSubstrateTest ConditionsObservation
This compound (PTMS) Silicon WaferAqueous Buffer (pH 7.4), 37°CGradual degradation over time
Long-Chain Alkylsilane (e.g., Octadecyltrichlorosilane) Fused SilicaAqueous solutionsStable at high operating temperatures (up to 170°C)[5]
Dipodal Silane (e.g., Bis[3-(trimethoxysilyl)propyl]amine) PET MembraneCell Culture Medium, 37°C, 1 dayStable integration
Polymer Brushes Silicon WaferWater/VaporCan deteriorate and degraft when exposed to water[6][7][8][9]
Thermal Stability

The ability of a modified surface to withstand high temperatures without degradation is critical for many applications.

Key Findings:

  • Phenyl Group Enhances Thermal Stability: this compound is generally considered to be more thermally stable than many alkylsilanes.[10] The phenyl group's aromatic structure can withstand higher temperatures without decomposing.[10]

  • Silane-Based SAMs Outperform Thiol-Based SAMs: Silane-based self-assembled monolayers (SAMs) on silicon substrates generally exhibit significantly higher thermal stability compared to thiol-based SAMs on gold surfaces.[11]

  • Polymer Brushes: The thermal stability of polymer brushes is dependent on the anchoring chemistry, with some systems being stable for hours at 150°C.[6]

Table 2: Comparative Thermal Stability of Different Surface Modifications

Surface ModificationSubstrateDecomposition Temperature (°C)
This compound (PTMS) based coating -Initial pyrolysis of phenyl groups can begin around 260-420°C[12]
4-aminobutyltriethoxysilane (ABTES) SAM Hydroxylated Silicon250[11]
1H,1H,2H,2H-perfluorodecyltriethoxysilane (PFDS) SAM Hydroxylated Silicon350[11]
1-octadecanethiol (ODT) SAM Gold~110[11]
Polymer Brushes GoldStable for 3 hours at 150°C (specific system)[6]
Photochemical Stability

Resistance to degradation upon exposure to ultraviolet (UV) radiation is important for applications involving light exposure.

Key Findings:

  • Aromatic Rings and UV Absorption: The phenyl group in PTMS can absorb UV radiation, which may lead to photodegradation over extended exposure periods.

  • General Silane Degradation: UV radiation can promote molecular chain scission and degrade the polymer backbone of silane coatings, often observed as an increase in the oxygen-to-carbon ratio in XPS analysis.[13]

Table 3: Comparative Photochemical Stability (Qualitative)

Surface ModificationGeneral Photochemical Stability
This compound (PTMS) Susceptible to long-term UV degradation due to the phenyl group.
Alkylsilanes Generally more stable than aromatic silanes under UV exposure.
Fluorinated Silanes Often exhibit high resistance to UV degradation.
Polymer Brushes Stability varies greatly depending on the polymer chemistry.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of the long-term stability of surface modifications.

Protocol 1: Accelerated Hydrolytic Stability Testing

This protocol outlines a method for assessing the long-term stability of a modified surface in an aqueous environment.

Materials:

  • Silane-treated substrates

  • Deionized water or buffer solution (e.g., phosphate-buffered saline, PBS)

  • Oven or incubator

  • Contact angle goniometer

  • X-ray photoelectron spectrometer (XPS)

Procedure:

  • Initial Characterization:

    • Measure the initial water contact angle of the freshly prepared silane-treated surface.

    • Acquire an initial XPS spectrum to determine the elemental composition of the surface.

  • Immersion: Immerse the samples in the chosen aqueous solution in a sealed container.

  • Aging: Place the container in an oven or incubator at a specified temperature (e.g., 37°C, 50°C, or higher for accelerated aging) for defined time intervals (e.g., 1 day, 7 days, 30 days).

  • Post-Aging Analysis:

    • After each time interval, remove a subset of samples from the solution.

    • Rinse the samples with deionized water and dry with a stream of nitrogen.

    • Measure the water contact angle again. A significant change indicates degradation of the silane layer.

    • Acquire another XPS spectrum to monitor changes in the elemental composition, which can indicate the loss of the silane layer.[14]

Protocol 2: Thermal Stability Assessment

This protocol describes a method to determine the thermal degradation temperature of a surface modification.

Materials:

  • Silane-treated substrates

  • Thermogravimetric Analyzer (TGA)

  • Oven

Procedure:

  • Thermogravimetric Analysis (TGA):

    • Scrape or otherwise remove a sufficient amount of the coating material from the substrate.

    • Place the material in the TGA instrument.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

    • Record the weight loss as a function of temperature. The onset of significant weight loss indicates the thermal degradation temperature.

  • Isothermal Aging:

    • Place silane-treated substrates in an oven at a series of elevated temperatures for a fixed duration.

    • After cooling, characterize the surfaces using techniques like contact angle measurement, XPS, or microscopy to assess for any changes in properties or morphology.

Protocol 3: Accelerated Photochemical Stability Testing (UV Exposure)

This protocol evaluates the resistance of the coating to degradation by ultraviolet radiation.

Materials:

  • Silane-treated substrates

  • Accelerated weathering tester with a UV lamp (e.g., Xenon arc or UVA-340)

  • Contact angle goniometer

  • X-ray photoelectron spectrometer (XPS)

Procedure:

  • Initial Characterization: Perform initial contact angle and XPS measurements as described in Protocol 1.

  • UV Exposure:

    • Place the samples in the weathering chamber.

    • Expose the samples to a controlled UV irradiation for a specified duration, often in cycles that may include periods of condensation or humidity to simulate environmental conditions.[15]

  • Post-Exposure Analysis:

    • At set intervals, remove samples and repeat the contact angle and XPS measurements to track the extent of degradation.

Protocol 4: Electrochemical Impedance Spectroscopy (EIS) for Corrosion Resistance

EIS is a non-destructive technique used to evaluate the corrosion protection performance of coatings on metallic substrates.[16]

Materials:

  • Silane-coated metallic substrate (working electrode)

  • Electrochemical cell

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • Electrolyte solution (e.g., 3.5% NaCl solution)

  • Potentiostat with EIS capability

Procedure:

  • Cell Setup: Assemble the electrochemical cell with the coated sample as the working electrode, the reference electrode, and the counter electrode immersed in the electrolyte.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP until it reaches a steady state.[16]

  • EIS Measurement:

    • Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Record the impedance data.

  • Data Analysis:

    • Plot the data as Nyquist and Bode plots.

    • A high impedance modulus at low frequencies is indicative of good corrosion protection.[3][17]

    • Monitor the change in impedance over long-term immersion to assess the degradation of the coating's barrier properties.

Mandatory Visualizations

experimental_workflow cluster_prep Surface Preparation & Modification cluster_char Initial Characterization cluster_aging Accelerated Aging cluster_post_char Post-Aging Characterization sub_prep Substrate Cleaning silanization Silane Deposition (e.g., PTMS) sub_prep->silanization ca_initial Contact Angle silanization->ca_initial xps_initial XPS silanization->xps_initial eis_initial EIS (for conductive substrates) silanization->eis_initial hydrolytic Hydrolytic (Aqueous Immersion) ca_initial->hydrolytic thermal Thermal (Elevated Temperature) xps_initial->thermal uv Photochemical (UV Exposure) eis_initial->uv ca_final Contact Angle hydrolytic->ca_final xps_final XPS thermal->xps_final eis_final EIS uv->eis_final ca_final->xps_final ca_final->eis_final

Caption: Experimental workflow for assessing silane stability.

silane_hydrolysis_condensation cluster_hydrolysis Hydrolysis cluster_condensation Condensation ptms This compound (R-Si(OCH3)3) silanol Phenylsilanetriol (R-Si(OH)3) ptms->silanol + 3 H2O water H2O silanol->ptms - 3 CH3OH silanol2 Phenylsilanetriol (R-Si(OH)3) substrate Substrate-OH silanol2->substrate Condensation with surface network Cross-linked Siloxane Network (Substrate-O-Si-O-Si) silanol2->network Self-condensation substrate->network

References

Benchmarking Phenyltrimethoxysilane: A Comparative Guide for Polymer Composite Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced polymer composites with superior performance, the interfacial adhesion between the polymer matrix and inorganic fillers is a critical determinant of success. Silane (B1218182) coupling agents are instrumental in bridging this interface, and among them, Phenyltrimethoxysilane (PTMS) has emerged as a compelling choice for enhancing thermal stability and mechanical properties. This guide provides an objective comparison of PTMS performance against other silane coupling agents, supported by experimental data, to inform material selection and optimization in your research and development endeavors.

Executive Summary

This compound distinguishes itself through its unique chemical structure, featuring a phenyl group and three methoxy (B1213986) groups.[1] The phenyl group imparts notable thermal stability and hydrophobicity, making it particularly suitable for high-temperature applications and in non-polar polymer matrices.[1] Experimental evidence demonstrates that PTMS significantly improves the mechanical properties and thermal resistance of polymer composites. This guide will delve into the quantitative performance of PTMS, comparing it with other common silanes and providing detailed experimental protocols for your reference.

Performance Comparison of Silane Coupling Agents

The efficacy of a silane coupling agent is best assessed through direct comparison of key performance indicators in a given polymer composite system. The following tables summarize the available quantitative data from a study comparing this compound with an aminosilane (B1250345) in natural rubber (NR) composites filled with silica (B1680970).

Mechanical Properties of Natural Rubber (NR) Composites with Modified Silica
Silane TreatmentModulus at 300% Elongation (MPa)Hardness (Shore A)Abrasion Resistance (mm³)Compression Set (%)
Unmodified Silica----
This compound (PTMS)2.9 ± 0.0252.5 ± 0.2241 ± 820.2 ± 0.6
N-[3-(trimethoxysilyl)propyl]aniline (Aminosilane)----

Data extracted from a study on natural rubber composites. The original study should be consulted for full details on the aminosilane used and the results for the unmodified silica and aminosilane-modified silica.[2]

The results indicate that the incorporation of PTMS-modified silica leads to a significant improvement in the mechanical properties of the natural rubber composite, as evidenced by the modulus, hardness, abrasion resistance, and compression set values.[2]

Key Performance Attributes of this compound

Enhanced Thermal Stability

The presence of the phenyl group in the PTMS molecule is a key contributor to its ability to enhance the thermal stability of polymer composites.[1] This aromatic structure is inherently more stable at elevated temperatures compared to the aliphatic chains found in many other silane coupling agents.[1] While direct comparative TGA data is limited in the public domain, studies on composites containing PTMS consistently report a higher initial decomposition temperature.[2]

Improved Interfacial Adhesion and Filler Dispersion

PTMS improves the compatibility between inorganic fillers and the polymer matrix by modifying the surface of the filler. The methoxy groups hydrolyze to form silanol (B1196071) groups, which then react with the hydroxyl groups on the filler surface, forming stable siloxane bonds.[1] The phenyl group, being hydrophobic, enhances the wetting and dispersion of the filler within non-polar polymer matrices, leading to a more homogeneous composite material.[1] This improved dispersion and interfacial bonding are crucial for effective stress transfer from the matrix to the filler, thereby enhancing the overall mechanical strength of the composite.

Experimental Protocols

Reproducible and reliable data is predicated on well-defined experimental procedures. The following are generalized protocols for the surface treatment of fillers with silane coupling agents and the subsequent testing of the resulting polymer composites.

Protocol 1: Surface Treatment of Silica Filler with this compound

This protocol outlines a typical procedure for the surface modification of silica fillers.

Materials:

  • Silica filler

  • This compound (PTMS)

  • Ethanol (B145695)/Water solution (e.g., 90/10 v/v)

  • Acetic acid (for pH adjustment)

  • Beakers and flasks

  • Magnetic stirrer

  • Ultrasonicator (recommended)

  • Oven

Procedure:

  • Silane Solution Preparation: Prepare a 1-5% (by weight) solution of PTMS in an ethanol/water mixture.

  • Hydrolysis: Adjust the pH of the solution to approximately 4.5-5.5 using acetic acid to catalyze the hydrolysis of the methoxy groups to silanol groups. Stir for at least 1-2 hours at room temperature.

  • Filler Treatment: Disperse the silica filler in the hydrolyzed PTMS solution. Sonication is recommended to ensure uniform dispersion.

  • Reaction: Allow the filler to react with the silane solution for a specified time (e.g., 2-4 hours) with continuous stirring.

  • Washing: Separate the treated filler from the solution by centrifugation or filtration and wash several times with ethanol to remove any unreacted silane.

  • Drying: Dry the treated filler in an oven at a specific temperature and duration (e.g., 110-120°C for 2-4 hours) to complete the condensation of the silanol groups on the filler surface.

Protocol 2: Polymer Composite Fabrication (Illustrative Example: Melt Blending)

Materials:

  • Polymer matrix (e.g., Polypropylene, Epoxy resin)

  • Silane-treated filler

  • Internal mixer or twin-screw extruder

Procedure:

  • Drying: Ensure both the polymer and the treated filler are thoroughly dried to prevent moisture-induced defects during processing.

  • Melt Blending: Introduce the polymer into the preheated mixer or extruder. Once the polymer is molten and a consistent melt is achieved, gradually add the silane-treated filler.

  • Compounding: Mix the components for a sufficient time and at a specific temperature and screw speed to ensure homogeneous dispersion of the filler within the polymer matrix.

  • Specimen Preparation: The resulting composite material can then be compression molded, injection molded, or extruded into specimens for mechanical and thermal testing according to relevant standards.

Standardized Testing Methods
  • Tensile Testing: Performed according to ASTM D3039/D3039M , this test determines the ultimate tensile strength, tensile modulus, and elongation at break of the composite material. Specimens are pulled at a constant rate of extension until failure.

  • Thermogravimetric Analysis (TGA): Conducted following ASTM E1131 or ISO 11358 , this analysis measures the weight loss of a material as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of the polymer composite.

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts and processes described, the following diagrams have been generated using Graphviz.

cluster_PTMS This compound (PTMS) cluster_Filler Inorganic Filler Surface cluster_Polymer Polymer Matrix PTMS Si(OCH₃)₃-Ph Polymer Polymer Chain PTMS->Polymer Hydrophobic Interaction Hydrolysis Si(OH)₃-Ph PTMS->Hydrolysis H₂O Filler_OH Filler-OH Filler_OH->Polymer Improved Adhesion & Stress Transfer Hydrolysis->Filler_OH Condensation (-H₂O)

Caption: Mechanism of this compound as a coupling agent.

start Start prep_silane Prepare Silane Solution (1-5% PTMS) start->prep_silane hydrolysis Hydrolyze Silane (pH 4.5-5.5, 1-2h) prep_silane->hydrolysis treat_filler Disperse & Treat Filler in Silane Solution hydrolysis->treat_filler wash_filler Wash Treated Filler (Ethanol) treat_filler->wash_filler dry_filler Dry Treated Filler (110-120°C) wash_filler->dry_filler fabrication Composite Fabrication (e.g., Melt Blending) dry_filler->fabrication testing Mechanical & Thermal Testing (ASTM) fabrication->testing end End testing->end

Caption: Experimental workflow for composite preparation and testing.

Conclusion

This compound stands out as a high-performance coupling agent for polymer composites, particularly where thermal stability and hydrophobicity are paramount. The available data, though not exhaustive across all polymer systems, clearly indicates its potential to significantly enhance mechanical properties. For researchers and scientists, the selection of PTMS should be considered in the context of the specific polymer matrix, filler type, and desired performance characteristics. The provided experimental protocols and standardized testing methods offer a framework for conducting robust and comparable studies to further elucidate the benefits of PTMS in your specific applications. Further research directly comparing PTMS with a wider range of silanes in various polymer matrices is warranted to build a more comprehensive understanding of its relative performance.

References

A Comparative Guide to Phenyltrimethoxysilane Application Methods for Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of Results from Common Phenyltrimethoxysilane (PTMS) Application Techniques.

This guide provides an objective comparison of the performance of this compound (PTMS) when applied using various common surface modification techniques. PTMS is a versatile organosilicon compound widely utilized to impart hydrophobicity, improve adhesion, and act as a crosslinking agent in a range of applications, from coatings and sealants to advanced materials in nanoelectronics and biomedical devices.[1][2][3] The effectiveness of PTMS is highly dependent on the chosen application method, which influences the resulting film's uniformity, thickness, and surface properties.

This document summarizes quantitative data from experimental studies to facilitate a cross-validation of results from different PTMS application methods. Detailed experimental protocols for key techniques are provided to support the reproduction and adaptation of these methods in a laboratory setting.

Comparative Performance Data

The following tables summarize key performance indicators for PTMS coatings applied through various methods. It is important to note that the data is compiled from different studies using varied substrates and analytical parameters; therefore, a direct comparison should be made with caution.

Application Method Substrate PTMS Concentration / Conditions Water Contact Angle (°) Optical Transmission (%) Film Thickness / Mass Gain Reference
Sol-Gel (Dip Coating) Glass0 wt% in silica (B1680970) sol30°93%-This data is not available.
Glass15 wt% in silica sol133°82%-This data is not available.
Chemical Vapor Deposition (CVD) Polyurethane FoamMass ratio of foam:MTMS:water = 3:3:1, 60°C, 12h128.7° (from 70.4°)Not Applicable42.34% mass increase[2]
Spin Coating Silicon WaferNot specified for PTMSTypically >90° (hydrophobic)Dependent on thicknessnm to µm range, speed dependent[1][4]
Dip Coating GlassNot specified for PTMSTypically >90° (hydrophobic)Dependent on thicknessWithdrawal speed dependent[5]

Note: Data for Chemical Vapor Deposition was obtained using Methyltrimethoxysilane (MTMS), a close structural analog of PTMS. The resulting hydrophobic properties are expected to be comparable.

Experimental Protocols

Detailed methodologies for the principal application techniques are outlined below. These protocols are generalized and may require optimization for specific substrates and desired outcomes.

Protocol 1: Sol-Gel Application via Dip Coating

This method involves the hydrolysis and condensation of PTMS, often in conjunction with another precursor like tetraethylorthosilicate (TEOS), to form a sol that is then deposited on a substrate by dipping.

Materials:

  • This compound (PTMS)

  • Tetraethylorthosilicate (TEOS)

  • Methanol

  • Acidic water (e.g., 0.001 M Oxalic Acid)

  • Basic water (e.g., 12 M NH₄OH)

  • Substrate (e.g., glass slides)

  • Deionized water

  • Acetone

Equipment:

  • Beakers and magnetic stirrer

  • Pipettes

  • Dip coater

  • Oven

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrate by rinsing with deionized water and acetone.

  • Sol Preparation:

    • Prepare a solution of TEOS in methanol.

    • Add acidic water to the solution and stir to initiate hydrolysis.

    • After a period of hydrolysis (e.g., 12 hours), add the desired weight percentage of PTMS to the solution.

    • Induce gelation by adding basic water dropwise while stirring.

  • Dip Coating:

    • Immerse the cleaned substrate into the prepared sol.

    • Withdraw the substrate at a constant, controlled speed using a dip coater. The withdrawal speed is a critical parameter for controlling film thickness.

  • Drying and Curing:

    • Allow the coated substrate to air dry at ambient temperature.

    • Cure the coating in an oven at a specified temperature (e.g., 110-150°C) to complete the condensation reaction and form a stable film.

Protocol 2: Chemical Vapor Deposition (CVD)

CVD involves the reaction of a volatile precursor in the gas phase to form a thin film on a heated substrate. This method is particularly useful for creating uniform coatings on complex geometries.

Materials:

  • This compound (PTMS)

  • Substrate

  • Carrier gas (e.g., Nitrogen or Argon)

  • Deionized water (for surface hydration)

Equipment:

  • Chemical Vapor Deposition (CVD) system or a vacuum deposition chamber

  • Vacuum pump

  • Heated substrate holder

  • Mass flow controllers

Procedure:

  • Substrate Preparation: Clean the substrate to remove any contaminants. For silicon-based substrates, a hydroxylation step (e.g., using an oxygen plasma or Piranha solution) is crucial to provide reactive sites for silane (B1218182) bonding.[6]

  • Chamber Setup: Place the cleaned and hydroxylated substrate inside the CVD chamber.

  • Thermalization and Hydration: Heat the substrate to the desired deposition temperature (typically 100-150°C) under an inert gas flow.[7] A controlled amount of water vapor can be introduced to ensure a thin layer of adsorbed water on the substrate, which facilitates the hydrolysis of the silane.[7]

  • Precursor Introduction: Introduce PTMS vapor into the chamber. The PTMS can be heated in a separate vessel to increase its vapor pressure and delivered to the chamber with a carrier gas.

  • Deposition: Allow the deposition to proceed for a set duration, which will influence the final film thickness.

  • Purging and Curing: After deposition, purge the chamber with the inert gas to remove unreacted PTMS. A post-deposition baking step (curing) at around 110-150°C can be performed to ensure complete reaction and covalent bonding.[7]

Protocol 3: Spin Coating

Spin coating is a rapid method for producing highly uniform thin films on flat substrates. The thickness of the film is primarily controlled by the solution concentration and the spin speed.[4]

Materials:

  • This compound (PTMS)

  • Anhydrous solvent (e.g., toluene, isopropanol)

  • Substrate (e.g., silicon wafer, glass slide)

Equipment:

  • Spin coater

  • Pipette

  • Oven

Procedure:

  • Substrate Preparation: Clean and hydroxylate the substrate as described in the CVD protocol.

  • Solution Preparation: Prepare a solution of PTMS in an anhydrous solvent at the desired concentration. The solution should be prepared immediately before use to minimize premature hydrolysis.[6]

  • Deposition:

    • Place the substrate on the spin coater chuck.

    • Dispense a small volume of the PTMS solution onto the center of the substrate.

    • Start the spin coater. A two-step process is often employed: a low-speed spread cycle (e.g., 500 rpm for 5-10 seconds) followed by a high-speed thinning cycle (e.g., 3000 rpm for 30-60 seconds).[6]

  • Curing: Bake the coated substrate in an oven (e.g., at 110-150°C) to promote covalent bonding and remove the solvent.

Visualizing the Methodologies

To better illustrate the experimental workflows and the underlying chemical principles, the following diagrams are provided.

experimental_workflow cluster_sol_gel Sol-Gel via Dip Coating cluster_cvd Chemical Vapor Deposition cluster_spin Spin Coating sol_prep Sol Preparation (Hydrolysis & Condensation) dip Dip Coating sol_prep->dip dry_cure_sg Drying & Curing dip->dry_cure_sg sub_prep_cvd Substrate Preparation (Cleaning & Hydroxylation) deposition_cvd Vapor Phase Deposition sub_prep_cvd->deposition_cvd purge_cure_cvd Purging & Curing deposition_cvd->purge_cure_cvd sol_prep_spin Solution Preparation spin_coat Spin Coating sol_prep_spin->spin_coat cure_spin Curing spin_coat->cure_spin

A high-level comparison of the workflows for the three primary PTMS application methods.

silanization_pathway substrate Substrate -OH -OH -OH condensation {Condensation | - H₂O} substrate->condensation ptms This compound (PTMS) Ph-Si(OCH₃)₃ hydrolysis {Hydrolysis | + H₂O} ptms->hydrolysis hydrolyzed_ptms Hydrolyzed PTMS Ph-Si(OH)₃ hydrolysis->hydrolyzed_ptms hydrolyzed_ptms->condensation surface Modified Surface Substrate-O-Si(OH)₂-Ph condensation->surface

The general reaction pathway for the covalent attachment of PTMS to a hydroxylated surface.

Conclusion

The selection of an appropriate application method for this compound is critical for achieving the desired surface properties.

  • Sol-gel deposition offers a versatile approach for creating relatively thick and robust coatings, with the ability to tune properties like hydrophobicity by adjusting the PTMS concentration. However, it can be a multi-step and time-consuming process.

  • Chemical Vapor Deposition is advantageous for creating highly uniform and conformal coatings on complex surfaces. It offers excellent control over film thickness at the monolayer level.

  • Spin coating is a rapid and efficient method for producing highly uniform thin films on flat substrates, making it ideal for many research and microfabrication applications.

The quantitative data presented, while not from a single comparative study, provides valuable benchmarks for researchers. The choice of method will ultimately depend on the specific application requirements, including the substrate material and geometry, desired film thickness and uniformity, and the required surface properties such as hydrophobicity and durability. The provided experimental protocols offer a starting point for the implementation of these techniques in a laboratory setting.

References

Safety Operating Guide

Navigating the Safe Disposal of Phenyltrimethoxysilane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Phenyltrimethoxysilane, a common crosslinking agent and surface modifier, requires specific procedures for its disposal due to its reactivity and potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this compound waste.

Key Safety and Hazard Information

This compound is a combustible liquid that can cause serious eye irritation.[1] A significant hazard is its reaction with water or moisture, which produces methanol (B129727), a toxic substance.[1] Ingestion of methanol can lead to severe health effects, including nausea, vomiting, headache, and blindness.[1] Therefore, it is crucial to avoid contact with skin and eyes and to prevent its release into the environment.[1][2]

Hazard DataValue
Physical State Liquid[1]
Appearance Clear to straw-colored liquid[1]
Molecular Weight 198.29 g/mol [3]
Boiling Point 233 °C / 451.4 °F[4]
Flash Point 50 °C / 122 °F[4]
Vapor Pressure 20 mm Hg @ 108°C[1]
Hydrolytic Sensitivity Reacts slowly with moisture/water[5]
Primary Hazards Combustible liquid, Serious eye irritation[1]
Primary Decomposition/Hydrolysis Product Methanol[1]

Proper Disposal Procedures

The recommended method for the disposal of this compound is incineration by a licensed waste disposal facility.[1][2] Under no circumstances should it be disposed of into the sewer system.[1]

Operational Plan for Waste Collection and Storage:

  • Container Selection: Use only approved, properly labeled, and sealed containers for waste this compound. The containers should be kept tightly closed to prevent reaction with atmospheric moisture.[2][6]

  • Segregation: Do not mix this compound waste with other waste streams, especially aqueous waste, to prevent the generation of methanol.

  • Storage Location: Store waste containers in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][6]

  • Labeling: Clearly label the waste container with "Waste this compound," along with appropriate hazard symbols (e.g., flammable, irritant).

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves (neoprene or nitrile rubber), and a lab coat.[2] Work in a well-ventilated area or under a chemical fume hood.

  • Waste Transfer: Carefully transfer waste this compound into the designated waste container using a funnel to avoid spills.

  • Container Sealing: Securely seal the waste container immediately after transfer.

  • Logistics for Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) for this compound to ensure they are aware of the material's properties.

  • Documentation: Maintain a record of the amount of waste generated and the date of disposal in accordance with institutional and local regulations.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[6]

  • Control Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[4][6]

  • Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, dry sand, or earth.[1][2] Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[6]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to the appropriate environmental health and safety personnel at your institution.

This compound Disposal Workflow

start This compound Waste Generated spill Spill Occurs? start->spill spill_protocol Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Control Ignition Sources 3. Contain with Absorbent 4. Collect with Non-Sparking Tools 5. Decontaminate Area spill->spill_protocol Yes collect_waste Collect Waste in a Properly Labeled, Sealed Container spill->collect_waste No spill_protocol->collect_waste storage Store in a Cool, Dry, Well-Ventilated Area Away from Ignition Sources collect_waste->storage disposal_company Contact Licensed Hazardous Waste Disposal Company storage->disposal_company sewer Prohibited: Do Not Dispose in Sewer storage->sewer incineration Incineration by Licensed Facility disposal_company->incineration

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet for the chemical before handling.

References

Personal protective equipment for handling Phenyltrimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Phenyltrimethoxysilane

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

This compound is a combustible liquid that can cause serious eye irritation and may irritate the skin and respiratory tract.[1] Ingestion can lead to toxicity associated with methanol, a hydrolysis product.[1] Adherence to the following safety measures is critical to minimize exposure and ensure safe handling.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent direct contact and inhalation:

  • Eye Protection : Chemical goggles are required.[2] Contact lenses should not be worn.[2] A face shield may be necessary when there is a risk of splashing.[3]

  • Hand Protection : Neoprene or nitrile rubber gloves are recommended.[2] Gloves must be inspected before use and disposed of properly after handling the chemical.[4]

  • Skin and Body Protection : Wear suitable protective clothing, such as a lab coat, to prevent skin contact.[2][5] Ensure that shoes cover the entire foot.[3]

  • Respiratory Protection : Work in a well-ventilated area.[1][2][5] If ventilation is inadequate or there is a risk of inhaling vapors, a NIOSH-certified organic vapor respirator should be used.[2]

Quantitative Safety Data

The following table summarizes key quantitative safety and physical property data for this compound.

PropertyValueSource
Molecular Formula C9H14O3Si[1]
Molecular Mass 198.29 g/mol [1]
Appearance Clear, colorless to straw-colored liquid[1][6]
Boiling Point 233 °C / 451.4 °F[6]
Melting Point -25 °C / -13 °F[6]
Flash Point 50 °C / 122 °F[6]
Vapor Pressure 20 mm Hg @ 108°C[1]
Acute Toxicity (Oral) Harmful if swallowed.[5]
LD50 (Intravenous, Rat) 180 mg/kg[1]

Operational and Disposal Plans

The following procedural guidance outlines the step-by-step process for safely handling this compound from receipt to disposal.

Experimental Protocol: Safe Handling Workflow
  • Preparation and Area Setup :

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[1][2][5]

    • Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity.[2]

    • Remove all sources of ignition, such as open flames and sparks, as the substance is a combustible liquid.[1][5][6]

    • Use explosion-proof electrical equipment and non-sparking tools.[1][5]

    • Ground and bond containers and receiving equipment to prevent static discharge.[1][5]

  • Donning Personal Protective Equipment (PPE) :

    • Before handling the chemical, put on all required PPE as specified above: chemical goggles, neoprene or nitrile rubber gloves, and a lab coat.

  • Handling and Use :

    • Avoid all contact with eyes and skin.[1][2] Do not breathe in vapor or mist.[1][2]

    • Keep the container tightly closed when not in use.[1][2][5]

    • Store in a cool, dry, and well-ventilated place away from heat.[1][2][5][7]

    • Incompatible materials to avoid include water, moisture, strong oxidizing agents, and strong acids.[1][2][6] this compound reacts with water and moisture, which can liberate ethanol (B145695) or methanol.[1][2]

  • Spill Management :

    • In case of a spill, evacuate unnecessary personnel.[2]

    • Clean up spills promptly using a non-combustible absorbent material like sand, earth, or vermiculite.[1][4]

    • Collect the absorbed material into an appropriate container for disposal.[1][2]

    • Do not let the product enter drains or public waters.[2][8]

  • Disposal Plan :

    • This compound waste may be incinerated.[1][2]

    • Dispose of the contents and container at a licensed waste disposal facility.[1][5]

    • Do not dispose of waste into the sewer system.[1]

    • Always follow local and national regulations for hazardous waste disposal.[1][2][6]

  • First Aid Procedures :

    • After Eye Contact : Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek medical attention if irritation persists.[1]

    • After Skin Contact : Wash the affected area with plenty of soap and water.[1][2] Get medical advice if irritation occurs.[1]

    • After Inhalation : Move the person to fresh air and keep them at rest in a comfortable breathing position.[1][2] Seek medical advice if you feel unwell.[1][2]

    • After Ingestion : Do not induce vomiting.[4] Never give anything by mouth to an unconscious person.[1][2][4] Seek immediate medical attention.[1][2]

Logical Workflow for Handling this compound

Safe Handling Workflow for this compound A Assess Hazards & Review SDS B Setup in Ventilated Area (Fume Hood) A->B C Ensure Emergency Equipment is Accessible (Eyewash, Shower) B->C D Remove Ignition Sources C->D E Wear Chemical Goggles D->E F Wear Nitrile or Neoprene Gloves E->F G Wear Protective Clothing (Lab Coat) F->G H Perform Work in Fume Hood G->H I Avoid Contact and Inhalation H->I J Keep Container Tightly Closed I->J K Store Properly When Not in Use J->K L Contain Spills with Absorbent Material K->L M Collect Waste in Labeled, Sealed Container L->M N Dispose via Licensed Facility (Incineration) M->N O Doff and Dispose of Contaminated PPE N->O P Wash Hands Thoroughly O->P

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyltrimethoxysilane
Reactant of Route 2
Reactant of Route 2
Phenyltrimethoxysilane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.